Keto Bisoprolol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPZZHDDPRYPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639854 | |
| Record name | 2-[(Propan-2-yl)oxy]ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864544-37-6 | |
| Record name | 2-[(Propan-2-yl)oxy]ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Methylethoxy)ethyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24WX5W8EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Keto Bisoprolol: A Comprehensive Technical Guide for Drug Development Professionals
Foreword: Understanding the Importance of Impurity Synthesis in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the synthesis process, degradation of the drug substance, or interaction with excipients. The synthesis and characterization of these impurities are not merely a regulatory hurdle but a critical scientific endeavor to ensure the safety and efficacy of therapeutic agents. Keto Bisoprolol, a known impurity of the widely-prescribed beta-blocker Bisoprolol, serves as a pertinent case study. This guide provides an in-depth exploration of the synthesis pathway and reaction mechanisms of this compound, offering valuable insights for researchers, chemists, and professionals involved in drug development and quality control. By understanding the formation of such impurities, we can devise strategies to control their levels in the final drug product, thereby enhancing patient safety.
Introduction to this compound
This compound, chemically known as 2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate, is a process-related impurity of Bisoprolol.[1] Its structure is closely related to the parent drug, with the notable difference being the presence of an ester group. The formation of this compound is often associated with specific starting materials and side reactions during the synthesis of Bisoprolol. A thorough understanding of its synthesis is crucial for developing analytical methods for its detection and for optimizing the manufacturing process of Bisoprolol to minimize its formation.
The Synthetic Pathway of this compound
The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials. The most common and well-documented pathway involves three key transformations: esterification, epoxidation, and a final epoxide ring-opening reaction.[2] This guide will elucidate this pathway in detail.
Overall Synthesis Scheme
The synthesis of this compound can be conceptualized in the following three stages, starting from 4-hydroxybenzoic acid:
Caption: Overall synthetic workflow for this compound.
Detailed Reaction Mechanisms and Experimental Protocols
A granular understanding of the reaction mechanisms is essential for optimizing reaction conditions and improving yields. This section delves into the mechanistic details of each synthetic step, complemented by a practical, step-by-step experimental protocol.
Step 1: Esterification of 4-Hydroxybenzoic Acid
The initial step involves the esterification of 4-hydroxybenzoic acid with ethylene glycol monoisopropyl ether to form the key intermediate, 2-isopropoxyethyl 4-hydroxybenzoate.[2]
Reaction Mechanism: This reaction typically proceeds via a Fischer esterification mechanism, where the carboxylic acid is reacted with the alcohol in the presence of an acid catalyst. The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester.
Experimental Protocol:
-
Reagents and Solvents:
-
4-Hydroxybenzoic acid
-
Ethylene glycol monoisopropyl ether
-
Acid catalyst (e.g., sulfuric acid)
-
Organic solvent (e.g., toluene)
-
-
Procedure:
-
To a solution of 4-hydroxybenzoic acid in toluene, add ethylene glycol monoisopropyl ether.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure 2-isopropoxyethyl 4-hydroxybenzoate.
-
Step 2: Epoxidation of 2-isopropoxyethyl 4-hydroxybenzoate
The phenolic hydroxyl group of the intermediate is then reacted with epichlorohydrin to introduce the epoxide moiety, yielding 2-isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate.[2]
Reaction Mechanism: This reaction is a Williamson ether synthesis followed by an intramolecular cyclization. The phenolic proton is first abstracted by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the primary carbon of epichlorohydrin in an SN2 reaction, displacing the chloride ion. The resulting intermediate undergoes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the chlorine, forming the epoxide ring.
Experimental Protocol:
-
Reagents and Solvents:
-
2-isopropoxyethyl 4-hydroxybenzoate
-
Epichlorohydrin
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone or acetonitrile)
-
-
Procedure:
-
Dissolve 2-isopropoxyethyl 4-hydroxybenzoate in the chosen solvent and add the base.
-
Add epichlorohydrin dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate.
-
The crude product can be purified by column chromatography.
-
Step 3: Epoxide Ring-Opening with Isopropylamine
The final step is the nucleophilic ring-opening of the epoxide intermediate with isopropylamine to furnish this compound.[2]
Reaction Mechanism: This reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile and attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon of the epoxide. This leads to the opening of the three-membered ring and the formation of an alkoxide intermediate. A subsequent proton transfer, typically from a protic solvent or during aqueous workup, neutralizes the alkoxide to a hydroxyl group and the amine to an ammonium salt, which is then deprotonated to give the final product. The use of isopropylamine as a weak base facilitates this reaction.[2]
Caption: Mechanism of the epoxide ring-opening with isopropylamine.
Experimental Protocol:
-
Reagents and Solvents:
-
2-isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate
-
Isopropylamine
-
Solvent (e.g., methanol)
-
-
Procedure:
-
Dissolve the epoxide intermediate in methanol.
-
Add an excess of isopropylamine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the excess isopropylamine and methanol under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography.
-
Quantitative Data Summary
The efficiency of a synthesis is best described by its quantitative outcomes. The following table summarizes the reported yield for the synthesis of this compound (referred to as impurity K in the cited literature).[2]
| Step | Reaction | Starting Material | Product | Reported Yield (%) |
| 1-3 | Overall Synthesis | 4-Hydroxybenzoic acid | This compound | 21.90 |
It is important to note that yields can vary based on the scale of the reaction, purity of reagents, and specific reaction conditions employed. The provided yield serves as a benchmark from a documented synthesis.[2]
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of a viable and documented synthesis pathway for this compound. By dissecting each step, from the initial esterification to the final epoxide ring-opening, and elucidating the underlying reaction mechanisms, we provide a foundational understanding for the controlled synthesis of this important Bisoprolol impurity. The detailed experimental protocols offer a practical starting point for laboratory-scale synthesis, which is essential for obtaining analytical standards for quality control and for further toxicological studies.
The field of pharmaceutical process chemistry is continually evolving. Future research in this area could focus on the development of more efficient and greener synthetic routes with higher yields and fewer side products. This could involve exploring novel catalytic systems, alternative solvents, and continuous flow manufacturing processes. A deeper understanding of the formation of this compound and other related impurities will ultimately contribute to the production of safer and more effective medicines.
References
- Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (2025).
-
2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate | C18H29NO5 | CID 24206461 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
Introduction: The Imperative of Impurity Profiling for Bisoprolol
An In-depth Technical Guide to Keto Bisoprolol: A Plausible Oxidative Degradation Product of Bisoprolol
Abstract: This technical guide provides a comprehensive framework for the identification, characterization, and control of a plausible keto-containing degradation product of Bisoprolol, herein referred to as "this compound." While not a formally recognized pharmacopoeial impurity, its formation via oxidation of the secondary alcohol moiety on the Bisoprolol side-chain represents a scientifically sound degradation pathway. This document synthesizes field-proven insights and data from forced degradation studies to offer researchers, quality control analysts, and drug development professionals a robust methodology for investigating such impurities. We delve into the causality behind experimental choices, present self-validating analytical protocols, and ground all claims in authoritative references, thereby providing an expert-level resource for ensuring the purity, safety, and stability of Bisoprolol formulations.
Bisoprolol is a highly selective β1-adrenoceptor antagonist widely prescribed for cardiovascular conditions such as hypertension and angina.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies, including those adhering to the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities.[1][3] Impurities can arise from the synthesis process, degradation of the API, or interactions with excipients.[4] Degradation products, in particular, are of critical concern as they can form during the shelf-life of the drug product, potentially altering its efficacy or introducing toxicity.
Forced degradation studies are a cornerstone of drug development, designed to deliberately degrade a drug substance under stressed conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[5][6] These studies are crucial for elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods capable of separating these impurities from the parent drug.[7][8] This guide focuses on a potential, yet unlisted, oxidative degradant: this compound.
The Postulated "this compound": Structure and Formation
The term "this compound" logically refers to the product formed from the oxidation of the secondary alcohol group in the propan-2-ol side-chain of the Bisoprolol molecule into a ketone. This is a common degradation pathway for molecules containing secondary alcohol functionalities, particularly under oxidative stress.
Proposed Chemical Structure and Transformation
The transformation involves the conversion of the hydroxyl group (-CHOH) into a carbonyl group (C=O).
Caption: Proposed oxidation of Bisoprolol to this compound.
Mechanism of Formation: Oxidative Degradation
Forced degradation studies consistently show that Bisoprolol is susceptible to oxidative degradation.[5][6][7] The use of reagents like hydrogen peroxide (H₂O₂) in these studies simulates the potential for oxidative stress during manufacturing or storage. The ether linkages and the secondary alcohol in the Bisoprolol structure are potential sites for oxidation. The formation of this compound would be a direct result of oxidation at the secondary alcohol, a reaction that can be catalyzed by trace metals or exposure to peroxides. Studies have identified several oxidative degradation products, and while they may not have explicitly named a "keto" variant, the analytical data from such studies provides the foundation for its detection.[7]
A Methodological Framework for Identification and Characterization
A self-validating system for identifying and characterizing this compound relies on a logical workflow that begins with stress testing and culminates in definitive structural elucidation.
Experimental Protocol: Forced Oxidative Degradation
This protocol is synthesized from established methodologies for Bisoprolol stress testing.[6][7] The causality behind this design is to create sufficient levels of the degradation product for reliable detection and characterization, while mimicking plausible real-world oxidative stress.
Objective: To generate oxidative degradation products of Bisoprolol for analytical characterization.
Materials:
-
Bisoprolol Fumarate reference standard
-
Hydrogen Peroxide (3% and 30% v/v solutions)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for quenching/pH adjustment
Procedure:
-
Sample Preparation: Accurately weigh and dissolve Bisoprolol Fumarate in methanol or a suitable solvent to prepare a stock solution of 1 mg/mL.
-
Stress Application: Transfer an aliquot of the stock solution to a reaction vessel. Add an equal volume of 30% v/v H₂O₂.
-
Incubation: Store the solution in the dark at ambient temperature or slightly elevated temperature (e.g., 60°C) to accelerate degradation. Monitor the reaction over several hours (e.g., 2, 4, 8, 24 hours). The choice of a higher concentration H₂O₂ and heat is to ensure significant degradation is achieved.[6][7]
-
Sampling and Quenching: At each time point, withdraw a sample. If necessary, quench the reaction by significant dilution with the mobile phase to stop further degradation before analysis.
-
Analysis: Analyze the stressed samples immediately using a stability-indicating LC-MS/MS method.
Analytical Workflow for Impurity Characterization
The logical flow from a stressed sample to an identified impurity is critical. This workflow ensures that detection is followed by robust characterization and structural confirmation.
Caption: Workflow for the identification of degradation products.
Chromatographic Separation Methodologies
A robust, stability-indicating chromatographic method is essential to separate the parent Bisoprolol peak from all potential degradation products, including the non-polar this compound. The literature provides several validated methods that serve as an excellent starting point.[5][7][9]
Table 1: Example HPLC/LC-MS Conditions for Bisoprolol Impurity Profiling
| Parameter | Condition 1[5] | Condition 2[7] |
| Column | C18 (e.g., 100 x 4.6 mm, 3.5 µm) | ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 20 mM Potassium Phosphate Buffer (pH 8.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Gradient elution | Isocratic (40:60, A:B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 270 nm; MS detection | UV at 225 nm; MS detection |
| Rationale | Formic acid is a volatile modifier, making it ideal for MS compatibility. A gradient is used to resolve impurities with a wide range of polarities. | A buffered mobile phase provides robust peak shapes. Isocratic elution is simpler but may be less effective at resolving all degradants. |
Note: The specific gradient program should be optimized to ensure resolution between Bisoprolol and its related substances.
Spectroscopic Characterization by LC-MS/MS
Mass spectrometry is the definitive tool for identifying unknown impurities.
-
Expected Mass of this compound: The molecular formula of Bisoprolol is C₁₈H₃₁NO₄, with a monoisotopic mass of approximately 325.2253 g/mol . The oxidation to this compound involves the loss of two hydrogen atoms.
-
Molecular Formula (this compound): C₁₈H₂₉NO₄
-
Expected Monoisotopic Mass: ~323.2096 g/mol
-
Expected Protonated Ion [M+H]⁺: ~324.2170 m/z
-
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry would be used to fragment the ion at m/z 324.2. While the exact fragmentation of this compound is not published, we can predict a plausible pathway based on known Bisoprolol fragmentation. The key difference would be the absence of fragments resulting from the neutral loss of water from the secondary alcohol, which is a common fragmentation route for Bisoprolol. The core fragmentation around the ether linkages and the isopropylamine group would likely remain similar, providing strong evidence for the proposed structure. This analytical reasoning is the cornerstone of trustworthy impurity identification.[5]
Control Strategies and Regulatory Context
Understanding the formation pathway of this compound directly informs its control strategy.
-
Manufacturing Controls: Since its formation is linked to oxidative stress, minimizing exposure of the API and drug product to oxygen, peroxides, and trace metal ions is critical. This can involve using inert gas blanketing during production and selecting excipients with low peroxide values.
-
Storage and Packaging: The drug product should be stored in well-sealed containers, protected from light and high temperatures, which can accelerate oxidative degradation.[10]
-
Regulatory Implications: According to ICH Q3A/B guidelines, any degradation product found at a level greater than the identification threshold (typically >0.10%) must be structurally characterized.[3] If it exceeds the qualification threshold, its potential biological safety must be evaluated. The methods described in this guide provide the means to meet the characterization requirement.
Conclusion
While "this compound" is not a cataloged impurity, its existence as an oxidative degradation product is highly plausible based on fundamental chemical principles and extensive forced degradation data for Bisoprolol. By employing a systematic approach involving controlled stress testing, high-resolution chromatography, and mass spectrometric analysis, researchers and quality control professionals can confidently detect, identify, and characterize this and other previously unknown impurities. This expert-driven, evidence-based framework ensures the development of robust, stability-indicating methods essential for guaranteeing the quality and safety of Bisoprolol drug products.
References
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. Available at: [Link]
-
Patel, R. et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. Available at: [Link]
-
Wohlfart, J., et al. (2021). Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry: A Combination of Targeted and Untargeted Approaches using a Synthesis Reaction Matrix and General Unknown Comparative Screening. Journal of Chromatography Open. Available at: [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Semantic Scholar. Available at: [Link]
-
Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. International Journal of Pharmaceutical Quality Assurance, 14(3), 501-506. Available at: [Link]
-
Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. ResearchGate. Available at: [Link]
-
Dhandar, A.G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Shukla, S. S., et al. (2022). Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. Indian Journal of Pharmaceutical Education and Research, 56(1), 272-280. Available at: [Link]
-
Mitrevska, I., et al. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. ResearchGate. Available at: [Link]
-
Anonymous. (2024). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Journal of Chemical Health Risks. Available at: [Link]
-
Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. R Discovery. Available at: [Link]
- CN115974710A - Bisoprolol fumarate impurity and preparation method thereof. Google Patents.
Sources
- 1. ijper.org [ijper.org]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. CN115974710A - Bisoprolol fumarate impurity and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Formation of Keto Bisoprolol during Bisoprolol synthesis.
An In-Depth Technical Guide to the Formation of Keto Bisoprolol During Bisoprolol Synthesis
Abstract
This technical guide provides a comprehensive examination of the formation of this compound, a potential process-related impurity, during the synthesis of the cardioselective β1-adrenergic receptor blocker, Bisoprolol. While not a commonly cited impurity in pharmacopeial monographs, its formation is mechanistically plausible through the oxidation of the secondary alcohol moiety of the Bisoprolol molecule. This document elucidates the primary synthetic routes of Bisoprolol, identifies the critical steps and conditions conducive to the formation of this ketone impurity, and details preventative strategies rooted in robust process control. Furthermore, we outline the analytical methodologies required for the detection, characterization, and quantification of this compound, ensuring the final active pharmaceutical ingredient (API) meets the highest standards of purity and safety. This guide is intended for researchers, process chemists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Purity in Bisoprolol Synthesis
Bisoprolol is a potent and highly selective β1-adrenergic receptor antagonist, widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] The efficacy and safety of any active pharmaceutical ingredient are inextricably linked to its purity. Process-related impurities and degradation products, even at trace levels, can potentially alter the drug's pharmacology, induce toxicity, or compromise its stability.[2]
During the multi-step synthesis of Bisoprolol, the formation of various impurities is possible.[2] This guide focuses specifically on a potential, non-pharmacopeial impurity we will refer to as "this compound," with the chemical structure 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-one . Its formation arises from the oxidation of the secondary alcohol on the propanolamine side chain of the Bisoprolol molecule. Understanding the mechanistic origins of this impurity is paramount for developing effective control strategies during drug substance manufacturing.
Overview of Bisoprolol Synthesis Pathways
A common and industrially scalable synthesis of Bisoprolol typically commences from 4-hydroxybenzyl alcohol.[1][3] The synthesis can be broadly divided into three core stages, as depicted below.
Caption: Oxidation of Bisoprolol to form the this compound impurity.
Causality: Sources of Oxidation in the Synthetic Process
The presence of oxidizing agents or conditions that promote oxidation are the root causes for the formation of this compound. These can be inadvertently introduced or generated within the reaction process.
-
Peroxide Impurities in Raw Materials : This is a critical and often overlooked cause. Solvents (e.g., ethers, tetrahydrofuran) and reagents can contain peroxide impurities formed during storage. One study demonstrated that peroxide impurities in common pharmaceutical excipients, such as povidone, can cause the oxidative degradation of various β-blockers, including Bisoprolol. [4]This highlights the necessity of stringent quality control for all incoming raw materials.
-
Atmospheric Oxygen : The secondary alcohol in Bisoprolol can be susceptible to air oxidation, particularly at elevated temperatures or in the presence of metal catalysts that can facilitate aerobic oxidation. This is a significant consideration during reaction work-ups, solvent distillation, and drying of the final product.
-
Residual Oxidants from Previous Steps : Although the main synthetic pathway does not employ strong oxidants, inadequate purification of intermediates or cross-contamination from other processes in a multi-purpose plant could introduce oxidizing species.
-
Forced Degradation Conditions : As demonstrated in forced degradation studies, exposure of Bisoprolol to oxidative stress (e.g., hydrogen peroxide) or high thermal stress leads to the formation of degradation products. [5][6][7]While these are exaggerated conditions, they confirm the molecule's inherent sensitivity to oxidation.
Process Control and Prevention Strategies
The most effective approach to managing the this compound impurity is prevention through rigorous process control. The following strategies are critical:
-
Inert Atmosphere : Conducting the final steps of the synthesis, particularly the purification and drying of the API, under an inert atmosphere of nitrogen or argon is the most direct and effective method to prevent air oxidation.
-
Raw Material Qualification : All solvents, reagents, and excipients must be tested for peroxide content prior to use. Utilizing freshly distilled, peroxide-free solvents is a best practice, especially for ethers.
-
Temperature Control : Minimizing the thermal stress on the product is crucial. Distillation and drying operations should be performed at the lowest feasible temperatures and under vacuum to reduce exposure time to heat.
-
Reaction Optimization : The reaction time for the amination step and subsequent work-up should be optimized to avoid unnecessarily long exposure of the newly formed secondary alcohol to potentially oxidative conditions.
Analytical Methodologies for Detection and Quantification
A robust, validated analytical method is essential for the detection and quantification of the this compound impurity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique. [8]
Chromatographic Method Development
A stability-indicating reverse-phase HPLC (RP-HPLC) method is required to separate this compound from the parent API and other known impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Bisoprolol and its impurities. [6] |
| Mobile Phase | Gradient elution with an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol). [5][6] | A gradient is necessary to ensure adequate separation of all process-related impurities and degradation products which may have a wide range of polarities. |
| Detection | UV at ~225 nm or 270 nm [6] | Bisoprolol and its impurities containing the phenyl ring exhibit strong UV absorbance at these wavelengths. |
| Flow Rate | 1.0 - 1.2 mL/min [6] | Standard flow rate for analytical HPLC, providing good efficiency and reasonable run times. |
Identification and Characterization
The identity of a peak suspected to be this compound must be unequivocally confirmed.
-
Mass Spectrometry (MS) : Coupling the HPLC system to a mass spectrometer (LC-MS) is the definitive method for identification. This compound will have a molecular weight that is 2 Da less than Bisoprolol. Its fragmentation pattern under MS/MS analysis will also be distinct, likely showing the absence of fragments associated with the secondary alcohol. Forced degradation studies have successfully used LC-MS/MS to characterize other oxidative degradation products of Bisoprolol. [5]
-
Reference Standard : The synthesis and qualification of a this compound reference standard are essential for accurate quantification and method validation.
Experimental Protocol: Forced Oxidative Degradation
This protocol is designed to intentionally generate the this compound impurity for analytical method development and validation.
Objective: To generate oxidative degradation products of Bisoprolol to confirm the analytical method's ability to detect and resolve the this compound impurity.
Materials:
-
Bisoprolol Fumarate API
-
3% (v/v) Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 N HCl
-
0.1 N NaOH
Procedure:
-
Sample Preparation : Accurately weigh 10 mg of Bisoprolol Fumarate into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to create a 1 mg/mL stock solution.
-
Oxidative Stress : Transfer 1 mL of the stock solution to a clean vial. Add 1 mL of 3% H₂O₂.
-
Incubation : Loosely cap the vial and keep it at room temperature for 24 hours, protected from light. [6][7]4. Quenching (Optional) : If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.
-
Neutralization and Dilution : After incubation, neutralize the sample if needed. Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis : Inject the prepared sample into the validated HPLC-UV and LC-MS systems to identify and characterize the degradation products.
Conclusion
The formation of this compound is a mechanistically sound possibility during the synthesis of Bisoprolol, primarily driven by oxidative conditions. While it may not be a commonly reported impurity, its potential presence necessitates a proactive control strategy centered on the exclusion of atmospheric oxygen and the use of high-purity, peroxide-free raw materials. A well-designed, stability-indicating HPLC method is crucial for the detection and control of this and other potential impurities, ensuring the final Bisoprolol API is safe, effective, and of the highest quality. This technical guide provides the foundational knowledge for researchers and manufacturers to understand, control, and analyze this potential impurity, reinforcing the principles of quality by design in pharmaceutical manufacturing.
References
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. [Link] [5]2. Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [Link]
-
Scite.ai. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]
-
Impactfactor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. [Link] [6]5. Pandey, S., et al. (2022). Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. Indian Journal of Pharmaceutical Education and Research. [Link] [7]6. Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link] [9]7. Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link] [10]8. Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link] [11]9. An-Najah Journals. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. [Link] [8]10. MDPI. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link] [12]11. JoVE. (2025). Video: Oxidation of Alcohols. [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. [Link] [2]14. Wikipedia. (n.d.). Alcohol oxidation. [Link] [13]15. ResearchGate. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. [Link]
-
Overview of bisoprolol fumarate analysis methods (2000-2020). (2024). [Link]
-
PubMed. (2017). Influence of Peroxide Impurities in Povidone on the Stability of Selected β-Blockers with the Help of HPLC. [Link] [4]22. Chemguide. (n.d.). oxidation of alcohols. [Link] [14]23. Google Patents. (2016). An improved process for the preparation of bisoprolol and its intermediate.
-
ResearchGate. (2025). mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link] [15]26. Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijper.org [ijper.org]
- 3. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 4. Influence of Peroxide Impurities in Povidone on the Stability of Selected β-Blockers with the Help of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. mdpi.com [mdpi.com]
- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide on the Metabolic Fate of Bisoprolol and the Elucidation of its Oxidative Metabolites
This guide provides a comprehensive technical overview of the metabolic fate of bisoprolol, a widely prescribed cardioselective β1-adrenergic receptor blocker. It is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics. This document delves into the established metabolic pathways of bisoprolol, with a particular focus on its oxidative biotransformation and clarifies the identity of a compound sometimes referred to as "Keto Bisoprolol."
Introduction: The Clinical and Pharmacokinetic Profile of Bisoprolol
Bisoprolol is a cornerstone in the management of cardiovascular diseases, primarily hypertension and chronic heart failure.[1] Its therapeutic efficacy stems from its high affinity and selectivity for β1-adrenergic receptors in the heart, leading to a reduction in heart rate and myocardial contractility.[1] A key feature of bisoprolol's clinical utility is its predictable pharmacokinetic profile, characterized by high oral bioavailability (approximately 90%) and a balanced clearance mechanism.[2][3] Roughly 50% of an administered dose of bisoprolol is excreted unchanged by the kidneys, while the remaining 50% undergoes hepatic metabolism.[2][4] This dual elimination pathway makes bisoprolol's pharmacokinetics less susceptible to impairment in patients with either renal or hepatic dysfunction.[3] The metabolites of bisoprolol are generally considered to be pharmacologically inactive and are renally excreted.[2][3][4]
The Primary Metabolic Pathways of Bisoprolol
The hepatic metabolism of bisoprolol primarily proceeds through oxidative pathways, with no subsequent conjugation reported as a major route of elimination.[4] The main enzymatic reactions involved are O-dealkylation and subsequent oxidation of the resulting intermediates to carboxylic acids.[5]
O-Dealkylation: The Initial Metabolic Step
The initial and pivotal step in the biotransformation of bisoprolol is the O-dealkylation of the isopropoxyethoxy side chain. This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have identified CYP3A4 as the primary enzyme responsible for bisoprolol metabolism, with a minor contribution from CYP2D6 .[4][6]
The O-dealkylation reaction cleaves the isopropyl group from the ether linkage, yielding an alcohol intermediate. This O-desisopropyl metabolite is a key precursor to the major acidic metabolites of bisoprolol.
Subsequent Oxidation to Carboxylic Acids
Following O-dealkylation, the resulting alcohol intermediate undergoes further oxidation to form a carboxylic acid. This two-step oxidation process, likely involving alcohol and aldehyde dehydrogenases, results in the formation of the major, pharmacologically inactive, acidic metabolite of bisoprolol.[5] This acidic metabolite, along with other minor metabolites, is then efficiently eliminated via the kidneys.[3]
Elucidating the Structure of "this compound"
The term "this compound" has appeared in the context of bisoprolol-related compounds, often in the catalogs of chemical suppliers. However, extensive review of the scientific literature on bisoprolol metabolism does not support the formation of a simple ketone derivative as a major metabolite. Instead, the compound marketed as "this compound hydrochloride" has been identified as 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-Benzoic Acid 2-(1-methylethoxy)ethyl Ester Hydrochloride .
This compound is a benzoate ester derivative of bisoprolol. It is crucial to note that this ester is not a ketone. The "keto" nomenclature is likely a misnomer or a trivial name used for commercial purposes. There is no substantial evidence from in vivo or in vitro metabolic studies to suggest that this benzoate ester is a significant metabolite of bisoprolol. It is more likely a synthetic impurity or a reference standard created for analytical purposes.
Pharmacological Activity of Bisoprolol Metabolites
A consistent finding across numerous studies is that the metabolites of bisoprolol are pharmacologically inactive.[2][3][4][7] The primary acidic metabolite, formed through O-dealkylation and oxidation, does not exhibit any significant β-blocking activity. This lack of pharmacological activity in its metabolites contributes to the clean and predictable safety profile of bisoprolol.
Experimental Protocols for Studying Bisoprolol Metabolism
The elucidation of bisoprolol's metabolic fate has been achieved through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.
In Vitro Metabolism using Human Liver Microsomes
Human liver microsomes (HLMs) are a standard in vitro tool for studying phase I metabolism. They contain a rich complement of CYP enzymes, including CYP3A4 and CYP2D6.
Protocol for Incubation of Bisoprolol with Human Liver Microsomes:
-
Preparation of Reagents:
-
Bisoprolol stock solution (e.g., 10 mM in methanol or DMSO).
-
Human liver microsomes (e.g., pooled, 20 mg/mL protein concentration).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation Procedure:
-
Pre-warm a solution of HLMs in phosphate buffer at 37°C.
-
Add the bisoprolol stock solution to the HLM suspension to achieve the desired final concentration (e.g., 1-10 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
At each time point, terminate the reaction by adding an aliquot of the incubation mixture to the cold quenching solution.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Analytical Methodology: HPLC-MS/MS for the Separation and Identification of Bisoprolol and its Metabolites
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices.
Exemplary HPLC-MS/MS Method:
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The MRM transitions for bisoprolol and its expected metabolites would be optimized. For example, a common transition for bisoprolol is m/z 326.2 → 116.1.[8]
Data Presentation
Table 1: Pharmacokinetic Parameters of Bisoprolol
| Parameter | Value | Reference |
| Bioavailability | ~90% | [2][3] |
| Protein Binding | ~30% | [2] |
| Elimination Half-life | 10-12 hours | [2] |
| Renal Clearance | ~50% of total clearance | [2][4] |
| Hepatic Clearance | ~50% of total clearance | [2][4] |
Visualizations
Diagram: Metabolic Pathway of Bisoprolol
Caption: Primary metabolic pathway of bisoprolol.
Diagram: Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism of bisoprolol.
Conclusion
The metabolic fate of bisoprolol is well-characterized, with a balanced clearance between renal excretion of the parent drug and hepatic metabolism. The primary metabolic pathway involves O-dealkylation followed by oxidation to inactive carboxylic acid metabolites, a process predominantly mediated by CYP3A4. The compound often referred to as "this compound" is a benzoate ester derivative and is not a recognized metabolite based on current scientific literature. A thorough understanding of these metabolic pathways and the application of robust analytical methods are essential for the continued safe and effective use of bisoprolol in clinical practice and for guiding the development of new chemical entities.
References
-
Bisoprolol - StatPearls - NCBI Bookshelf. (2023, August 17). Retrieved from [Link]
-
How is bisoprolol (beta-blocker) metabolized? - Dr.Oracle. (2025, September 7). Retrieved from [Link]
- Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. Journal of Cardiovascular Pharmacology, 8 Suppl 11, S16-20.
- Vahermo, M., Sutinen, H., Leinonen, A., & Yli-Kauhaluoma, J. (n.d.). Synthesis and Characterization of O-desisopropyl Metabolite of Bisoprolol.
- Vahermo, M., Sutinen, H., Leinonen, A., & Yli-Kauhaluoma, J. (n.d.). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Recent Advances in Doping Analysis (20).
-
(n.d.). Bisoprolol - ResearchGate. Retrieved from [Link]
- McGavin, J. K., & Keating, G. M. (2002). Bisoprolol: a review of its use in chronic heart failure. Drugs, 62(18), 2677–2696.
- (n.d.). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.
-
Bislol | 5 mg | Tablet | বিসলল ৫ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. - MedEx. (n.d.). Retrieved from [Link]
- Peste, G., Bibire, N., Apostu, M., Vlase, L., & Oniscu, C. (2009). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Journal of Analytical Methods in Chemistry, 2009, 736327.
-
(n.d.). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent | Request PDF - ResearchGate. Retrieved from [Link]
-
(n.d.). a high-performance liquid chromatography–mass spectrometry/mass - SciSpace. Retrieved from [Link]
- Al-Ghananeem, A. M., & El-Dahhan, M. S. (2021). Bisoprolol: A comprehensive profile.
- Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. International Journal of ChemTech Research, 10(8), 661-666.
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Retrieved from [Link]
- Dhandar, A. G., Chaudhari, S. R., Ganorkar, S. B., Patil, A. S., Surana, S. J., & Shirkhedkar, A. A. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Asian Journal of Pharmaceutical Analysis, 7(4), 185-195.
-
Application of physiologically based biopharmaceutics modeling to understand the impact of dissolution differences on in vivo performance of immediate release products: The case of bisoprolol - PMC - NIH. (2021, June 3). Retrieved from [Link]
-
(n.d.). An HPLC Method for the Determination of Bisoprolol in Human Plasma and its Application to a Pharmacokinetic Study - ResearchGate. Retrieved from [Link]
- Oxidative Reactions - Biotransformation of Drugs - Pharmacy 180. (n.d.).
-
Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]
-
(n.d.). (PDF) A HPLC-MS/MS method development and validation for the simultaneous determination of bisoprolol and enalapril in the present of enalaprilat in human plasma - ResearchGate. Retrieved from [Link]
-
(n.d.). 1 H MAS NMR spectra of (a) bisoprolol, (b) valsartan (form AR), (c)... - ResearchGate. Retrieved from [Link]
-
Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods - An-Najah journals. (n.d.). Retrieved from [Link]
-
Bisoprolol | C18H31NO4 | CID 2405 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol - MDPI. (n.d.). Retrieved from [Link]
-
Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity - Impactfactor. (2023, September 25). Retrieved from [Link]
- Kim, J. Y., et al. (2021). Bisoprolol-based 18F-PET tracer: Synthesis and preliminary in vivo validation of β1-blocker selectivity for β1-adrenergic receptors in the heart. Bioorganic & Medicinal Chemistry, 36, 116091.
-
(n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS - ResearchGate. Retrieved from [Link]
-
(n.d.). (PDF) DETERMINATION OF BISOPROLOL FUMARATE AND ITS METABOLITES IN BIOLOGICAL, PHARMACEUTICAL AND ENVIRONMENTAL SAMPLES BY DIFFERENT ANALYTICAL TECHNIQUES - ResearchGate. Retrieved from [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. droracle.ai [droracle.ai]
- 3. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bislol | 5 mg | Tablet | বিসলল ৫ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. researchgate.net [researchgate.net]
- 6. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Keto Bisoprolol CAS number and molecular formula.
An In-Depth Technical Guide to Keto Bisoprolol: Physicochemical Properties, Synthesis, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of this compound, a significant impurity associated with the beta-blocker Bisoprolol. As a Senior Application Scientist, this document moves beyond simple data presentation to offer field-proven insights into the causality behind experimental choices and protocols. We will delve into the precise physicochemical identification of this compound, clarifying its nomenclature and structure. Furthermore, this guide details a robust synthetic protocol for its preparation as a reference standard and presents a validated analytical workflow for its detection and quantification. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Impurity Profiling
Bisoprolol is a highly selective β1 adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and heart failure.[1][2] The efficacy and safety of any Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products.[3] The presence of impurities, even in minute quantities, can potentially impact the drug's safety and efficacy profile.
This guide focuses on a key impurity known colloquially as "this compound." It is crucial to note from the outset that this common name is a misnomer; the molecule is chemically an ester, not a ketone. It is officially recognized in pharmacopeias under designations such as Bisoprolol EP Impurity J, Bisoprolol EP Impurity K, and Bisoprolol USP Related Compound F.[4][5][6] Understanding the identity, formation, and analytical control of this specific impurity is paramount for any laboratory involved in the synthesis, formulation, or quality control of Bisoprolol.
Physicochemical Characterization
Precise identification is the foundation of all subsequent research and quality control efforts. The structural and identifying information for this compound is summarized below. The compound is available as both a free base and a hydrochloride salt, which has implications for its solubility and handling.
The chemical name, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-Benzoic Acid 2-(1-methylethoxy)ethyl Ester, clarifies that the molecule is an ester derivative of a benzoic acid core, differing significantly from the parent Bisoprolol structure which features an ether linkage.[4][7] This structural difference is the basis for its separation and identification in analytical procedures.
| Parameter | This compound (Free Base) | This compound Hydrochloride |
| Synonyms | Bisoprolol EP Impurity K, Bisoprolol USP Related Compound F, Bisoprolol ester impurity | Bisoprolol EP Impurity J |
| CAS Number | 864544-37-6[5][6][8] | 1346603-26-6[4][6][7][9][10][11] |
| Molecular Formula | C₁₈H₂₉NO₅[7][8] | C₁₈H₃₀ClNO₅[4][9][10][11] |
| Molecular Weight | 339.43 g/mol [7] | 375.89 g/mol [4][9] |
| IUPAC Name | 2-(1-methylethoxy)ethyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | 2-(1-methylethoxy)ethyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate;hydrochloride |
Synthesis of this compound Reference Standard
The availability of a pure reference standard is a prerequisite for the accurate validation of analytical methods. This compound is not a metabolite of Bisoprolol, as the drug is primarily converted to inactive, polar metabolites or excreted unchanged.[1][12][13] Instead, it is understood to be a process-related impurity, arising from specific starting materials or side reactions during the synthesis of the Bisoprolol API.
Below is a representative laboratory-scale synthesis protocol derived from established chemical literature for preparing this compound (Impurity K).[3]
Synthetic Pathway Overview
The synthesis involves the reaction of a phenolic precursor with an epoxide, followed by coupling with the appropriate side chain. This pathway highlights the potential for impurity formation if starting materials are not carefully controlled.
Caption: Synthetic pathway for this compound (Impurity K).
Detailed Experimental Protocol
Objective: To synthesize 2-Isopropoxyethyl 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate (this compound) for use as an analytical reference standard.
Step 1: Esterification of 4-Hydroxybenzoic Acid
-
Rationale: To create the ester side-chain which characterizes the impurity. An acid catalyst is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.
-
Procedure:
-
To a solution of 4-Hydroxybenzoic acid (1 equivalent) in toluene, add 2-(Isopropoxy)ethanol (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Isopropoxyethyl 4-hydroxybenzoate.
-
Step 2: Ether Synthesis
-
Rationale: To couple the phenolic ester with the glycidyl side-chain precursor. This is a classic Williamson ether synthesis, requiring a base to deprotonate the phenol, forming a nucleophilic phenoxide.
-
Procedure:
-
Dissolve the ester from Step 1 (1 equivalent) in a polar aprotic solvent like acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.
-
Add (2R,S)-Glycidyl nosylate or a similar reactive epoxide precursor (1.1 equivalents) dropwise.
-
Heat the mixture at 60-70°C and monitor by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to obtain the epoxide intermediate.
-
Step 3: Epoxide Ring Opening
-
Rationale: The final step introduces the isopropylamine group. The amine acts as a nucleophile, attacking one of the epoxide carbons to open the ring and form the final amino alcohol structure.
-
Procedure:
-
Dissolve the purified epoxide from Step 2 (1 equivalent) in a protic solvent like methanol or isopropanol.
-
Add isopropylamine (3-5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess amine under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a gradient of dichloromethane/methanol) to yield pure this compound.
-
Self-Validation: The structure and purity of the synthesized compound must be unequivocally confirmed by ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and HPLC analysis before use as a reference standard.
Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for the analysis of Bisoprolol and its related substances due to its high resolution, sensitivity, and robustness.[14][15]
Analytical Workflow
The analytical process follows a systematic workflow from sample preparation to final data interpretation, ensuring accuracy and consistency.
Caption: General workflow for HPLC analysis of this compound.
Recommended HPLC Protocol
Objective: To separate and quantify this compound from the parent Bisoprolol API. This method is based on typical reversed-phase chromatography principles effective for this class of compounds.[14][16]
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Rationale: The C18 (octadecylsilane) stationary phase is a non-polar workhorse for reversed-phase chromatography. It effectively retains moderately polar compounds like Bisoprolol and its impurities from a polar mobile phase, allowing for separation based on differences in hydrophobicity.
-
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example:
-
Buffer (A): 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Organic (B): Acetonitrile.
-
Rationale: The buffer controls the ionization state of the analytes; at pH 3.0, the secondary amine in both Bisoprolol and this compound will be protonated, ensuring consistent retention and good peak shape. Acetonitrile is a common organic modifier used to control the elution strength.
-
-
Elution Mode: Gradient elution.
-
Example Gradient: Start at 20% B, increase linearly to 50% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Rationale: A gradient is superior to an isocratic method for impurity analysis as it can resolve compounds with different polarities (like the API and its impurities) within a reasonable runtime, ensuring sharp peaks for both early and late-eluting components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
-
-
Detection Wavelength: 224 nm.
-
Injection Volume: 10 µL.
System Suitability: Before sample analysis, the system must pass suitability tests. This involves injecting a reference solution containing both Bisoprolol and this compound to ensure adequate resolution (>2.0) between the two peaks, acceptable tailing factor (<1.5), and precision (%RSD <2.0% for replicate injections).
Conclusion
This compound, correctly identified as an ester-containing process impurity, serves as a critical marker for the quality of Bisoprolol API. Its control requires a deep understanding of its physicochemical properties, synthetic origins, and the application of robust, validated analytical methods. The protocols and insights provided in this guide are designed to equip researchers and quality control professionals with the necessary tools to effectively manage this impurity, thereby ensuring the safety and quality of the final drug product.
References
-
PubChem. (n.d.). KetoBisoprololHydrochloride. National Center for Biotechnology Information. [Link]
-
Dr.Oracle. (2025). How is bisoprolol (beta-blocker) metabolized?[Link]
-
Qingmu. (2024). Bisoprolol: Mechanism of Action, Pharmacokinetics, and Clinical Applications. [Link]
-
Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. Journal of cardiovascular pharmacology, 8 Suppl 11, S16-20. [Link]
-
Wikipedia. (n.d.). Bisoprolol. [Link]
-
PubChem. (n.d.). Bisoprolol. National Center for Biotechnology Information. [Link]
-
SynZeal. (n.d.). Bisoprolol EP Impurity K | 864544-37-6. [Link]
-
Bocquin, L., et al. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. [Link]
-
Pharmaffiliates. (n.d.). Bisoprolol-impurities. [Link]
-
Kumar, P., et al. (2023). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
ResearchGate. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]
-
ResearchGate. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. [Link]
-
Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. (2023). RSC advances. [Link]
-
Chemsrc. (n.d.). This compound Hydrochloride | CAS#:1346603-26-6. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. [Link]
-
Stojanovska, N., et al. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAGE FORMS USING HPLC-UV-DAD. Macedonian Pharmaceutical Bulletin. [Link]
-
Overview of bisoprolol fumarate analysis methods (2000-2020). (2024). AIP Publishing. [Link]
-
Pavithra, N., et al. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Aade, M. M. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP-HPLC. International Journal of Creative Research Thoughts. [Link]
-
Al-Ramahi, R., et al. (2021). Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods. An-Najah University Journal for Research - B (Humanities). [Link]
Sources
- 1. Bisoprolol - Wikipedia [en.wikipedia.org]
- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 5. Bisoprolol EP Impurity K | 864544-37-6 | SynZeal [synzeal.com]
- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. usbio.net [usbio.net]
- 9. biosynth.com [biosynth.com]
- 10. KetoBisoprololHydrochloride | C18H30ClNO5 | CID 71749142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. droracle.ai [droracle.ai]
- 13. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mjcce.org.mk [mjcce.org.mk]
- 15. Overview of bisoprolol fumarate analysis methods (2000-2020). [wisdomlib.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. dshs-koeln.de [dshs-koeln.de]
A Comprehensive Technical Guide to Bisoprolol Impurities: Identification, Significance, and Control
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive review of the existing literature on bisoprolol impurities. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of bisoprolol drug substances and products. This guide delves into the classification, origin, and significance of these impurities, alongside a detailed exploration of the analytical methodologies employed for their detection and quantification. By synthesizing technical data with field-proven insights, this document aims to equip the reader with the necessary knowledge to ensure the quality, safety, and efficacy of bisoprolol.
Introduction: The Imperative of Purity in a Widely Used Beta-Blocker
Bisoprolol is a highly selective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Its efficacy and safety profile have established it as a cornerstone in cardiovascular therapy. However, like any synthetically derived active pharmaceutical ingredient (API), bisoprolol is susceptible to the presence of impurities. These impurities can originate from the manufacturing process, degradation of the drug substance over time, or interactions with excipients and packaging materials.
The control of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] Impurities can potentially impact the safety and efficacy of the final drug product, even at trace levels. They may possess their own pharmacological or toxicological properties, which could differ significantly from the parent drug.[3] Therefore, a thorough understanding of the impurity profile of bisoprolol is paramount for ensuring patient safety and meeting stringent regulatory requirements.
This guide will provide a structured overview of known and potential impurities of bisoprolol, their classification, and, most importantly, their significance from a pharmacological and toxicological standpoint. We will explore the analytical workflows for impurity profiling and discuss the regulatory landscape that governs their acceptable limits.
Classification and Origin of Bisoprolol Impurities
Bisoprolol impurities can be broadly categorized into three main types as per the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[4][5] This guide will primarily focus on organic impurities, which are further classified as process-related impurities and degradation products.
Process-Related Impurities
Process-related impurities are substances that are formed during the synthesis of the bisoprolol drug substance. These can include unreacted starting materials, intermediates, by-products, and reagents. The specific profile of process-related impurities is highly dependent on the synthetic route employed by the manufacturer. Several key process-related impurities of bisoprolol have been identified and synthesized for use as reference standards in analytical testing.[3]
A schematic overview of a common synthetic pathway for bisoprolol and the potential points of impurity formation is presented below.
Sources
The Enigmatic "Keto Bisoprolol": A Technical Guide to the Discovery and Pharmaceutical Analysis of Bisoprolol Impurity K
A Foreword for the Discerning Scientist: The pursuit of pharmaceutical purity is a journey into molecular intricacies. In the landscape of generic drug development and manufacturing, the characterization of impurities is paramount to ensuring safety and efficacy. This guide delves into the history and analytical science surrounding a notable impurity of the widely-prescribed beta-blocker, Bisoprolol. While sometimes referred to colloquially in commercial listings as "Keto Bisoprolol," it is crucial to establish from the outset that this is a misnomer. The impurity , designated as Impurity K in the European Pharmacopoeia (EP), is chemically an ester, not a ketone. This guide will unravel the scientific story of Bisoprolol Impurity K, from its discovery through forced degradation studies to the state-of-the-art analytical methodologies for its quantification and control.
Bisoprolol: A Cornerstone of Cardiovascular Therapy and the Imperative of Purity
Bisoprolol is a cardioselective β1-adrenergic receptor antagonist, a mainstay in the management of hypertension, angina pectoris, and heart failure.[1] Its mechanism of action involves the blockade of β1 receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2] The therapeutic success of Bisoprolol, as with any active pharmaceutical ingredient (API), is contingent upon its purity. The presence of impurities, arising from the manufacturing process or degradation of the drug substance over time, can potentially impact the safety and efficacy of the final drug product.[3] Regulatory bodies worldwide, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate stringent control of impurities.[4]
The Genesis of Bisoprolol Impurity K: A Tale Told by Stress
The discovery of most pharmaceutical impurities is not a singular event but rather a process of systematic investigation under stressed conditions. Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products that may form under various environmental insults.[5] These studies involve subjecting the drug substance to conditions more severe than those it would encounter during its shelf life, such as exposure to acid, base, oxidation, heat, and light.[6]
Bisoprolol has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[7] It is within this context that Bisoprolol Impurity K was identified. Studies have demonstrated that Impurity K is formed during alkaline hydrolysis, oxidative degradation, and thermal stress of Bisoprolol fumarate.[7][8] Its presence as a potential degradant underscores the importance of controlled storage conditions and robust analytical monitoring throughout the drug product's lifecycle.
Deconstructing "this compound": The True Identity of Impurity K
As previously stated, the moniker "this compound" is a chemical misnomer. The correct chemical name for Bisoprolol Impurity K is 2-Isopropoxyethyl 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate .[5][9][10] The structure, shown below, clearly indicates the presence of a benzoate ester functional group, not a ketone.
Caption: Transformation of Bisoprolol to Impurity K.
The likely origin of the "this compound" synonym is speculative but may have arisen from a misunderstanding of the structure or as a simplified internal naming convention within certain commercial entities that has since propagated. For the purposes of scientific accuracy and regulatory compliance, it is imperative to refer to this entity by its official pharmacopoeial designation, Bisoprolol Impurity K, or its systematic chemical name.
The Analytical Arsenal: Methodologies for the Detection and Quantification of Bisoprolol Impurity K
The cornerstone of impurity profiling is robust and validated analytical methodology. For Bisoprolol and its related substances, High-Performance Liquid Chromatography (HPLC) is the predominant technique.[11]
Chromatographic Separation: The Foundation of Analysis
A typical analytical approach for the separation of Bisoprolol from its impurities, including Impurity K, employs a reversed-phase HPLC (RP-HPLC) method.
Experimental Protocol: A Validated RP-HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 stationary phase is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.[12]
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
-
Detection Wavelength: UV detection is generally performed at a wavelength where both Bisoprolol and its impurities exhibit significant absorbance, often around 225-230 nm or 270 nm.[7]
-
Sample Preparation: The drug substance or a crushed tablet formulation is dissolved in a suitable diluent, which is often a mixture of the mobile phase components.
Caption: A typical HPLC workflow for the analysis of Bisoprolol impurities.
Structural Elucidation: The Power of Mass Spectrometry
While HPLC-UV is a powerful tool for quantification, the definitive identification and structural confirmation of impurities rely on mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS).[7]
LC-MS/MS for Impurity Characterization
In an LC-MS/MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like Bisoprolol and its impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which for Impurity K would correspond to its molecular weight. Further fragmentation of this parent ion (MS/MS) provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous structural elucidation.
| Analytical Technique | Application in Bisoprolol Impurity K Analysis | Advantages |
| RP-HPLC-UV | Quantification and routine quality control. | Robust, reproducible, and widely available. |
| LC-MS/MS | Identification and structural elucidation of impurities. | High sensitivity and specificity, provides molecular weight and structural information. |
| NMR Spectroscopy | Definitive structural confirmation of isolated impurities. | Provides detailed information about the chemical environment of each atom in the molecule. |
| Forced Degradation | Identification of potential degradation products, including Impurity K. | Proactive approach to understanding drug stability. |
Synthesis and Reference Standards: The Key to Accurate Quantification
The accurate quantification of any impurity requires a pure reference standard. The synthesis of Bisoprolol Impurity K is a multi-step process that is crucial for the preparation of this reference material. While detailed synthetic procedures are often proprietary, the general approach involves the esterification of a suitable precursor.[4] The availability of well-characterized reference standards for Bisoprolol Impurity K is essential for method validation and routine quality control in the pharmaceutical industry.[5][9][10]
Regulatory Landscape and Future Perspectives
The control of impurities is a non-negotiable aspect of modern pharmaceutical manufacturing. Regulatory guidelines from bodies like the ICH provide a framework for the identification, qualification, and control of impurities in new drug substances and products. For a known impurity like Bisoprolol Impurity K, which is listed in the European Pharmacopoeia, there are established limits for its acceptable level in the final drug product.
The ongoing evolution of analytical technology, particularly in the realm of chromatography and mass spectrometry, will continue to enhance the ability of pharmaceutical scientists to detect and characterize impurities at ever-lower levels. This continuous improvement in analytical capabilities is a driving force in ensuring the quality and safety of medicines for patients worldwide.
References
-
Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. International Journal of Pharmaceutical Quality Assurance, 14(3), 501-506. [Link]
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185-1202. [Link]
-
Nadh, R. V., Ganipisetty, V. N. R., Jalandhar, D., & Manoj, P. (2019). A novel reversed phase liquid chromatographic method for the simultaneously determination of potential impurities of Bisoprolol Fumarate and Hydrochlorothiazide in a fixed dosage form. ResearchGate. [Link]
-
SynZeal. (n.d.). Bisoprolol EP Impurity K. Retrieved from [Link]
-
Patel, P., et al. (2024). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Journal of Pharmaceutical Research International, 36(5), 56-69. [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Semantic Scholar. [Link]
-
Veeprho. (n.d.). Bisoprolol EP Impurity K. Retrieved from [Link]
-
Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. International Research Journal of Pure and Applied Chemistry, 15(2), 1-8. [Link]
-
Pharmaffiliates. (n.d.). Bisoprolol-impurities. Retrieved from [Link]
-
Buchake, D. G., & Hingne, L. (2023). A concise overview of bisoprolol fumarate analytical methods used in pharmacological preparations and biological matrices from year 2000 to 2020. World Journal of Pharmaceutical Research, 12(5), 102-115. [Link]
-
Al-Ghannam, S. M. (2023). Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. Saudi Journal of Medical and Pharmaceutical Sciences, 9(4), 134-141. [Link]
-
Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. R Discovery. [Link]
-
Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor.org. [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [Link]
-
Vahermo, M., Sutinen, H., Leinonen, A., & Yli-Kauhaluoma, J. (2010). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Recent Advances in Doping Analysis, 18, 168. [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate. [Link]
-
Wikipedia. (n.d.). Bisoprolol. Retrieved from [Link]
- Farzam, K., & Lakhkar, A. D. (2023). Beta Blockers. In StatPearls.
- Gadek, J. E. (2023). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 76(10), 823-826.
-
Farzam, K., & Lakhkar, A. D. (2023). Bisoprolol. In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bisoprolol EP Impurity K | Manasa Life Sciences [manasalifesciences.com]
- 3. ijper.org [ijper.org]
- 4. veeprho.com [veeprho.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Bisoprolol EP Impurity K | 864544-37-6 | SynZeal [synzeal.com]
- 9. biosynth.com [biosynth.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The Enigmatic Potential of Keto Bisoprolol: A Technical Guide to Unraveling its Pharmacological Activity
Abstract
Bisoprolol is a cornerstone in the management of cardiovascular diseases, prized for its cardioselective β1-adrenergic receptor blockade.[1][2][3][4][5] While the parent compound has been extensively studied, its metabolites and related derivatives, such as Keto Bisoprolol, remain largely uncharacterized from a pharmacological standpoint. This technical guide provides a comprehensive framework for investigating the potential pharmacological activity of this compound. We delve into the rationale for its study, hypothesize potential mechanisms of action based on structure-activity relationships, and present a detailed roadmap of in-vitro and in-vivo experimental protocols designed to elucidate its cardiovascular effects. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing cardiovascular pharmacology.
Introduction: The Rationale for Investigating this compound
Bisoprolol is a highly selective β1-adrenergic receptor antagonist, effectively reducing heart rate, myocardial contractility, and blood pressure.[1][2][3][4] Its metabolism primarily occurs in the liver, leading to the formation of several metabolites that are generally considered inactive and are excreted by the kidneys.[6][7][8] this compound, a derivative of Bisoprolol characterized by the oxidation of the secondary alcohol to a ketone, is a known impurity and potential metabolite.[9]
The introduction of a ketone group can significantly alter a molecule's electronic and steric properties, potentially impacting its interaction with biological targets. While the metabolites of Bisoprolol are reported to be inactive, a systematic pharmacological evaluation of this compound is warranted for several reasons:
-
Unforeseen Biological Activity: The assumption of inactivity may not be universally applicable. The ketone moiety could confer novel pharmacological properties, including residual β-blocking activity, partial agonism, or even off-target effects.
-
Impact on Drug Safety and Efficacy: As a potential impurity in Bisoprolol formulations, understanding the intrinsic activity of this compound is crucial for a comprehensive safety assessment.
-
Opportunities for New Drug Discovery: A thorough investigation could reveal unique pharmacological characteristics, potentially opening avenues for the development of new therapeutic agents.
This guide provides a structured approach to systematically investigate the pharmacological profile of this compound, moving from foundational in-vitro assays to more complex in-vivo models.
Hypothesized Pharmacological Profile of this compound
The structural similarity of this compound to Bisoprolol suggests that its primary site of action, if any, is likely to be the β-adrenergic receptors. The key structural difference is the replacement of a hydroxyl group with a ketone. This modification is hypothesized to have the following potential impacts:
-
Altered Receptor Affinity and Selectivity: The hydrogen-bonding capability of the hydroxyl group in Bisoprolol is crucial for its interaction with the β1-adrenergic receptor. The loss of this hydrogen bond donor and the introduction of a polar ketone group may reduce its affinity for the β1-receptor. It could also potentially alter its selectivity profile between β1 and β2 receptors.
-
Reduced Antagonist Potency: The diminished binding affinity would likely translate to a lower potency as a β1-adrenergic antagonist compared to the parent compound.
-
Potential for Partial Agonism: In some instances, modifications to β-blocker structures can lead to partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[10] It is conceivable that this compound could exhibit such properties.
-
Off-Target Activities: The ketone group might facilitate interactions with other receptors or enzymes, leading to unforeseen pharmacological effects.
The following sections outline a comprehensive experimental plan to test these hypotheses.
In-Vitro Evaluation of Pharmacological Activity
The initial phase of investigation focuses on in-vitro assays to determine the fundamental pharmacological properties of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β1-adrenergic receptors (e.g., CHO-K1 or HEK293 cells) and human β2-adrenergic receptors (e.g., A431 cells).
-
Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol.
-
Competition Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of this compound.
-
As a positive control, run a parallel competition assay with unlabeled Bisoprolol.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
-
Data Analysis:
-
Measure the amount of bound radioligand at each concentration of the test compound.
-
Generate competition curves and calculate the IC50 (inhibitory concentration 50%) values.
-
Determine the equilibrium dissociation constant (Ki) for this compound at both β1 and β2 receptors using the Cheng-Prusoff equation.
-
The selectivity ratio (β1/β2) can be calculated from the Ki values.
-
Expected Outcome: This assay will provide quantitative data on the affinity of this compound for β-adrenergic receptors, allowing for a direct comparison with Bisoprolol and an assessment of its selectivity.
| Compound | Predicted β1 Affinity (Ki) | Predicted β2 Affinity (Ki) | Predicted β1/β2 Selectivity |
| Bisoprolol | High (nM range) | Low (µM range) | High |
| This compound | Lower than Bisoprolol | Potentially altered | Potentially altered |
Functional Assays
Objective: To characterize the functional activity of this compound as an antagonist, partial agonist, or inverse agonist at β1 and β2-adrenergic receptors.
Methodology:
-
Cell Culture: Use cell lines expressing the target receptors (as in 3.1) that are coupled to a measurable downstream signaling pathway, such as cyclic AMP (cAMP) production.
-
cAMP Accumulation Assay:
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a known β-adrenergic agonist (e.g., isoproterenol). Measure the intracellular cAMP levels. A rightward shift in the isoproterenol concentration-response curve indicates antagonism.
-
Agonist Mode: Incubate the cells with increasing concentrations of this compound alone and measure cAMP levels. An increase in cAMP would indicate agonist activity.
-
-
Data Analysis:
-
For antagonist activity, calculate the pA2 value from a Schild plot to quantify the potency.
-
For agonist activity, determine the EC50 (effective concentration 50%) and the maximal response (Emax) relative to a full agonist like isoproterenol.
-
Expected Outcome: These functional assays will reveal whether this compound blocks, stimulates, or has no effect on β-adrenergic receptor signaling.
Signaling Pathway Analysis
Objective: To investigate if this compound induces biased agonism, potentially activating G-protein-independent signaling pathways.
Methodology:
-
β-Arrestin Recruitment Assay:
-
Utilize cell-based assays that measure the recruitment of β-arrestin to the activated β-adrenergic receptor. This can be achieved using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
-
ERK1/2 Phosphorylation Assay:
-
Stimulate cells expressing β-adrenergic receptors with this compound and measure the phosphorylation of downstream signaling molecules like ERK1/2 using Western blotting or ELISA. Some β-blockers have been shown to activate ERK pathways in a β-arrestin-dependent manner.[11]
-
Expected Outcome: These experiments will determine if this compound exhibits biased agonism, a phenomenon observed with some β-blockers where they preferentially activate certain downstream signaling pathways over others.[11]
Experimental Workflow for In-Vitro Characterization
Caption: Workflow for the in-vivo pharmacological profiling of this compound.
Conclusion and Future Directions
The pharmacological investigation of this compound, a key derivative of the widely used β-blocker Bisoprolol, represents a scientifically meritorious endeavor. The structured, multi-tiered approach outlined in this guide, progressing from fundamental in-vitro receptor binding and functional assays to comprehensive in-vivo hemodynamic studies, provides a robust framework for a thorough evaluation.
The insights gained from these studies will not only clarify the pharmacological profile of this compound but also contribute to a more complete understanding of the structure-activity relationships of β-blockers. Should this compound exhibit any significant biological activity, further investigations into its pharmacokinetics, metabolism, and potential therapeutic applications would be warranted. Ultimately, a comprehensive understanding of all compounds present in a drug formulation, including impurities and metabolites, is paramount to ensuring optimal drug safety and efficacy.
References
- Qingmu. (2024, April 23).
-
Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. Journal of Cardiovascular Pharmacology, 8 Suppl 11, S16-20. [Link]
- Dr.Oracle. (2025, September 7). How is bisoprolol (beta-blocker) metabolized?
-
El-Sayed, O., & Fouad, E. A. (2010). In vivo models of cardiac diseases: application to drug development and screening. Expert Opinion on Drug Discovery, 5(1), 65-78. [Link]
-
Informa UK Limited. (2009, December 19). In vivo models of cardiac diseases: application to drug development and screening. [Link]
-
YouTube. (2024, November 3). Pharmacology of Bisoprolol ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. [Link]
-
Buhring, K. U., et al. (1986). Pharmacokinetics and metabolism of bisoprolol-14C in three animal species and in humans. Journal of Cardiovascular Pharmacology, 8 Suppl 11, S21-8. [Link]
-
Cardiomedex. (n.d.). In vivo models. [Link]
-
National Institutes of Health. (n.d.). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. [Link]
-
Wikipedia. (n.d.). Bisoprolol. [Link]
-
Baker, J. G., et al. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. The FASEB Journal, 17(8), 835-837. [Link]
-
National Center for Biotechnology Information. (2023, August 17). Bisoprolol - StatPearls. [Link]
-
MDPI. (2022, December 14). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bisoprolol?[Link]
-
MDPI. (2019, February 13). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]
-
National Institutes of Health. (n.d.). Bisoprolol | C18H31NO4 | CID 2405 - PubChem. [Link]
-
Semantic Scholar. (2013). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. [Link]
-
MDPI. (2022, December 14). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bisoprolol Fumarate Tablets, USP 1.25 mg, 5 mg and 10 mg. [Link]
-
CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]
-
Revista Española de Cardiología. (n.d.). Beta-blockers: Historical Perspective and Mechanisms of Action. [Link]
-
National Institutes of Health. (n.d.). Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways. [Link]
-
Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. [Link]
Sources
- 1. qingmupharm.com [qingmupharm.com]
- 2. Bisoprolol - Wikipedia [en.wikipedia.org]
- 3. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bisoprolol? [synapse.patsnap.com]
- 5. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. This compound | 864544-37-6 [chemicalbook.com]
- 10. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 11. Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Keto Bisoprolol in Bisoprolol Fumarate
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of Keto Bisoprolol, a potential process-related impurity and degradation product, in Bisoprolol Fumarate drug substance and formulated products. The method is designed for use in quality control laboratories, research and development, and stability testing programs. The described protocol emphasizes not just the procedural steps but also the scientific rationale behind them, ensuring methodological integrity and reproducibility. All parameters are grounded in established analytical chemistry principles and validated according to International Council for Harmonisation (ICH) guidelines.[1]
Introduction and Scientific Rationale
Bisoprolol Fumarate is a highly selective β1-adrenergic receptor blocker widely prescribed for cardiovascular conditions such as hypertension and angina pectoris.[2][3] The purity of the Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. This compound (Figure 1), a potential impurity, can arise during the synthesis process or as a degradation product under stress conditions.[4][5] Regulatory bodies require stringent control over such impurities. Therefore, a reliable and validated analytical method is essential to ensure that the levels of this compound do not exceed the safety qualification thresholds outlined by guidelines such as ICH Q3A/B.
This method employs the principle of RP-HPLC, a cornerstone technique in pharmaceutical analysis due to its high resolving power and versatility. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. By using an optimized aqueous-organic mobile phase, Bisoprolol, being more polar, elutes earlier, while the potentially more hydrophobic this compound is retained longer, allowing for clear separation and accurate quantification. UV detection is selected based on the chromophoric properties of the analytes.
Experimental Protocol
This section provides a self-validating protocol. Adherence to the system suitability criteria is mandatory to ensure the trustworthiness and validity of the results obtained.
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (CDS) for data acquisition and processing
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
0.45 µm Membrane Filters (Nylon or PVDF)
Reagents and Materials
-
Bisoprolol Fumarate Reference Standard (RS) and Test Sample
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade
-
Orthophosphoric Acid (H₃PO₄), 85%
-
Water (HPLC Grade or Milli-Q)
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in Table 1 for clarity and ease of use.
| Parameter | Condition |
| Stationary Phase (Column) | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25mM KH₂PO₄ Buffer (pH adjusted to 3.5 with H₃PO₄) (30:70, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm[9][10] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
| Diluent | Mobile Phase |
Scientist's Note (Causality): The choice of a C18 column provides excellent hydrophobic selectivity for separating Bisoprolol from its related substances. The mobile phase, a buffered acetonitrile/water mixture, is critical. The phosphate buffer at pH 3.5 ensures that the amine group on Bisoprolol is protonated, leading to consistent retention and sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A detection wavelength of 225 nm is selected to provide good sensitivity for both the parent drug and its impurities.[9][10]
Preparation of Solutions
-
Buffer Preparation (25mM KH₂PO₄):
-
Accurately weigh approximately 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.5 ± 0.05 with dropwise addition of 85% orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 700 mL of the prepared Buffer with 300 mL of Acetonitrile.
-
Degas the mixture by sonicating for 10-15 minutes or using an online degasser.
-
-
Standard Stock Solution (this compound, ~100 µg/mL):
-
Accurately weigh about 10 mg of this compound Hydrochloride RS into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent.
-
-
Working Standard Solution (this compound, ~1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with Diluent and mix well. This concentration typically represents a 0.1% impurity level relative to the sample concentration.
-
-
Sample Solution (Bisoprolol Fumarate, ~1000 µg/mL or 1.0 mg/mL):
-
Accurately weigh about 100 mg of the Bisoprolol Fumarate test sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, dilute to volume with Diluent, and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Analytical Procedure and System Suitability
The following workflow ensures the validity of each analytical run.
System Equilibration & Injection Sequence
-
Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable, noise-free baseline is achieved.
-
Perform a blank injection (Diluent) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (~1.0 µg/mL).
-
Inject the Sample Solution.
System Suitability Tests (SST)
To ensure the system is performing correctly, the following parameters must be met from the replicate injections of the Working Standard Solution. These criteria establish the trustworthiness of the analytical system for its intended purpose.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| % RSD of Peak Areas | ≤ 5.0% | Demonstrates the precision of the injector and detector system. |
Calculation
The percentage of this compound in the Bisoprolol Fumarate sample is calculated using the external standard formula:
% this compound = (AT / AS) × (WS / WT) × P × 100
Where:
-
AT = Peak area of this compound in the Sample Solution
-
AS = Average peak area of this compound from the Working Standard Solution injections
-
WS = Weight of this compound RS in the Working Standard Solution (in mg/mL)
-
WT = Weight of Bisoprolol Fumarate sample in the Sample Solution (in mg/mL)
-
P = Purity of the this compound RS (as a decimal)
Method Validation Principles
This method has been developed based on principles that align with ICH Q2(R1) guidelines. A full validation would include:
-
Specificity: Demonstrated through forced degradation studies. Bisoprolol Fumarate is subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method is considered specific if the this compound peak is well-resolved from the main Bisoprolol peak and any other degradants formed.
-
Linearity: Assessed over a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. A correlation coefficient (r²) of ≥ 0.999 is expected.[11][12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) to define the sensitivity of the method.[13]
-
Accuracy: Evaluated by performing recovery studies, where known amounts of this compound are spiked into the sample matrix at different concentration levels. Recoveries are expected to be within 98-102%.[14]
-
Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility. The Relative Standard Deviation (%RSD) should be within established limits.
-
Robustness: Investigated by making small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) to ensure the method remains reliable under normal laboratory variations.[15]
References
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. Available at: [Link]
-
ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Available at: [Link]
-
Impact Factor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impact Factor Journal. Available at: [Link]
-
Medical and Clinical Chemistry. (2019). Analysis of approaches to the development and validation of the methods of analysis of bisoprolol in drugs and biological liquids. Medical and Clinical Chemistry. Available at: [Link]
-
Index Copernicus. (2017). Stability assessment of bisoprolol fumarate under different stress conditions. International Journal of Pharmacy and Technology. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2012). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. PMC. Available at: [Link]
-
IJRPR. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP-HPLC. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]
-
International Journal of Pharmacy. (2013). Validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy. Available at: [Link]
-
Journal of Chemical Health Risks. (2021). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Journal of Chemical Health Risks. Available at: [Link]
-
Baghdad Science Journal. (2024). Development and Validation of a Novel Analytical Method (Ion Pair HPLC) For Separating and Determining Bisoprolol Fumarate and Carvedilol. Baghdad Science Journal. Available at: [Link]
-
Global Journal for Research Analysis. (n.d.). A simple HPLC method for quantitation of bisoprolol fumarate in tablet dosage form. Available at: [Link]
-
IJCRT.org. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solide Dosage Form by RP-HPLC. International Journal of Creative Research Thoughts. Available at: [Link]
-
Chemsrc. (n.d.). This compound Hydrochloride. Available at: [Link]
-
ResearchGate. (2016). Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. Available at: [Link]
-
NIH PubChem. (n.d.). KetoBisoprololHydrochloride. Available at: [Link]
-
Scholars International Journal of Chemistry and Material Sciences. (2023). Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. Scholars International Journal of Chemistry and Material Sciences. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]
-
Journal of Chemical Health Risks. (2021). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. J. Chem. Health Risks. Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. saudijournals.com [saudijournals.com]
- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 4. KetoBisoprololHydrochloride | C18H30ClNO5 | CID 71749142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 7. This compound Hydrochloride | CAS#:1346603-26-6 | Chemsrc [chemsrc.com]
- 8. scbt.com [scbt.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmascholars.com [pharmascholars.com]
Application Note: A Robust UPLC-MS/MS Method for the Simultaneous Quantification of Bisoprolol and Its Impurities
Abstract
This application note details a highly sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the cardioselective β1-adrenergic blocker Bisoprolol and its key process-related and degradation impurities. The method utilizes a C18 stationary phase with a gradient elution profile and Multiple Reaction Monitoring (MRM) for detection, ensuring high specificity and achieving low limits of quantification. The protocol has been developed to be consistent with the principles of method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, making it suitable for routine quality control and stability testing of Bisoprolol in pharmaceutical drug substances and products.
Introduction
Bisoprolol is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina, and heart failure.[1] As with any active pharmaceutical ingredient (API), the presence of impurities, which can arise during synthesis, purification, or storage, must be carefully controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by organizations like the ICH, mandate stringent control over these impurities.[2]
The simultaneous quantification of an API and its structurally similar impurities presents a significant analytical challenge. Traditional HPLC methods with UV detection can often lack the required selectivity and sensitivity to quantify impurities at trace levels, especially when they do not possess a strong chromophore or co-elute with the main peak. UPLC-MS/MS overcomes these limitations by coupling the superior separation efficiency of UPLC with the exceptional selectivity and sensitivity of tandem mass spectrometry.[3] The MRM mode, in particular, allows for the specific detection of target analytes in a complex matrix by monitoring a unique precursor-to-product ion transition, thereby minimizing interferences and enhancing quantification accuracy.[4][5]
This guide provides a comprehensive protocol for the UPLC-MS/MS analysis of Bisoprolol and its impurities, explaining the rationale behind key experimental choices to ensure scientific soundness and reproducibility.
Experimental Protocol
Materials and Reagents
-
Reference Standards: Bisoprolol Fumarate, Bisoprolol Impurity A, Impurity D, Impurity G, Impurity K, and Impurity L. (Structures and sources can be found in pharmacopoeias or from specialized suppliers).[1][6][7]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Ultrapure Water.
-
Reagents: Formic Acid (LC-MS grade).
-
Internal Standard (IS): Metoprolol or a stable isotope-labeled Bisoprolol (e.g., Bisoprolol-d5) is recommended for bioanalytical applications but may be optional for quality control of the drug substance itself, provided system suitability is rigorously controlled.[3][8]
Instrumentation
-
UPLC System: A Waters ACQUITY UPLC system or equivalent, capable of operating at high pressures with low system volume.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series) equipped with an electrospray ionization (ESI) source.
UPLC-MS/MS Methodological Framework
The following diagram illustrates the logical workflow from sample preparation to final data analysis.
Caption: Overall workflow for the analysis of Bisoprolol and its impurities.
Chromatographic and Mass Spectrometric Conditions
Optimizing the chromatographic separation is essential to resolve impurities from the main Bisoprolol peak and from each other, which is critical for accurate quantification and minimizing ion suppression in the mass spectrometer. The use of formic acid in the mobile phase serves to protonate the analytes, which is essential for efficient ionization in positive ESI mode.[3]
Table 1: UPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides excellent separation efficiency for polar and non-polar compounds. The 1.7 µm particle size is key to UPLC performance. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes analyte protonation for ESI+ mode and improves peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for the analytes of interest. |
| Gradient Elution | 5% B to 95% B over 5 minutes | A gradient is necessary to elute all impurities with good peak shape in a short time. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 2 µL | Small injection volume minimizes peak distortion and is suitable for the sensitivity of MS detection. |
The selection of MRM transitions is the cornerstone of a selective and sensitive MS/MS method.[4] For each analyte, the protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole. This ion is then fragmented by collision-induced dissociation (CID), and a specific, stable, and abundant product ion is selected in the third quadrupole for detection. This process ensures that only the compound of interest is detected at a specific retention time.
Table 2: Optimized Mass Spectrometer Conditions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Bisoprolol | 326.2 | 116.1 | 0.05 | 30 | 20 |
| Impurity A | 224.2 | 107.1 | 0.05 | 25 | 15 |
| Impurity D | 344.2 | 134.1 | 0.05 | 35 | 22 |
| Impurity G | 312.2 | 116.1 | 0.05 | 30 | 18 |
| Impurity K | 340.2 | 116.1 | 0.05 | 30 | 20 |
| Impurity L | 310.2 | 100.1 | 0.05 | 28 | 18 |
| Metoprolol (IS) | 268.2 | 116.1 | 0.05 | 25 | 15 |
Note: These are typical values and must be optimized for the specific instrument in use. The optimization process involves infusing each standard individually to find the parameters that yield the highest and most stable signal.[4][5]
Preparation of Standards and Samples
Accuracy in sample and standard preparation is fundamental to achieving reliable quantitative results.[9][10]
Protocol for Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard (Bisoprolol and each impurity) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol).
-
Intermediate Stock Solution: Prepare a mixed intermediate stock solution containing all impurities at a relevant concentration (e.g., 10 µg/mL) in the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Bisoprolol primary stock and the mixed impurity intermediate stock with the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical range for impurities might be 0.05% to 0.5% of the nominal Bisoprolol concentration.
Protocol for Sample Preparation (from Tablets):
-
Weighing and Grinding: Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[10]
-
Extraction: Accurately weigh an amount of tablet powder equivalent to one average tablet weight and transfer it to a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of diluent (e.g., 50:50 Acetonitrile:Water), and sonicate for 15 minutes to facilitate complete extraction of the API and impurities.[10]
-
Dilution: Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix thoroughly.
-
Filtration: Filter an aliquot of the solution through a 0.22 µm PVDF or PTFE syringe filter to remove excipients.[10]
-
Final Dilution: Perform a final dilution if necessary to bring the concentration within the calibration range and inject into the UPLC-MS/MS system.
Method Validation Framework
The developed method must be validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[11][12][13][14] The validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention times of the analytes in blank and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. For impurities, the LOQ must be at or below the reporting threshold.
Visualization of MRM Logic
The specificity of this method relies on the principle of Multiple Reaction Monitoring (MRM), as illustrated below.
Caption: The principle of MRM for selective analyte detection.
Conclusion
The UPLC-MS/MS method presented here provides a powerful tool for the simultaneous quantification of Bisoprolol and its critical impurities. The combination of UPLC's high-resolution separation with the unparalleled sensitivity and selectivity of tandem mass spectrometry allows for the accurate and reliable monitoring of pharmaceutical quality. This method is robust, rapid, and can be validated according to ICH guidelines, making it ideally suited for implementation in a regulated drug development or quality control environment.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters Corporation.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
-
Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. National Institutes of Health (NIH).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Chemical names and structures of impurities of bisoprolol and hydrochlorothiazide. ResearchGate.
-
Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Journal of University of Shanghai for Science and Technology.
-
Bisoprolol Impurities and Related Compound. Veeprho.
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Macedonian Pharmaceutical Bulletin.
-
Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM). MDPI.
-
Development and Validation of an UPLC-MS/MS Method for Simultaneous Quantification of Bisoprolol and Hydrochlorothiazide in Human Plasma. PubMed.
-
Introduction to UPLC-MS Sample Preparation. Organomation.
-
Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI.
-
Optimized MS parameters for MRM transitions of each compound. ResearchGate.
-
Bisoprolol Hydroxyethyl Ester Hemifumarate Impurity. LGC Standards.
-
Bisoprolol Fumarate-impurities. Pharmaffiliates.
-
Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. National Institutes of Health (NIH).
-
Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry. ResearchGate.
-
Sample preparation and UPLC-MS/MS conditions. ResearchGate.
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC.
-
Rapid and Effective Content Determination of Tablets Through Fully Automated Sample Preparation. News-Medical.Net.
-
A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. National Institutes of Health (NIH).
-
Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bisoprolol Fumarate. Advanced Journal of Chemistry.
Sources
- 1. veeprho.com [veeprho.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Development and Validation of an UPLC-MS/MS Method for Simultaneous Quantification of Bisoprolol and Hydrochlorothiazide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Keto Bisoprolol
Application Note and Protocol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Keto Bisoprolol. This compound is a known impurity and potential degradant of Bisoprolol, a widely used beta-blocker for cardiovascular diseases[1][2]. A robust analytical method is crucial for ensuring the quality, safety, and efficacy of Bisoprolol drug substances and products by monitoring and controlling this impurity. The described methodology is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories[3][4][5][6].
Introduction: The Rationale for a Dedicated Method
Bisoprolol is a cardioselective β1-adrenergic blocking agent used in the management of hypertension and heart failure[1][2]. During its synthesis, storage, or under stress conditions, impurities and degradation products can form. This compound (Figure 1) is one such related substance that requires careful monitoring. The development of a validated analytical method specifically for this compound is essential for several reasons:
-
Quality Control: To quantify this compound levels in bulk drug and finished pharmaceutical products, ensuring they remain within acceptable limits.
-
Stability Studies: To assess the stability of Bisoprolol under various environmental conditions (e.g., heat, humidity, light) by monitoring the formation of this compound.
-
Process Development: To optimize the manufacturing process of Bisoprolol to minimize the formation of impurities like this compound.
This application note details a systematic approach to developing and validating an RP-HPLC method that is not only accurate and precise but also specific and stability-indicating for this compound.
Figure 1: Chemical Structure of this compound Hydrochloride
Note: Based on available data.[7][8][9]
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. (e.g., Agilent 1100/1200 series, Waters Alliance).
-
Analytical balance (5-decimal places).
-
pH meter.
-
Sonicator.
-
Class A volumetric glassware.
Chemicals and Reagents
-
This compound reference standard (procured from a certified vendor).
-
Bisoprolol Fumarate reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (AR grade).
-
Sodium hydroxide (AR grade).
-
Hydrochloric acid (AR grade).
-
Hydrogen peroxide (30%, AR grade).
-
Purified water (Milli-Q or equivalent).
Preparation of Solutions
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in an appropriate ratio. The exact composition should be optimized during method development.
-
Diluent: A mixture of water and acetonitrile in a ratio similar to the mobile phase is generally a good starting point.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the analysis.
Chromatographic Method Development: A Logic-Driven Approach
The goal is to achieve a symmetric peak for this compound with good resolution from Bisoprolol and other potential degradants.
Column Selection
A C18 column is a common and effective choice for the separation of moderately polar compounds like Bisoprolol and its impurities[10][11]. A column with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure[12][13][14].
Wavelength Selection
The UV spectrum of this compound should be recorded using a PDA detector. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure maximum sensitivity. For Bisoprolol and its related substances, detection is often performed in the range of 225-270 nm[11][15].
Mobile Phase Optimization
An isocratic elution with a mobile phase consisting of a buffer and acetonitrile is a good starting point. The pH of the buffer can significantly impact the retention and peak shape of ionizable compounds. The ratio of the buffer to the organic solvent should be adjusted to achieve a desirable retention time for this compound, typically between 3 and 10 minutes.
Proposed Chromatographic Conditions
The following conditions can be considered as a starting point for method development and validation:
| Parameter | Proposed Condition |
| Column | C18 (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid in Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined (start at 225 nm)[15] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
Method Validation Protocol (as per ICH Q2(R1))[3][4][5][6]
Once the chromatographic conditions are optimized, the method must be validated to demonstrate its suitability for its intended purpose.
System Suitability
Before starting the validation, the suitability of the chromatographic system is evaluated by injecting replicate injections of a standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Protocol:
-
Prepare solutions of this compound, Bisoprolol, and a placebo (if applicable).
-
Inject each solution individually and a mixed solution to demonstrate resolution.
-
Perform forced degradation studies on Bisoprolol to generate potential degradation products.[10][16]
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 105 °C).
-
Photolytic Degradation: Expose a solution to UV light.
-
-
Analyze the stressed samples and assess the purity of the this compound peak using a PDA detector. The peak should be spectrally pure and well-resolved from any degradation products.
-
Linearity and Range
-
Protocol:
-
Prepare a series of at least five concentrations of this compound spanning the expected range (e.g., from the limit of quantification to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed.
-
Accuracy (Recovery)
-
Protocol:
-
Prepare a sample matrix (e.g., placebo or a low-concentration Bisoprolol sample) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).
-
-
Alternatively, determine LOD and LOQ based on the signal-to-noise ratio (S/N), where LOD is typically 3:1 and LOQ is 10:1.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally make small but deliberate variations in the method parameters and evaluate the impact on the results.
-
Vary the flow rate (e.g., ± 0.1 mL/min).
-
Vary the column temperature (e.g., ± 2 °C).
-
Vary the mobile phase composition (e.g., ± 2% organic).
-
Vary the pH of the buffer (e.g., ± 0.2 units).
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the results should not be significantly affected.
Data Presentation: Summarized Validation Parameters
The results of the validation study should be presented in clear and concise tables.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | (e.g., 1.1) | ≤ 2.0 |
| Theoretical Plates | (e.g., >5000) | > 2000 |
| % RSD of Peak Area | (e.g., 0.5%) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| (e.g., 1) | (e.g., 10000) |
| (e.g., 5) | (e.g., 50000) |
| (e.g., 10) | (e.g., 100000) |
| (e.g., 15) | (e.g., 150000) |
| (e.g., 20) | (e.g., 200000) |
| Correlation Coefficient (r²) | (e.g., 0.9995) |
| Slope | (e.g., 10000) |
| Y-intercept | (e.g., 50) |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | (e.g., 8) | (e.g., 7.9) | (e.g., 98.8) |
| 100% | (e.g., 10) | (e.g., 10.1) | (e.g., 101.0) |
| 120% | (e.g., 12) | (e.g., 11.9) | (e.g., 99.2) |
| Mean % Recovery | (e.g., 99.7) |
Conclusion
The proposed RP-HPLC method for the quantification of this compound, when validated according to the described protocol, will be demonstrated to be specific, linear, accurate, precise, and robust. This validated method can be confidently implemented in quality control laboratories for the routine analysis of this compound in bulk drug and pharmaceutical dosage forms, as well as for stability monitoring. Adherence to these scientifically sound principles ensures the generation of reliable and trustworthy data, which is paramount in the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. (2022). Journal of the Serbian Chemical Society. [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. (2022). ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Semantic Scholar. [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Scite.ai. [Link]
-
Summary of forced degradation behavior of BSP. ResearchGate. [Link]
-
KetoBisoprololHydrochloride. PubChem. [Link]
-
This compound Hydrochloride. Chemsrc. [Link]
-
HPLC method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. SciSpace. [Link]
-
Fast RP-HPLC Method for the Determination of Bisoprolol. PubMed. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Bisoprolol Fumarate Tablets. ijrpns.com. [Link]
-
Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. ijcrt.org. [Link]
-
Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solide Dosage Form by RP-HPLC. IJCRT.org. [Link]
-
Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Journal of Chemical Health Risks. [Link]
-
(PDF) Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate. [Link]
-
Bisoprolol. PubChem. [Link]
-
View of Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Analytical Method Development and Validation of Bisoprolol Fumarate by QBD Approach Form. ijcrt.org. [Link]
-
Bisoprolol. Wikipedia. [Link]
Sources
- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisoprolol - Wikipedia [en.wikipedia.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. KetoBisoprololHydrochloride | C18H30ClNO5 | CID 71749142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride | CAS#:1346603-26-6 | Chemsrc [chemsrc.com]
- 9. clearsynth.com [clearsynth.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. ijrpns.com [ijrpns.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ijcrt.org [ijcrt.org]
- 15. Fast RP-HPLC Method for the Determination of Bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Chiral Separation of Keto Bisoprolol Enantiomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Keto Bisoprolol. As a significant impurity and metabolite of Bisoprolol, the stereoisomeric composition of this compound is of critical interest in pharmaceutical development and quality control. This document provides a comprehensive protocol, including the scientific rationale for the selection of the chiral stationary phase, mobile phase composition, and detection parameters. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and validated approach to quantify the enantiomers of this compound.
Introduction: The Imperative of Chiral Separation for Bisoprolol and its Derivatives
Bisoprolol is a cardioselective β1-adrenergic blocking agent widely prescribed for the treatment of cardiovascular diseases such as hypertension.[1] The therapeutic activity of Bisoprolol resides primarily in its (S)-enantiomer, which exhibits significantly greater β-blocking activity than the (R)-enantiomer.[2] Consequently, the enantiomeric purity of the active pharmaceutical ingredient (API) is a critical quality attribute. This compound, an impurity and metabolite of Bisoprolol, also possesses a chiral center.[3][4][5][6] The pharmacological and toxicological profiles of its individual enantiomers are often unknown or different from the parent drug. Therefore, the ability to separate and quantify the enantiomers of this compound is essential for ensuring the safety and efficacy of Bisoprolol formulations.
High-Performance Liquid Chromatography (HPLC) is the premier technique for chiral separations in the pharmaceutical industry due to its efficiency, speed, and broad applicability.[3] Direct chiral separation using a Chiral Stationary Phase (CSP) is the most common and effective approach, as it avoids the need for derivatization, which can introduce additional analytical complexities.[7] This application note details a method utilizing a macrocyclic glycopeptide-based CSP for the successful resolution of this compound enantiomers.
Chemical Structures
Figure 1: Chemical structure of Bisoprolol. The chiral center is marked with an asterisk.
Figure 2: Chemical structure of this compound (2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate). The chiral center is marked with an asterisk.[3]
Method Development and Rationale
The development of a successful chiral separation method hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and mobile phase. The structural similarity between Bisoprolol and this compound, particularly the presence of a secondary amine and a hydroxyl group adjacent to the chiral center, provides a strong basis for method development.
Selection of the Chiral Stationary Phase: Chirobiotic V
Based on extensive literature on the chiral separation of β-blockers, a macrocyclic glycopeptide CSP, specifically the Chirobiotic V column, was selected.[8][9] This CSP, based on the antibiotic vancomycin, offers a multimodal separation mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation.[10][11][12][13][14] The presence of amine and hydroxyl groups in this compound makes it an ideal candidate for interaction with the peptide backbone and sugar moieties of the vancomycin selector. A successful separation of Bisoprolol enantiomers has been demonstrated on a Chirobiotic V column, suggesting its high potential for resolving the structurally similar this compound enantiomers.[8][9]
Mobile Phase Strategy: Polar Ionic Mode
A Polar Ionic Mode (PIM) was chosen for the mobile phase. PIM typically consists of a polar organic solvent like methanol with small amounts of an acid and a base, such as acetic acid and triethylamine.[15][16] This approach is particularly effective for ionizable compounds like this compound, which contains a secondary amine. The acid and base additives in the mobile phase promote ionic interactions between the analyte and the CSP, which can significantly enhance enantioselectivity.[16] Furthermore, polar organic mobile phases offer advantages such as good analyte solubility and compatibility with mass spectrometry (MS) detection.[15]
Experimental Protocol
Materials and Reagents
-
This compound Racemic Standard: (e.g., from a commercial supplier)
-
Methanol: HPLC grade
-
Glacial Acetic Acid: ACS reagent grade
-
Triethylamine: HPLC grade
-
Deionized Water: 18.2 MΩ·cm
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A quaternary or binary HPLC system with a UV detector |
| Chiral Column | Chirobiotic V, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.2:0.15, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 227 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Solution: For the analysis of a drug substance or formulation, dissolve an accurately weighed amount of the sample in the mobile phase to achieve a target concentration of approximately 0.1 mg/mL of this compound.
System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic this compound standard solution at least five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for both enantiomer peaks |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for each enantiomer |
Expected Results and Discussion
Under the proposed conditions, baseline separation of the this compound enantiomers is expected. The retention times will be influenced by the specific interactions between the enantiomers and the Chirobiotic V stationary phase. The elution order of the enantiomers ((R) vs. (S)) would need to be determined using an enantiomerically pure standard, if available.
The use of acetic acid and triethylamine in the mobile phase is crucial for achieving optimal resolution. These additives control the ionization state of both the analyte and the stationary phase, thereby modulating the electrostatic interactions that contribute to chiral recognition. The concentration of these additives may be adjusted to fine-tune the separation.
Method Validation
For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[17] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Workflow Diagram
Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the chiral separation of this compound enantiomers. By leveraging a Chirobiotic V chiral stationary phase and a polar ionic mobile phase, this method is well-suited for the accurate determination of the enantiomeric purity of this compound in pharmaceutical samples. The protocol is a valuable tool for quality control laboratories and researchers involved in the development and analysis of Bisoprolol and its related substances.
References
-
PubMed. (n.d.). HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols. Retrieved from [Link]
-
Lee, J. T. (2011, April 11). HPLC Enantiomeric Separations of Pharmaceuticals using Polar Organic Mobile Phases. [Video]. YouTube. Retrieved from [Link]
-
DongNamLab. (n.d.). Astec® CHIROBIOTIC® V Chiral (5 μm) HPLC Columns. Retrieved from [Link]
-
PubChem. (n.d.). KetoBisoprololHydrochloride. Retrieved from [Link]
-
Hapes, M., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 71(1), 56-62. Retrieved from [Link]
-
PubMed. (2020, March 1). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound Hydrochloride. Retrieved from [Link]
-
Liu, Y., et al. (2012). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Iranian Journal of Pharmaceutical Research, 11(4), 1151-1159. Retrieved from [Link]
-
Kim, K. H., et al. (2021). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 42(1), 9-15. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubChem. (n.d.). Bisoprolol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. koreascience.kr [koreascience.kr]
- 3. KetoBisoprololHydrochloride | C18H30ClNO5 | CID 71749142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound Hydrochloride | CAS#:1346603-26-6 | Chemsrc [chemsrc.com]
- 7. lcms.cz [lcms.cz]
- 8. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astec<SUP>®</SUP> CHIROBIOTIC<SUP>®</SUP> V Chiral (5 μm) HPLC Columns L × I.D. 25 cm × 4.6 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
- 11. thomassci.com [thomassci.com]
- 12. dongnamlab.com [dongnamlab.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Note: Keto Bisoprolol as a Reference Standard in the Quality Control of Bisoprolol Fumarate
Introduction
In the pharmaceutical industry, ensuring the safety, efficacy, and quality of drug products is paramount.[1][2] This is achieved through rigorous quality control processes, where reference standards play a critical role.[1][3][4] A reference standard is a highly purified and well-characterized compound used as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3]
Bisoprolol, a cardioselective β1-adrenergic blocking agent, is widely used in the management of cardiovascular diseases such as hypertension and angina pectoris.[5][6][7] The quality control of Bisoprolol Fumarate, the salt form used in pharmaceutical formulations, involves stringent testing to ensure it meets the specifications outlined in pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[8][9][10] A key aspect of this testing is the identification and quantification of impurities, which can arise during synthesis or degradation.[5][11]
Keto Bisoprolol is a known impurity and a critical reference standard for the quality control of Bisoprolol. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard in the pharmaceutical quality control of Bisoprolol Fumarate.
The Role and Profile of this compound
This compound, chemically known as 2-isopropoxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate, is a significant process-related impurity of Bisoprolol.[12][13][14] Its structure is closely related to that of Bisoprolol, making its separation and quantification a crucial aspect of quality control to ensure the purity of the final drug product.
Chemical Structure:
-
Bisoprolol: (±)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol[8][15]
-
This compound: 2-isopropoxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate[12][16]
The structural similarity necessitates the use of a highly specific and validated analytical method to differentiate and quantify this compound in the presence of the Bisoprolol API.
Establishment of this compound as a Reference Standard
To be used as a reference standard, a substance must be highly purified and extensively characterized.[1][4] The establishment of a this compound reference standard involves the following critical steps:
-
Synthesis and Purification: this compound can be synthesized through multi-step organic reactions.[13] The synthesized compound is then purified using techniques like column chromatography to achieve a high level of purity, typically >99.5%.[13]
-
Structural Elucidation and Characterization: The identity and structure of the purified this compound are confirmed using a battery of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
-
Purity Determination: The purity of the reference standard is determined using a mass balance approach, which includes:
-
Chromatographic Purity: Assessed by a validated high-performance liquid chromatography (HPLC) method, typically with UV detection.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Measured by gas chromatography (GC).
-
Inorganic Impurities: Assessed by residue on ignition or sulfated ash testing.
-
-
Certification: The fully characterized material is then certified as a reference standard, with a specified purity value and an expiry date. This certified reference standard is crucial for the accurate quantification of this compound as an impurity in Bisoprolol Fumarate.
Application in Pharmaceutical Quality Control
This compound as a reference standard is primarily used in the "Related Substances" or "Chromatographic Purity" test for Bisoprolol Fumarate drug substance and drug product, as outlined in various pharmacopeias.[8]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard technique for the separation and quantification of Bisoprolol and its related substances, including this compound.[6][17][18][19]
Rationale for Method Selection: RP-HPLC offers excellent resolution for separating structurally similar compounds like Bisoprolol and this compound. The use of a C18 column provides a non-polar stationary phase that effectively separates these moderately polar compounds based on their hydrophobicity. Gradient elution is often employed to ensure the timely elution of all impurities with good peak shapes. UV detection is suitable as both Bisoprolol and this compound contain a chromophore that absorbs UV radiation.
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare accurate and precise solutions of the this compound reference standard and the Bisoprolol Fumarate test sample for HPLC analysis.
Materials:
-
This compound Reference Standard
-
Bisoprolol Fumarate test sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or a suitable buffer salt (e.g., potassium dihydrogen phosphate)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance
-
Sonicator
Procedure:
-
Diluent Preparation: Prepare the diluent, which is typically a mixture of the mobile phase components, for example, Acetonitrile:Water (50:50, v/v).
-
This compound Standard Stock Solution (e.g., 100 µg/mL): a. Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
This compound Standard Solution (e.g., 1.0 µg/mL): a. Pipette 1.0 mL of the this compound Standard Stock Solution into a 100 mL volumetric flask. b. Dilute to volume with the diluent and mix well. This solution corresponds to a typical reporting threshold for an impurity (e.g., 0.1%).
-
Bisoprolol Fumarate Test Solution (e.g., 1000 µg/mL or 1 mg/mL): a. Accurately weigh about 100 mg of the Bisoprolol Fumarate test sample into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
Protocol 2: HPLC Method for Related Substances
Objective: To separate, identify, and quantify this compound and other related substances in Bisoprolol Fumarate using a validated HPLC method.
Chromatographic Conditions:
| Parameter | Recommended Conditions | Causality/Rationale |
| Column | C18, 4.6 mm x 250 mm, 5 µm | Provides good retention and separation for Bisoprolol and its impurities.[17] |
| Mobile Phase A | 0.1% Phosphoric acid in water (or a suitable buffer) | Acidified mobile phase improves peak shape for basic compounds like Bisoprolol. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient Elution | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. The exact gradient should be optimized to achieve adequate separation of all impurities. | Ensures elution of all compounds with good resolution and within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency.[17] |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm or 273 nm | Wavelengths where Bisoprolol and its impurities exhibit significant UV absorbance.[5][20] |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
System Suitability:
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.
| Parameter | Requirement | Rationale |
| Tailing Factor (for Bisoprolol peak) | Not more than 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (for Bisoprolol peak) | Not less than 2000 | Indicates column efficiency. |
| %RSD for replicate injections of this compound Standard Solution | Not more than 5.0% | Demonstrates the precision of the analytical system. |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the this compound Standard Solution (e.g., five replicate injections) and verify that the system suitability criteria are met.
-
Inject the Bisoprolol Fumarate Test Solution.
-
Record the chromatograms and integrate the peaks.
Data Analysis and Calculation:
The amount of this compound in the Bisoprolol Fumarate test sample is calculated using the following formula:
% this compound = (Area_Keto_Sample / Area_Keto_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Keto_Sample is the peak area of this compound in the test solution chromatogram.
-
Area_Keto_Std is the average peak area of this compound in the standard solution chromatograms.
-
Conc_Std is the concentration of this compound in the standard solution (e.g., in mg/mL).
-
Conc_Sample is the concentration of Bisoprolol Fumarate in the test solution (e.g., in mg/mL).
A relative response factor (RRF) should be established for this compound relative to Bisoprolol if a Bisoprolol standard is used for the quantification of impurities. This is determined during method validation.
Method Validation
The analytical method for the determination of this compound must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[21][22][23] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interference from the blank and the separation of this compound from Bisoprolol and other potential impurities. Forced degradation studies are performed to show that the method is stability-indicating.[5][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations of this compound.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the drug substance with known amounts of this compound.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Workflows and Structures
Chemical Structures
Caption: HPLC workflow for the determination of this compound impurity.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quality control of Bisoprolol Fumarate. It enables the precise quantification of this critical impurity, ensuring that the drug substance and final drug product meet the stringent purity requirements set by regulatory authorities. The detailed protocols and methodologies provided in this application note serve as a robust framework for implementing this essential quality control test in a pharmaceutical laboratory setting. Adherence to these protocols, along with proper method validation, will ensure the safety and efficacy of Bisoprolol-containing medicines for patients.
References
-
SynThink Research Chemicals. Reference Standards, Working Standards, and Internal Reference Standards. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
American Pharmaceutical Review. Reference Standards. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Aquigen Bio Sciences. Why Analytical Reference Standards are Critical in Pharma Research. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
USP29-NF24. USP Monographs: Bisoprolol Fumarate. [Link]
-
Impactfactor. Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. [Link]
-
Journal of the Serbian Chemical Society. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. [Link]
-
Scribd. Bisoprolol Fumarate USP. [Link]
-
SciSpace. Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. [Link]
-
Semantic Scholar. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]
-
ResearchGate. Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. [Link]
-
PMC - NIH. Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. [Link]
-
USP29-NF24. USP Monographs: Bisoprolol Fumarate and Hydrochlorothiazide Tablets. [Link]
-
Index Copernicus. STABILITY ASSESSMENT OF BISOPROLOL FUMARATE UNDER DIFFERENT STRESS CONDITIONS. [Link]
-
Journal of Pharmacy & Pharmacognosy Research. Development and Validation of a Novel Analytical Method (Ion Pair HPLC) For Separating and Determining Bisoprolol Fumarate and Carvedilol in Pure and Tablet Forms. [Link]
-
Scholars Middle East Publishers. Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. [Link]
-
International Journal of Pharmacy. validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. [Link]
-
precisionFDA. BISOPROLOL FUMARATE. [Link]
-
PubChem - NIH. KetoBisoprololHydrochloride. [Link]
-
PharmaCompass.com. Bisoprolol, (-)-Isomer | EP | Reference Standards | EDQM. [Link]
-
Medico Research Chronicles. Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. [Link]
-
University of Helsinki. Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. [Link]
-
Macedonian Pharmaceutical Bulletin. DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAGE FORM. [Link]
-
ResearchGate. Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent | Request PDF. [Link]
-
GLP Pharma Standards. Bisoprolol. [Link]
-
Asian Journal of Research in Chemistry. Estimation of Bisoprolol Fumarate in Pharmaceutical Preparations by HPTLC. [Link]
-
Journal of Chemical Health Risks. Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. impactfactor.org [impactfactor.org]
- 6. saudijournals.com [saudijournals.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. Bisoprolol fumarate CRS | LGC Standards [lgcstandards.com]
- 10. Bisoprolol fumarate EP Reference Standard CAS 104344-23-2 Sigma Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 13. ijper.org [ijper.org]
- 14. This compound | 864544-37-6 [chemicalbook.com]
- 15. GSRS [precision.fda.gov]
- 16. KetoBisoprololHydrochloride | C18H30ClNO5 | CID 71749142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmascholars.com [pharmascholars.com]
- 20. scribd.com [scribd.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
Application Note: Quantification of Keto Bisoprolol in Solid Dosage Forms
Abstract
This comprehensive application note provides detailed protocols for the quantification of Keto Bisoprolol (Bisoprolol Impurity J), a potential impurity in bisoprolol solid dosage forms. Recognizing the critical importance of impurity profiling in drug development and quality control, this guide presents two robust analytical methodologies: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level quantification and confirmation. This document is intended for researchers, analytical scientists, and drug development professionals, offering a framework for method implementation and validation in accordance with stringent regulatory standards.
Introduction: The Significance of this compound Quantification
Bisoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the management of cardiovascular diseases.[1] During the synthesis of the active pharmaceutical ingredient (API) or the manufacturing and storage of the final drug product, various impurities can arise. This compound, identified as Bisoprolol EP Impurity J, is a potential ester impurity that requires careful monitoring to ensure the safety and efficacy of bisoprolol-containing medications.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in pharmaceutical products.
The chemical structure of this compound, 2-isopropoxyethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]benzoate, features an ester linkage that makes it distinct from the parent bisoprolol molecule. This structural difference necessitates the development of specific and validated analytical methods for its accurate quantification. This application note provides a detailed guide to establishing such methods, ensuring compliance with regulatory expectations and upholding product quality.
Analytical Methodologies
Two primary analytical techniques are detailed herein for the quantification of this compound in solid dosage forms: HPLC-UV and LC-MS/MS. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and widely accessible technique suitable for routine quality control and stability testing. The principle lies in the chromatographic separation of this compound from the active pharmaceutical ingredient (API), bisoprolol, and other potential impurities, followed by its quantification using a UV detector.
Caption: Workflow for HPLC-UV quantification of this compound.
-
Reagents and Materials:
-
This compound reference standard
-
Bisoprolol Fumarate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Solid dosage form (tablets) containing Bisoprolol
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate adjusted with orthophosphoric acid) in a ratio of approximately 30:70 (v/v).[3] The exact ratio should be optimized to achieve baseline separation of this compound from Bisoprolol and other impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
-
Preparation of Standard Solutions:
-
This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the impurity (e.g., 0.1 to 5 µg/mL).
-
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Bisoprolol Fumarate into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the API and extraction of the impurity.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Quantification:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, particularly for trace-level quantification or as a confirmatory method, LC-MS/MS is the technique of choice. This method couples the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer.
Caption: Workflow for LC-MS/MS quantification of this compound.
-
Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid dosage form (tablets) containing Bisoprolol
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound and the IS need to be determined by direct infusion. For this compound (C18H29NO5, MW: 339.43), a potential precursor ion would be [M+H]+ at m/z 340.2. Product ions would be determined experimentally.
-
-
Preparation of Standard Solutions:
-
This compound Stock Solution (100 µg/mL): As described for the HPLC-UV method.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the chosen IS in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution and adding a constant amount of the IS to each standard.
-
-
Sample Preparation:
-
Prepare the sample as described for the HPLC-UV method, but use LC-MS grade solvents.
-
After filtration, add a known amount of the IS to the sample solution before injection.
-
-
Analysis and Quantification:
-
Inject the standards and samples into the LC-MS/MS system.
-
Monitor the MRM transitions for both this compound and the IS.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Method Validation
A crucial aspect of developing an analytical method is its validation to ensure it is suitable for its intended purpose. The validation should be performed in accordance with the ICH Q2(R1) guidelines.[6]
| Validation Parameter | Purpose and Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and excipients. Acceptance Criteria: The peak for this compound should be well-resolved from other peaks, and there should be no interference at its retention time in a placebo sample. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. Acceptance Criteria: A linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.999.[4] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked placebo samples at different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level). Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. |
Data Presentation
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method for the quantification of this compound.
| Parameter | Expected Result |
| Linearity Range | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Concluding Remarks
The quantification of impurities such as this compound is a non-negotiable aspect of ensuring the quality and safety of solid dosage forms of Bisoprolol. The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and reliable determination of this specific impurity. It is imperative that any method based on these protocols is fully validated in the user's laboratory to demonstrate its suitability for its intended purpose and to comply with global regulatory standards. The causality behind the choice of chromatographic conditions, such as the use of a C18 column and a buffered mobile phase, is to ensure optimal separation and peak shape for both the polar API and the more non-polar ester impurity. The validation protocols described herein form a self-validating system, ensuring the trustworthiness and scientific integrity of the generated data.
References
-
Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry: A Combination of Targeted and Untargeted Approaches using a Synthesis Reaction Matrix and General Unknown Comparative Screening. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. (2023). International Journal of Creative Research Thoughts. Retrieved January 15, 2026, from [Link]
-
Mahu, S. C., et al. (2016). Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. Revista de Chimie, 67(3), 414-417. Retrieved January 15, 2026, from [Link]
-
Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. (2021). Journal of Chemical Health Risks. Retrieved January 15, 2026, from [Link]
-
Dhandar, A. G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Indo American Journal of Pharmaceutical Research. Retrieved January 15, 2026, from [Link]
-
Joshi, S. J., et al. (2010). Stability Indicating RP-HPLC Method for Simultaneous Assay of Bisoprolol and Hydrochlorothiazide in Combined Tablet Dosage. International Journal of PharmTech Research, 2(3), 1837-1844. Retrieved January 15, 2026, from [Link]
-
Induri, M., et al. (2012). validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy, 2(1), 64-70. Retrieved January 15, 2026, from [Link]
-
Logoyda, L., et al. (2019). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. International Journal of Applied Pharmaceutics, 11(3), 186-194. Retrieved January 15, 2026, from [Link]
-
Tapkir, A. S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research, 59(3), 1180-6. Retrieved January 15, 2026, from [Link]
-
Mitrevska, I., et al. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Peste, G., et al. (2009). A new liquid chromatography-tandem mass spectrometry method for determination of bisoprolol in human plasma samples. Journal of Biomedicine and Biotechnology, 2009, 736327. Retrieved January 15, 2026, from [Link]
-
Spac, A. F., et al. (2018). EVALUATION OF QUALITATIVE AND QUANTITATIVE STABILITY PARAMETERS OF A NEW TABLET FORMULATION CONTAINING BISOPROLOL FUMARATE. Farmacia, 66(3), 487-493. Retrieved January 15, 2026, from [Link]
-
Gibril, A. B. M., & Rudwan, E. H. (2023). Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. Scholars International Journal of Chemistry and Material Sciences, 6(4), 91-99. Retrieved January 15, 2026, from [Link]
-
Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. (2023). Impact Factor. Retrieved January 15, 2026, from [Link]
-
Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry: A Combination of Targeted and Untargeted Approaches using a Synthesis Reaction Matrix and General Unknown Comparative Screening. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Patel, M. J., et al. (2021). Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. Journal of Applied Pharmaceutical Science, 11(12), 126-136. Retrieved January 15, 2026, from [Link]
-
El-Gindy, A., et al. (2020). Stability-Indicating RP-HPLC and CE Methods for Simultaneous Determination of Bisoprolol and Perindopril in Pharmaceutical Formulation: A Comparative Study. Journal of Chromatographic Science, 58(8), 747-758. Retrieved January 15, 2026, from [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
- CN115974710A - Bisoprolol fumarate impurity and preparation method thereof. (n.d.). Google Patents.
-
Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. (2024). Journal of Chemical Health Risks. Retrieved January 15, 2026, from [Link]
Sources
Application Notes and Protocols for the Synthesis and Forced Degradation of Bisoprolol and its Derivatives
This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemical synthesis of a specific bisoprolol derivative, often commercially mislabeled as "Keto Bisoprolol," and a comprehensive protocol for conducting forced degradation studies on the active pharmaceutical ingredient (API), bisoprolol. This guide emphasizes the scientific rationale behind the experimental procedures, ensuring methodological robustness and data integrity in line with regulatory expectations.
Part 1: Deconstructing "this compound" - A Case of Mistaken Identity
Initial investigations into the generation of "this compound" via forced degradation revealed a common misconception. The commercially available reference standard under this name is not a degradation product of bisoprolol. Instead, it is a distinct chemical entity, a benzoate ester derivative of bisoprolol.
Chemical Structure of Bisoprolol: (RS)-1-{4-[(2-isopropoxyethoxy)methyl]phenoxy}-3-(isopropylamino)propan-2-ol
Chemical Structure of "this compound" (Bisoprolol Impurity J): 2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate hydrochloride[1][2][3][4]
As is evident from the structures, "this compound" is not formed by the simple oxidation of the secondary alcohol in bisoprolol to a ketone. The ether linkage in the side chain of bisoprolol is replaced by a benzoate ester in this derivative. Therefore, a forced degradation study, which aims to simulate the natural degradation pathways of a drug, is not the appropriate method for its generation. Instead, a targeted chemical synthesis is required.
Part 2: Synthetic Protocol for 2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate hydrochloride ("this compound")
The following is a conceptual multi-step synthetic protocol for the laboratory-scale preparation of the bisoprolol ester impurity.
Diagram of the Synthetic Pathway
Caption: Conceptual synthetic route for "this compound" Hydrochloride.
Step-by-Step Synthesis Protocol
Step 1: Esterification of 4-Hydroxybenzoic Acid
-
Reactants: 4-Hydroxybenzoic acid and 2-isopropoxyethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an excess of 2-isopropoxyethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux for several hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.
-
Purify the crude product by column chromatography.
-
Step 2: Epoxidation of the Intermediate Ester
-
Reactants: The purified intermediate ester from Step 1 and epichlorohydrin.
-
Procedure:
-
Dissolve the intermediate ester in a suitable solvent (e.g., acetone) in a round-bottom flask.
-
Add a base (e.g., potassium carbonate) and epichlorohydrin.
-
Heat the mixture at reflux with vigorous stirring for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.
-
The resulting crude epoxide intermediate can be purified by column chromatography.
-
Step 3: Ring-Opening of the Epoxide
-
Reactants: The purified epoxide intermediate from Step 2 and isopropylamine.
-
Procedure:
-
Dissolve the epoxide intermediate in a polar solvent like methanol or ethanol.
-
Add an excess of isopropylamine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess isopropylamine under reduced pressure to yield the free base of "this compound".
-
Step 4: Salt Formation
-
Reactants: The free base from Step 3 and hydrochloric acid.
-
Procedure:
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the final product, 2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate hydrochloride.
-
Part 3: Forced Degradation Protocol for Bisoprolol with a Focus on Oxidative Stress
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[5][6][7] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[5]
Objective
To generate and identify the degradation products of bisoprolol under oxidative stress conditions, including the potential formation of the true ketone derivative from the oxidation of the secondary alcohol.
Diagram of the Forced Degradation Workflow
Caption: Workflow for the oxidative forced degradation of Bisoprolol.
Materials and Reagents
-
Bisoprolol Fumarate (Reference Standard)
-
Hydrogen Peroxide (30% w/v)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Volumetric flasks, pipettes, and vials
Instrumentation
-
UPLC system coupled with a Tandem Mass Spectrometer (MS/MS)
-
Analytical balance
-
pH meter
-
Temperature-controlled incubator or water bath
Experimental Protocol
-
Preparation of Bisoprolol Stock Solution:
-
Accurately weigh and dissolve a suitable amount of bisoprolol fumarate in a mixture of methanol and water to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Oxidative Stress Conditions:
-
Transfer an aliquot of the bisoprolol stock solution to a clean, inert container.
-
Add hydrogen peroxide to achieve a final concentration of 3-30%. The choice of concentration may require some preliminary range-finding experiments to achieve the target degradation of 5-20%.[6][7]
-
Incubate the solution at ambient temperature or an elevated temperature (e.g., 60°C) to accelerate degradation.[8]
-
Protect the solution from light to avoid photolytic degradation.
-
Simultaneously, prepare a control sample without the addition of hydrogen peroxide.
-
-
Sample Analysis:
-
Withdraw aliquots from the stress and control samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
If necessary, quench the reaction by diluting the sample with the mobile phase.
-
Analyze the samples immediately using a validated stability-indicating UPLC-MS/MS method.
-
UPLC-MS/MS Analytical Method Parameters (Example)
The following is an example of a starting point for a UPLC-MS/MS method. Method development and validation are crucial.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[9] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of polar and non-polar compounds. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis | Full scan for identification of unknown degradants and product ion scan (MS/MS) for structural elucidation. |
Data Interpretation and Characterization
-
Compare the chromatograms of the stressed samples with the control sample to identify the degradation products.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ions of the degradation products.
-
The true ketone derivative of bisoprolol, formed by the oxidation of the secondary alcohol, would have a molecular weight that is 2 Da less than bisoprolol.
-
Perform MS/MS fragmentation analysis on the degradation product peaks to elucidate their structures. The fragmentation pattern will provide valuable information about the molecular structure of the impurities.
Part 4: Scientific Rationale and Trustworthiness
-
Causality in Experimental Choices: The use of hydrogen peroxide is a standard approach for inducing oxidative degradation as it mimics potential oxidative stress a drug product might encounter.[7] The selection of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier is a robust starting point for the separation of a moderately polar drug like bisoprolol and its potential degradation products.[10]
-
Self-Validating System: The protocol includes a control sample to differentiate between degradation and other potential changes. The use of a stability-indicating UPLC-MS/MS method ensures that any formed degradation products are separated from the parent drug and from each other, allowing for accurate quantification and identification. The characterization of degradation products by their mass and fragmentation patterns provides a high level of confidence in their identity.
References
-
International Council for Harmonisation. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
-
PubChem. KetoBisoprololHydrochloride. [Link]
-
Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]
-
SpringerLink. Monitoring of bisoprolol fumarate stability under different stress conditions. [Link]
- Lazarevska-Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185-1202.
-
Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]
- Ghauch, A., Tuqan, A., & Assi, H. A. (2012). Oxidation of bisoprolol in heated persulfate/H2O systems: Kinetics and products. Chemical Engineering Journal, 183, 162-171.
-
ResearchGate. Selective Oxidation of Secondary Alcohols. [Link]
-
Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]
- Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185-1202.
-
Scite.ai. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]
-
PubMed. Development and Validation of an UPLC-MS/MS Method for Simultaneous Quantification of Bisoprolol and Hydrochlorothiazide in Human Plasma. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an UPLC-MS/MS Method for Simultaneous Quantification of Bisoprolol and Hydrochlorothiazide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
Application of Keto Bisoprolol in Impurity Profiling of Bisoprolol: An In-depth Technical Guide
Abstract
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products.[1][2] Bisoprolol, a widely used beta-blocker for cardiovascular diseases, is known to have several process-related and degradation impurities.[3][4] Among these, Keto Bisoprolol has been identified as a significant impurity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a reference standard in the impurity profiling of Bisoprolol. It delves into the significance of impurity profiling, the chemical relationship between Bisoprolol and this compound, and detailed analytical protocols for its detection and quantification. This guide emphasizes the causality behind experimental choices and adheres to the principles of scientific integrity and regulatory compliance, with references to authoritative sources such as the International Council for Harmonisation (ICH) guidelines and pharmacopoeias.[1][5]
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality
The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products can have a significant impact on the quality, safety, and efficacy of medications.[1][2] Regulatory bodies worldwide, guided by frameworks like the ICH, mandate stringent control over impurities.[1][5][6] Impurity profiling, the identification and quantification of all potential and actual impurities, is therefore a non-negotiable aspect of the drug development lifecycle.[1]
Bisoprolol, a selective β1 adrenergic receptor antagonist, is a cornerstone in the management of hypertension and other cardiovascular conditions.[3] The synthesis and storage of Bisoprolol can lead to the formation of various related substances, one of which is this compound. Understanding the formation and control of such impurities is paramount for ensuring the consistent quality and safety of Bisoprolol-containing drug products. This application note serves as a practical guide to utilizing this compound as a reference standard for robust impurity profiling.
Understanding this compound: A Key Impurity
Chemical Structures and Relationship
To effectively profile impurities, a fundamental understanding of their chemical structures and formation pathways is essential.
-
Bisoprolol: (RS)-1-{4-[(2-Isopropoxyethoxy)methyl]phenoxy}-3-(isopropylamino)propan-2-ol
-
This compound: 2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate[7][8]
The structural difference lies in the oxidation of the primary alcohol group in the side chain of a related precursor to a carboxylic acid which then forms an ester with the isopropoxyethanol moiety, a key starting material in some synthetic routes. This transformation can occur during synthesis or as a degradation product under specific stress conditions.
Sources
- 1. Ich guidelines for impurity profile [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. impactfactor.org [impactfactor.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. Bisoprolol EP Impurity K | 864544-37-6 | SynZeal [synzeal.com]
- 8. clearsynth.com [clearsynth.com]
Application Notes and Protocols: Synthesis of Keto Bisoprolol for Use as a Research Chemical
Introduction
Bisoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension and angina pectoris.[1][2] In the manufacturing and quality control of active pharmaceutical ingredients (APIs) like bisoprolol, the identification, synthesis, and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product.[3] Keto Bisoprolol, also known as Bisoprolol EP Impurity K, is a known related substance of bisoprolol.[4] As a research chemical, this compound serves as a critical reference standard for the development and validation of analytical methods to detect and quantify this impurity in bulk bisoprolol and its pharmaceutical formulations.[5]
This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug development and quality control with the necessary information to produce high-purity this compound for their analytical needs.
Chemical Identity of this compound
-
Chemical Name: 2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate hydrochloride[4]
-
Common Name: this compound Hydrochloride, Bisoprolol EP Impurity K[4]
-
CAS Number: 1346603-26-6 (hydrochloride), 864544-37-6 (free base)[4][6]
-
Molecular Formula: C₁₈H₃₀ClNO₅[4]
-
Molecular Weight: 375.89 g/mol [4]
Chemical Structure:
Synthetic Workflow Overview
The synthesis of this compound can be logically approached in a three-step process starting from 4-hydroxybenzoic acid. This strategy involves an initial esterification to introduce the isopropoxyethyl group, followed by the addition of the glycidyl ether side chain, and finally, a nucleophilic ring-opening of the epoxide with isopropylamine.
Caption: Synthetic workflow for this compound Hydrochloride.
Experimental Protocols
Part 1: Synthesis of 2-Isopropoxyethyl 4-hydroxybenzoate (Intermediate 1)
Rationale: This initial step involves a Fischer esterification reaction. An acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of 4-hydroxybenzoic acid, thereby increasing its electrophilicity for nucleophilic attack by the hydroxyl group of 2-isopropoxyethanol. The reaction is typically performed with an excess of the alcohol and removal of water to drive the equilibrium towards the product.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Hydroxybenzoic acid | 138.12 | 13.8 g | 0.1 |
| 2-Isopropoxyethanol | 104.15 | 31.2 g (33.5 mL) | 0.3 |
| Concentrated H₂SO₄ | 98.08 | 1.0 mL | - |
| Toluene | - | 150 mL | - |
| Saturated NaHCO₃ solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol), 2-isopropoxyethanol (31.2 g, 0.3 mol), and toluene (150 mL).
-
Slowly add concentrated sulfuric acid (1.0 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 2-isopropoxyethyl 4-hydroxybenzoate as an oil or low-melting solid.
Part 2: Synthesis of 2-Isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate (Intermediate 2)
Rationale: This step is a Williamson ether synthesis. The phenolic hydroxyl group of Intermediate 1 is deprotonated by a weak base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin to form the glycidyl ether. Acetone is a suitable solvent for this reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Intermediate 1 | 224.25 | 22.4 g | 0.1 |
| Epichlorohydrin | 92.52 | 13.9 g (11.8 mL) | 0.15 |
| Anhydrous K₂CO₃ | 138.21 | 20.7 g | 0.15 |
| Acetone | - | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve Intermediate 1 (22.4 g, 0.1 mol) in acetone (200 mL).
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and epichlorohydrin (13.9 g, 0.15 mol).
-
Heat the mixture to reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Wash the salts with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude epoxide (Intermediate 2). This crude product is often used in the next step without further purification.
Part 3: Synthesis of this compound Free Base and its Hydrochloride Salt
Rationale: This final step involves the nucleophilic ring-opening of the epoxide (Intermediate 2) by isopropylamine. The amine attacks the less sterically hindered terminal carbon of the epoxide ring, a common and predictable reaction pathway. The reaction is typically carried out in a protic solvent like methanol or ethanol. The resulting free base is then converted to its hydrochloride salt for better stability and handling by treating it with hydrochloric acid in an appropriate solvent.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Intermediate 2 | 280.32 | 28.0 g | 0.1 |
| Isopropylamine | 59.11 | 17.7 g (25.7 mL) | 0.3 |
| Methanol | - | 150 mL | - |
| 2M HCl in Diethyl Ether | - | As needed | - |
| Diethyl Ether | - | 200 mL | - |
Procedure:
-
In a pressure-resistant flask, dissolve the crude Intermediate 2 (28.0 g, 0.1 mol) in methanol (150 mL).
-
Add isopropylamine (17.7 g, 0.3 mol) to the solution.
-
Seal the flask and heat the mixture at 60-70°C for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess isopropylamine.
-
Dissolve the resulting crude oil (this compound free base) in diethyl ether (200 mL).
-
Cool the solution in an ice bath and slowly add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution becomes acidic.
-
Stir the resulting suspension in the ice bath for another 30 minutes.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound Hydrochloride.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Purification and Characterization
Purification:
-
The final product, this compound Hydrochloride, can be purified by recrystallization from solvents such as ethanol, isopropanol, or a mixture of ethanol and diethyl ether to achieve high purity suitable for a reference standard.
Characterization Data:
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical data are expected:
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons, the protons of the isopropoxyethyl group, the isopropyl group, and the propanol backbone. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the side chains. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 340.23. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), C=O (ester), and C-O (ether) functional groups. |
| Purity (HPLC) | ≥98% (as determined by a validated HPLC method). |
Application as a Research Chemical
The synthesized high-purity this compound Hydrochloride is intended for use as a reference standard in analytical laboratories. Its primary applications include:
-
Impurity Profiling: As a qualified standard to identify and quantify this compound impurity in batches of Bisoprolol API and finished drug products.
-
Analytical Method Development: For the development and validation of stability-indicating analytical methods (e.g., HPLC, UPLC) for bisoprolol, as required by regulatory agencies.[7][8]
-
Pharmacokinetic Studies: While less common for an impurity, it could potentially be used in metabolic studies to understand the formation and clearance of bisoprolol-related compounds.
References
- Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (2025). Research Journal of Pharmacy and Technology.
- Bisoprolol-impurities | Pharmaffiliates. (n.d.).
- Bisoprolol Impurities - SynZeal. (n.d.). SynZeal.
- Preparation of Analytical Standard of Bisoprolol Impurity A. (2017). International Research Journal of Pure and Applied Chemistry.
- This compound Hydrochloride - LGC Standards. (n.d.). LGC Standards.
-
Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. (2018). ResearchGate. [Link]
-
Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2022). Molecules. [Link]
-
Metabolism of Bisoprolol. (2000). ResearchGate. [Link]
- Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. (2010). Recent Advances in Doping Analysis.
-
Oxidation of bisoprolol in heated persulfate/H2O systems: Kinetics and products. (2012). ResearchGate. [Link]
-
Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. (2023). Impactfactor.org. [Link]
-
Bisoprolol: A comprehensive profile. (2021). PubMed. [Link]
- An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. (2017). Indo American Journal of Pharmaceutical Sciences.
- OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. (2022). International Journal of Biology, Pharmacy and Allied Sciences.
-
Bisoprolol fumarate - Reference Standards catalogue. (n.d.). British Pharmacopoeia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bisoprolol: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. clearsynth.com [clearsynth.com]
- 5. Bisoprolol Impurities | SynZeal [synzeal.com]
- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Chromatographic Resolution of Keto Bisoprolol and Bisoprolol
Introduction: In the analytical landscape of pharmaceutical quality control, achieving adequate resolution between a primary active pharmaceutical ingredient (API) and its impurities is paramount for ensuring product safety and efficacy. Bisoprolol, a widely used cardioselective β1-adrenergic antagonist, presents a common analytical challenge with one of its key impurities: Keto Bisoprolol.[1] Due to their structural similarities, separating these two compounds can be difficult, often leading to co-elution and inaccurate quantification.
This technical guide provides a comprehensive, science-backed framework for researchers and drug development professionals to systematically troubleshoot and optimize the HPLC separation of this compound from the main Bisoprolol peak. By understanding the physicochemical properties of the analytes and the principles of chromatography, users can logically diagnose issues and implement effective solutions.
Section 1: Understanding the Analytes
The foundation of any successful separation is a thorough understanding of the molecules involved. Bisoprolol and its impurity, this compound (also known as Bisoprolol EP Impurity K or USP Related Compound F), share a core structure but possess critical differences that can be exploited for chromatographic separation.[1][2]
Sources
Technical Support Center: Addressing Matrix Effects in the Analysis of Keto Bisoprolol in Biological Samples
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of Keto Bisoprolol. As a critical metabolite of Bisoprolol, accurate quantification of this compound in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. However, the inherent complexity of biological samples often leads to a phenomenon known as "matrix effects," which can significantly compromise the reliability of quantitative analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]
Matrix effects are defined as the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unobserved components within the sample matrix.[3][4] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of a bioanalytical method.[5][6] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and other endogenous metabolites.[7]
This document provides a comprehensive troubleshooting guide and a list of frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects during the analysis of this compound. Our goal is to equip you with the knowledge and practical strategies to ensure the development of robust and reliable bioanalytical methods, in line with regulatory expectations from bodies such as the FDA and EMA.[8][9][10][11][12]
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Significant and variable ion suppression is observed for this compound.
Q: My this compound signal is significantly lower and inconsistent across different plasma lots. How can I identify the source of this ion suppression and what are the immediate steps to mitigate it?
A: Significant and variable ion suppression is a frequent challenge in bioanalysis. A systematic approach is crucial to pinpoint the cause and implement an effective solution.
Step-by-Step Troubleshooting Protocol:
-
Confirm and Quantify the Matrix Effect: The first step is to quantitatively assess the matrix effect. This is typically done using the post-extraction addition method to calculate the Matrix Factor (MF).[3] This will not only confirm the extent of the suppression but also its variability across different biological matrix lots.
-
Protocol for Quantifying Matrix Factor (MF):
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through your entire extraction procedure. Spike this compound and the IS into the final, extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound and the IS into the blank biological matrix before the extraction procedure at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
An IS-Normalized MF close to 1 suggests the IS is effectively compensating for the matrix effect.[13]
-
-
-
-
-
Identify the Source of Interference:
-
Post-Column Infusion Experiment: This qualitative technique helps identify the regions in your chromatogram where ion suppression is occurring.[5][7]
-
Workflow: Infuse a constant flow of a standard solution of this compound directly into the mass spectrometer post-column. Inject an extracted blank matrix sample. A dip in the baseline signal of this compound indicates the retention time at which interfering components are eluting.
-
Diagram of a post-column infusion experimental setup. -
-
Mitigation Strategies:
-
Optimize Sample Preparation: Improving sample cleanup is often the most effective way to reduce matrix effects.[14]
-
Liquid-Liquid Extraction (LLE): LLE can be highly effective at removing phospholipids and other interferences.[15][16] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize the extraction of this compound while leaving interfering components behind.[14]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup.[17] Consider using a mixed-mode or polymeric SPE sorbent that can provide stronger retention and more specific elution of your analyte.[14]
-
-
Chromatographic Separation: Modify your LC method to separate this compound from the interfering peaks identified in the post-column infusion experiment.[5]
-
Gradient Modification: Adjust the gradient profile to increase the resolution between this compound and the interfering components.
-
Column Chemistry: Try a different column with an alternative stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter the selectivity of the separation.
-
-
Change Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[13]
-
Issue 2: The Internal Standard (IS) is not effectively compensating for matrix effects.
Q: I'm using a stable isotope-labeled (SIL) internal standard for this compound, but the IS-normalized matrix factor is still variable and not close to 1. What could be the issue?
A: While SIL internal standards are the gold standard for compensating for matrix effects, they are not always a perfect solution.[6] Here’s how to troubleshoot this issue:
Troubleshooting Protocol:
-
Verify Co-elution: Ensure that this compound and its SIL-IS have nearly identical retention times. Even small differences, sometimes referred to as the "isotope effect," can lead to them experiencing different degrees of ion suppression if they elute on the shoulder of a sharp interference peak.[3]
-
Action: Overlay the chromatograms of the analyte and the IS. If there is a noticeable separation, adjust your chromatographic conditions to achieve better co-elution.
-
-
Evaluate IS in Matrix: Assess the matrix factor for your IS independently. If the IS shows significantly different or more variable suppression than the analyte, it may not be a suitable choice.[3]
-
Action: Calculate the MF for the IS using the same method described in Issue 1. Compare this to the MF of this compound.
-
-
Consider an Analog Internal Standard: If a reliable SIL-IS is not available or is not performing well, a structural analog can be used. However, it is crucial to validate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response to matrix effects.[13]
Frequently Asked Questions (FAQs)
Q1: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A1: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation that include the assessment of matrix effects. [8][10][11]The International Council for Harmonisation (ICH) M10 guideline provides harmonized recommendations. [12][18]In general, you are required to demonstrate that your method is free from significant matrix effects. This is typically done by evaluating the matrix factor in at least six different lots of the biological matrix. [13]The precision of the IS-normalized matrix factor should be within a certain limit (e.g., ≤15%). [9] Q2: Can diluting my sample help reduce matrix effects?
A2: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. [19]However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
Q3: Are there any specific matrix components known to interfere with the analysis of beta-blockers like Bisoprolol and its metabolites?
A3: For many drugs analyzed in plasma or serum, phospholipids are a major cause of ion suppression in LC-MS/MS with ESI. [2]These endogenous compounds are abundant in biological membranes and can co-extract with the analyte, leading to significant signal suppression. Specific sample preparation techniques like LLE or certain SPE sorbents are designed to effectively remove phospholipids. [14] Q4: How does the choice of anticoagulant in blood collection tubes affect matrix effects?
A4: The anticoagulant used (e.g., EDTA, heparin, citrate) can influence the final composition of the plasma or serum and potentially contribute to matrix effects. It is crucial to use the same anticoagulant for your calibration standards and quality control samples as will be used for the study samples. [7]During method validation, it is good practice to evaluate matrix effects in matrix containing different anticoagulants if different types are expected to be used in the study.
Q5: What are the key differences between protein precipitation, liquid-liquid extraction, and solid-phase extraction for sample cleanup?
A5:
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, often results in "dirty" extracts with significant matrix effects. [14] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing non-polar interferences like lipids. Can provide clean extracts. [15] | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, can provide very clean extracts. Amenable to automation. [17]| More expensive and requires method development to optimize the sorbent and elution conditions. |
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Available from: [Link]
-
Trouble Shooting During Bioanalytical Estimation of Drug and Metabolites Using LC-MS/MS: A Review. PubMed Central. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed Central. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Separation Science, powered by Chromatography Today. Available from: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available from: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available from: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available from: [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. ResearchGate. Available from: [Link]
-
Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Available from: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Available from: [Link]
-
A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. PubMed Central. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Scitechnol. Available from: [Link]
-
Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Farmacia. Available from: [Link]
-
A New High Performance Liquid Chromatographic Method for Determination of Bisoprolol in Plasma Samples. Farmacia. Available from: [Link]
-
Overview of the Analytical Method of Bisoprolol in Biological Matrices. International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]
-
LC-ESI-MS method for the determination of bisoprolol in human plasma. PubMed. Available from: [Link]
-
Matrix Effects in Analysis of beta-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type. ResearchGate. Available from: [Link]
-
Development and validation of a highly sensitive HPLC method for quantifying cardiovascular drugs in human plasma using dual detection. PubMed Central. Available from: [Link]
-
Determination of Bisoprolol Fumarate and its Metabolites in Biological, Pharmaceutical and Environmental Samples by Different Analytical Techniques. ResearchGate. Available from: [Link]
-
Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. ResearchGate. Available from: [Link]
-
An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Research & Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]
-
LC-MS/MS in forensic toxicology: what about matrix effects? ResearchGate. Available from: [Link]
-
Importance of Matrix Effects in LC–MS/MS Bioanalysis. Amanote Research. Available from: [Link]
Sources
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 16. Development and validation of a highly sensitive HPLC method for quantifying cardiovascular drugs in human plasma using dual detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Keto Bisoprolol reference standards and storage conditions.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Keto Bisoprolol reference standards. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your reference material, leading to accurate and reproducible experimental results. This document is structured as a dynamic resource, addressing common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound reference standards.
Q1: What is the recommended storage condition for this compound reference standards?
Based on supplier recommendations and general best practices for chemical reference standards, this compound should be stored at refrigerated temperatures, specifically +4°C [1]. It is crucial to store the reference standard in its original, unopened vial until it is ready for use to minimize exposure to environmental factors.[2]
Q2: How should I handle the this compound reference standard upon receiving it?
Upon receipt, immediately verify the integrity of the container and the label information against the Certificate of Analysis (CoA)[3]. The standard should then be promptly transferred to a calibrated refrigerator that maintains a temperature of +4°C[1].
Q3: Does the this compound reference standard need to be protected from light?
While specific photostability studies on isolated this compound are not extensively published, the parent compound, Bisoprolol, has been shown to degrade under photolytic conditions. Therefore, as a precautionary measure, it is highly recommended to store this compound reference standards protected from light . Storing the vial in its original box or within an amber container is a sound practice.
Q4: What is the expected shelf-life of a this compound reference standard?
The shelf-life, or "valid use date," is determined by the manufacturer and will be specified on the Certificate of Analysis or the product label. It is imperative to adhere to this date to ensure the accuracy of your analytical results.
Q5: Can I dissolve the entire amount of the reference standard at once and store it as a stock solution?
While preparing a stock solution is common practice, the stability of this compound in various solvents over extended periods is not well-documented. If you choose to prepare a stock solution, it is recommended to:
-
Use a high-purity, appropriate solvent (e.g., methanol or acetonitrile, as commonly used in HPLC methods for Bisoprolol and its impurities)[4][5].
-
Store the stock solution at a low temperature (e.g., +4°C or frozen, if solubility permits) and protect it from light.
-
Conduct a stability study of the stock solution under your specific storage conditions to determine its viability over time. For routine analysis, it is often best to prepare fresh solutions from the solid standard.
Troubleshooting Guide: Stability Issues
This section provides a structured approach to troubleshooting common stability-related issues you might encounter during your experiments with this compound reference standards.
Issue: Appearance of Unexpected Peaks in Chromatogram
If you observe extraneous peaks in the chromatogram of your this compound reference standard that are not attributable to the solvent or known impurities listed on the CoA, it may indicate degradation of the standard.
Potential Causes & Investigative Steps:
-
Improper Storage:
-
Verify Storage Temperature: Confirm that the refrigerator used for storage has maintained a consistent temperature of +4°C.
-
Assess Light Exposure: Ensure the standard has been consistently protected from light.
-
-
Contamination:
-
Solvent Purity: Use only high-purity, HPLC-grade solvents for sample preparation.
-
Glassware Cleanliness: Ensure all glassware is scrupulously clean.
-
-
Chemical Degradation:
-
This compound is a known degradation product of Bisoprolol, which is susceptible to hydrolysis, oxidation, and thermal stress. It is plausible that the this compound molecule itself may be susceptible to similar degradation pathways.
-
Hydrolysis: Exposure to acidic or alkaline conditions, even from residual contaminants in glassware, could potentially lead to degradation.
-
Oxidation: Exposure to air (oxygen) over time, especially if the container is frequently opened and closed, could lead to oxidative degradation.
-
Thermal Stress: Exposing the standard to elevated temperatures, even for short periods, can accelerate degradation.
-
Issue: Decreased Peak Area or Loss of Potency
A gradual or sudden decrease in the peak area of the this compound standard in your analytical runs, assuming consistent injection volumes and sample concentrations, can indicate a loss of potency due to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased peak area.
Experimental Protocols
This section provides a general protocol for assessing the purity of your this compound reference standard. This method is based on typical reversed-phase HPLC conditions used for the analysis of Bisoprolol and its impurities.
Protocol: Purity Assessment by RP-HPLC
Objective: To verify the purity of the this compound reference standard and check for the presence of degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or formic acid for pH adjustment
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. A common starting gradient could be 75:25 (aqueous:acetonitrile), which can be optimized based on the results.
-
Standard Solution Preparation:
-
Accurately weigh a small amount of the this compound reference standard.
-
Dissolve it in the mobile phase or a suitable solvent (like methanol or acetonitrile) to a known concentration (e.g., 50 µg/mL).
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. Calculate the area percentage of the main peak to assess purity.
-
Data Summary
The following table summarizes the key stability and storage information for this compound reference standards.
| Parameter | Recommendation/Information | Source(s) |
| Storage Temperature | +4°C | [1] |
| Protection from Light | Recommended as a precaution | Inferred from Bisoprolol data |
| Hygroscopicity | The parent compound, Bisoprolol Fumarate, is slightly hygroscopic. Handle in a low-humidity environment where possible. | [3] |
| Potential Degradation Pathways | Hydrolysis, Oxidation, Thermal Stress | Inferred from Bisoprolol forced degradation studies[4][6] |
Conclusion
The stability of your this compound reference standard is paramount for the integrity of your research. By adhering to the recommended storage conditions of +4°C and protecting the standard from light, you can minimize the risk of degradation. Should you encounter any stability issues, the troubleshooting guide and experimental protocols provided in this document will assist you in identifying the root cause and taking appropriate corrective actions. Always refer to the manufacturer's Certificate of Analysis for specific information regarding your lot of reference standard.
References
-
Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. (2023). R Discovery. Available at: [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. Available at: [Link]
-
Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor. Available at: [Link]
-
Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (2025). Journal of Pharmaceutical Research International. Available at: [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. (2022). Scite.ai. Available at: [Link]
-
Stability Indicating RP-HPLC Method for Simultaneous Assay of Bisoprolol and Hydrochlorothiazide in Combined Tablet Dosage. (2013). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. (2022). Scite.ai. Available at: [Link]
-
validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. (2010). International Journal of Pharmacy. Available at: [Link]
-
Stability-Indicating RP-HPLC and CE Methods for Simultaneous Determination of Bisoprolol and Perindopril in Pharmaceutical Formulation: A Comparative Study. (2020). PubMed. Available at: [Link]
-
Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. (2021). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Stability-Indicating UPLC Method for the Determination of Bisoprolol Fumarate and Hydrochlorothiazide: Application to Dosage Forms and Biological Sample. (2025). ResearchGate. Available at: [Link]
-
Coa Bisprolol Fumarate. (n.d.). Scribd. Available at: [Link]
Sources
Technical Support Center: Minimizing On-Column Degradation of Keto Bisoprolol During HPLC Analysis
Introduction: Keto Bisoprolol, a key impurity and related substance of the beta-blocker Bisoprolol, presents a significant analytical challenge for pharmaceutical scientists.[1][2][3] Its accurate quantification is paramount for ensuring the purity, safety, and efficacy of Bisoprolol drug products. However, the chemical structure of this compound, containing an ester, a secondary amine, and a hydroxyl group, renders it susceptible to degradation under certain chromatographic conditions.[4] On-column degradation is a particularly insidious issue, as it generates artifactual impurities during the analysis itself, leading to the overestimation of total impurities and inaccurate reporting of the drug's stability profile.
This technical support guide provides a structured, in-depth approach for researchers, analysts, and drug development professionals to diagnose, troubleshoot, and ultimately minimize the on-column degradation of this compound. By systematically evaluating and optimizing critical analytical parameters, you can develop robust and reliable HPLC methods that ensure the scientific integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its on-column stability a concern? A1: this compound, chemically known as 2-Isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate, is a known process impurity and potential degradant of Bisoprolol.[1][3][5] Its stability during HPLC analysis is a major concern because if the molecule degrades after injection and while it is on the analytical column, it will produce artificial peaks in the chromatogram. This can lead to incorrect conclusions about the impurity profile of a drug batch, potentially causing unnecessary manufacturing investigations or even batch rejection.
Q2: What are the primary chemical moieties in this compound susceptible to degradation? A2: The structure of this compound contains several functional groups that can be reactive under analytical conditions:
-
Ester Linkage: This is highly susceptible to hydrolysis, especially under acidic or basic conditions, which can be catalyzed by the mobile phase or the column's stationary phase.[6]
-
Secondary Amine and Hydroxyl Group: These groups can interact with active sites on the silica backbone of the column, such as free silanol groups, potentially leading to peak tailing or catalytic degradation.[7]
Q3: What are the most common signs of on-column degradation in my chromatogram? A3: Identifying on-column degradation requires careful chromatographic observation. Key indicators include:
-
Appearance of New Peaks: The presence of small, unexpected peaks that are not found in the sample diluent or a zero-column setup (injector connected directly to the detector).
-
Poor Peak Shape: The this compound peak may exhibit significant tailing, fronting, or splitting, which can be a sign of undesirable on-column interactions.[8]
-
Loss of Analyte Mass Balance: The peak area of this compound may decrease with increased residence time on the column (e.g., at lower flow rates), indicating it is converting into other species.
-
Shifting Retention Times: Inconsistent retention can sometimes be linked to the degradation of the stationary phase itself, which can be exacerbated by the conditions causing analyte degradation.[8]
Q4: Can my HPLC column itself be the cause of degradation? A4: Absolutely. The HPLC column is not an inert bystander in the separation. The stationary phase can actively contribute to analyte degradation.[6][9] The most common culprit is the silica backbone of reversed-phase columns. Residual, un-endcapped silanol groups (Si-OH) are acidic and can act as catalytic sites for hydrolysis or adsorption.[6] The quality of the column, its age, usage history, and any contamination can all influence its potential to cause degradation.[10]
Section 2: Troubleshooting Guide: A Systematic Approach
When on-column degradation of this compound is suspected, a systematic and logical approach to method optimization is required. The following guide provides a step-by-step process to identify and mitigate the root causes of this instability.
Initial Diagnosis: Confirming On-Column Degradation
Problem: I see an unexpected peak in my chromatogram that I suspect is an on-column degradant. How do I confirm this?
Solution: The first step is to definitively isolate the cause to the column itself.
-
Prepare a fresh standard of this compound in your mobile phase.
-
Bypass the Column: Replace your analytical column with a zero-dead-volume union.
-
Inject the Standard: Run the analysis under the same conditions (flow rate, temperature, gradient).
-
Analyze the Result: If the suspect peak is absent in the "no-column" chromatogram but present when the column is used, you have confirmed that the degradation is occurring on the column.
Troubleshooting Workflow
Once confirmed, follow this workflow to systematically address the factors influencing stability. The goal is to create a less harsh environment for the analyte without compromising the separation.
Caption: A systematic workflow for troubleshooting on-column degradation.
Mobile Phase pH Optimization: The Most Critical Factor
The Causality: Mobile phase pH is the most powerful tool for controlling the ionization state of analytes and the stability of pH-sensitive functional groups like esters.[11][12][13] For this compound, an inappropriate pH can accelerate the hydrolysis of its ester bond. While many methods for Bisoprolol and its impurities use an acidic pH (e.g., 2.5-4.0) to ensure good peak shape for the basic amine, this low pH might be too harsh for the ester moiety.[14][15] A systematic evaluation is essential.
Recommended Action:
-
Establish a Baseline: Run your current method and quantify the percent degradation.
-
Screen Higher pH Values: Prepare mobile phases with buffers effective in the pH 4.0 to 6.0 range. It is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a stable ionization state and robust retention.[13][16]
-
pH 4.0 - 5.5: Use an acetate buffer.
-
pH 5.5 - 7.0: Use a phosphate buffer.
-
-
Compare Results: Analyze the this compound standard using the new mobile phases and compare the degradation level to your baseline. Often, a modest increase in pH can significantly reduce acid-catalyzed hydrolysis without compromising the chromatography of other related substances.
Column Temperature Control: Slowing the Reaction Rate
The Causality: Chemical degradation is a kinetic process that is highly dependent on temperature. Elevated column temperatures, often used to reduce viscosity and improve efficiency, can provide the activation energy needed to accelerate unwanted degradation reactions on the column.[17][18]
Recommended Action:
-
If your method uses an elevated temperature (e.g., >30°C), reduce it to ambient temperature (e.g., 25°C).
-
If degradation persists at 25°C, consider using a column chiller to operate at a sub-ambient temperature, such as 15-20°C.[19]
Data Presentation: Impact of Temperature on Degradation
| Column Temperature (°C) | Backpressure (bar) (Hypothetical) | This compound Peak Area (Hypothetical) | % Degradant Peak Area (Hypothetical) |
| 40 | 180 | 950,000 | 1.2% |
| 30 | 210 | 985,000 | 0.6% |
| 25 | 230 | 998,000 | 0.15% |
| 20 | 255 | 1,001,000 | < 0.05% (Below LOQ) |
Selecting the Right Column Chemistry
The Causality: Not all C18 columns are created equal. The surface of the silica can have a profound impact on analyte stability. Columns with a high concentration of active, un-endcapped silanol groups can promote acid-catalyzed hydrolysis.[6]
Recommended Action:
-
Use High-Quality, End-Capped Columns: Ensure you are using a modern, high-purity silica column where the surface silanols have been thoroughly deactivated through end-capping.
-
Consider Alternate Stationary Phases: If degradation continues on a standard C18 column, explore phases known for their inertness. Silica-hydride based columns, for example, have a surface that is much less hydrolytically active than traditional silica-based phases and can be an excellent choice for preserving sensitive compounds.[6]
-
Use a Guard Column: Always use a guard column to protect the analytical column from sample matrix contaminants that could create new active sites.[10]
Minimizing Residence Time on Column
The Causality: The longer the this compound molecule spends in the potentially harsh environment of the column, the greater the opportunity for it to degrade.[19] Therefore, reducing the analysis time can directly reduce the amount of degradation.
Recommended Action:
-
Increase Flow Rate: A modest increase in flow rate (e.g., from 1.0 mL/min to 1.5 mL/min) will decrease the run time. Monitor the system backpressure to ensure it remains within the instrument's operating limits.
-
Use a Shorter Column: Switching from a 150 mm or 250 mm column to a 100 mm or 50 mm column will proportionally reduce the analysis time and the analyte's exposure to the stationary phase.
-
Employ UHPLC Technology: If available, transitioning the method to a UHPLC system with a sub-2-µm particle column can dramatically shorten run times from minutes to seconds, often providing the most effective solution for stopping time-dependent on-column degradation.
Section 3: Experimental Protocols
Protocol 1: Mobile Phase pH Screening
This protocol describes the preparation of two common buffered mobile phases for evaluating the effect of pH on this compound stability.
Objective: To compare degradation at pH ~3.0 vs. pH ~5.0.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Ammonium acetate
-
Phosphoric acid
-
Acetic acid
Procedure: pH 3.0 Phosphate Buffer
-
Weigh and dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a 20 mM solution (e.g., 2.72 g per 1 L).
-
While stirring, adjust the pH of the aqueous solution to 3.0 ± 0.05 using phosphoric acid.
-
Filter the buffer through a 0.2 µm filter.
-
Prepare the final mobile phase by mixing the buffer with acetonitrile according to your method's ratio (e.g., 70:30 v/v aqueous:organic).
Procedure: pH 5.0 Acetate Buffer
-
Weigh and dissolve an appropriate amount of ammonium acetate in HPLC-grade water to make a 10 mM solution (e.g., 0.77 g per 1 L).
-
While stirring, adjust the pH of the aqueous solution to 5.0 ± 0.05 using acetic acid.
-
Filter the buffer through a 0.2 µm filter.
-
Prepare the final mobile phase by mixing with acetonitrile as required.
Analysis:
-
Equilibrate the column with each mobile phase for at least 15 column volumes.
-
Perform replicate injections of a this compound standard.
-
Compare the peak area of the degradant peak(s) under both pH conditions.
Protocol 2: Column Cleaning and Reconditioning
If you suspect column contamination is contributing to degradation, a rigorous cleaning procedure can help restore performance.
Objective: To remove strongly adsorbed contaminants from a reversed-phase column.
Procedure:
-
Disconnect the column from the detector.
-
Flush the column in the reverse flow direction (if permitted by the manufacturer) with at least 20 column volumes of each of the following solvents, in order: a. HPLC-grade water (to remove buffers) b. Isopropanol c. Methylene chloride (if compatible with your HPLC system) d. Isopropanol e. HPLC-grade water f. Your mobile phase (without buffer)
-
Return the column to the forward flow direction.
-
Equilibrate thoroughly with your working mobile phase before analysis.[8]
Conclusion
Minimizing the on-column degradation of this compound is a solvable but multifaceted challenge that requires a systematic approach. By understanding the inherent chemical liabilities of the molecule and the ways in which HPLC system parameters can influence its stability, analysts can effectively troubleshoot and optimize their methods. The most impactful changes typically involve adjusting the mobile phase pH to a less acidic level and reducing the column temperature. These steps, combined with the use of high-quality, inert columns and strategies to reduce analysis time, will lead to the development of a robust, reliable, and accurate analytical method, ensuring the highest level of scientific integrity for your pharmaceutical analysis.
References
- Anon. (2025). Common Faults and Troubleshooting Methods in HPLC Column. Vertex AI Search.
- Anon. (2019). ANALYSIS OF APPROACHES TO THE DEVELOPMENT AND VALIDATION OF THE METHODS OF ANALYSIS OF BISOPROLOL IN DRUGS AND BIOLOGICAL LIQUIDS | Medical and Clinical Chemistry. Medical and Clinical Chemistry.
- Anon. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
- Anon. (n.d.).
- Anon. (n.d.). Troubleshooting HPLC Column Issues - CHROMacademy. CHROMacademy.
- Anon. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC.
- Anon. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer - MicroSolv. MicroSolv.
- Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAGE FORMS BY HPLC-UV-DAD. Macedonian Journal of Chemistry and Chemical Engineering.
- Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2021). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD.
- Anon. (n.d.). HPLC Troubleshooting Guide - Sigma-Aldrich. Sigma-Aldrich.
- National Center for Biotechnology Information. (n.d.). KetoBisoprololHydrochloride. PubChem.
- Anon. (2024). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate | Journal of Chemical Health Risks. Journal of Chemical Health Risks.
- Anon. (n.d.). This compound Hydrochloride | CymitQuimica. CymitQuimica.
- Anon. (2004). On-Column Degradation (continue from 11-29-2004) - Chromatography Forum.
- Anon. (2014). Explain in detail about the factors affecting keto enol tautomerism a - askIITians. askIITians.
- Anon. (2017). What are the factors that govern the stability of keto-enol tautomerism? - Quora. Quora.
- Anon. (n.d.). GC Column Degradation - Element Lab Solutions. Element Lab Solutions.
- Anon. (n.d.). This compound hydrochloride | 1346603-26-6 | WDC60326 - Biosynth. Biosynth.
- Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. SciSpace.
- Anon. (n.d.).
- Anon. (n.d.). This compound Hydrochloride | CAS 1346603-26-6 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Anon. (n.d.). USP Monographs: Bisoprolol Fumarate and Hydrochlorothiazide Tablets - USP29-NF24. U.S. Pharmacopeia.
- Anon. (2025). This compound | 864544-37-6 - ChemicalBook. ChemicalBook.
- Anon. (2020). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism - YouTube. YouTube.
- BenchChem Technical Support Team. (2025).
- Bhusnure, O.G., et al. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF BISOPROLOL FUMARATE BY QBD APPROACH FORM.
- Anon. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Averica.
- Anon. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker.
- Jiang, Y., et al. (2019).
- Dolan, J.W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
- Anon. (n.d.).
- Anon. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical and Clinical Research.
- Watson, D. (2023). GC Column Killers! | LCGC International.
- Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. Master Organic Chemistry.
- European Directorate for the Quality of Medicines. (2025). List of European Pharmacopoeia Reference Standards. EDQM.
- Galaon, T., & David, V. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- Anon. (n.d.). Bisoprolol Impurities - SynZeal. SynZeal.
- Anon. (2025). Extending HPLC Column Lifetimes: Causes of Column Contamination - Millennial Scientific. Millennial Scientific.
- Anon. (n.d.). Development techniques in column chromatography - Doğa Thermal Hotel. Doğa Thermal Hotel.
- Anon. (2019). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers - YouTube. YouTube.
- Anon. (2025). How to Improve HPLC Column Lifetime—Best Practices - Patsnap Eureka.
- Anon. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations.
- Anon. (n.d.). Control pH During Method Development for Better Chromatography - Agilent. Agilent Technologies.
- Anon. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.
- Anon. (2025). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development.
- Anon. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity - Impactfactor. Impactfactor.org.
Sources
- 1. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 2. scispace.com [scispace.com]
- 3. ijper.org [ijper.org]
- 4. KetoBisoprololHydrochloride | C18H30ClNO5 | CID 71749142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 9. chromacademy.com [chromacademy.com]
- 10. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. mjcce.org.mk [mjcce.org.mk]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
- 16. researchgate.net [researchgate.net]
- 17. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dogathermalhotel.com [dogathermalhotel.com]
- 19. On-Column Degradation (continue from 11-29-2004) - Chromatography Forum [chromforum.org]
Navigating the Challenges of Polar Impurity Analysis: A Guide to Reducing Peak Broadening for Keto Bisoprolol
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting strategies for a common challenge in pharmaceutical analysis: managing peak broadening for polar impurities, specifically focusing on Keto Bisoprolol. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to achieve sharp, symmetrical, and reproducible peaks in your chromatographic separations.
Understanding the Culprit: The Physicochemical Properties of this compound
This compound is a known impurity of Bisoprolol, a widely used beta-blocker.[1] Its structure, featuring a ketone group and a secondary amine, lends it distinct polarity and basicity. These characteristics are the primary drivers of problematic chromatographic behavior, particularly peak tailing and broadening in reversed-phase high-performance liquid chromatography (RP-HPLC).
The secondary amine group is basic and can readily interact with residual silanol groups on the surface of silica-based stationary phases. This secondary interaction, a form of ion exchange, is a major contributor to peak tailing.[2][3] Furthermore, the overall polarity of the molecule can lead to poor retention on traditional C18 columns, often causing the peak to elute early and exhibit a broad profile.
Troubleshooting Guide: From Tailing Peaks to Sharp Resolutions
This section is designed to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the problem.
Q1: My this compound peak is exhibiting significant tailing on a standard C18 column. What is the primary cause and how can I fix it?
Underlying Cause: Peak tailing for basic compounds like this compound on silica-based C18 columns is most often due to secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface. This interaction provides an additional retention mechanism for the analyte, leading to a delayed and asymmetrical elution profile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of this compound.
Step-by-Step Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of your aqueous mobile phase to a range of 2.5 to 3.0.[4]
-
Rationale: At a low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the positively charged this compound. Formic acid or phosphoric acid are common choices for this adjustment.[5]
-
Procedure:
-
Prepare your aqueous mobile phase (e.g., water or a buffer).
-
While stirring, add 0.1% (v/v) formic acid or orthophosphoric acid to achieve the target pH.
-
Filter the mobile phase through a 0.45 µm filter before use.
-
-
-
Column Selection:
-
Action: If pH adjustment is insufficient, switch to a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.
-
Rationale: End-capped columns have most of the residual silanol groups chemically bonded with a small silylating agent, effectively shielding them from interaction with basic analytes. Polar-embedded phases contain a polar functional group near the silica surface, which helps to shield the silanols and can also provide alternative selectivity for polar compounds.
-
-
Use of Mobile Phase Additives (Competing Base):
-
Action: As a traditional approach, consider adding a small concentration of a competing base, such as triethylamine (TEA), to your mobile phase.
-
Rationale: TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively masking them from the this compound. However, be aware that TEA can suppress ionization in mass spectrometry and may lead to longer column equilibration times.
-
Q2: My this compound peak is broad and has poor retention, eluting near the solvent front. How can I improve this?
Underlying Cause: The high polarity of this compound can lead to insufficient interaction with the hydrophobic C18 stationary phase, resulting in poor retention and a broad, poorly focused peak.
Strategies for Improvement:
| Strategy | Principle | Recommended Starting Conditions |
| Reduce Organic Content | Increase the polarity of the mobile phase to promote greater interaction between the polar analyte and the stationary phase. | Start with a lower initial percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) in your gradient or isocratic method. |
| Ion-Pair Chromatography | Introduce an ion-pairing reagent to the mobile phase that forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the reversed-phase column. | Mobile Phase: Acetonitrile/Water (e.g., 50/50 v/v) containing 0.001 M sodium heptanesulfonate as an ion-pairing agent.[6] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Utilize a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high organic content. The analyte partitions into a water-enriched layer on the surface of the stationary phase. | Column: HILIC silica or amide-bonded phase. Mobile Phase: Acetonitrile/Ammonium Formate buffer (e.g., 10 mM, pH 3.0) in a 90:10 (v/v) ratio. |
Experimental Protocol for HILIC:
-
Column: Select a HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 minute, then decrease to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 225 nm.
Caption: Simplified diagram of the HILIC retention mechanism.
Frequently Asked Questions (FAQs)
Q: What is the ideal starting pH for the mobile phase when analyzing this compound?
A: A good starting point is a mobile phase pH between 2.5 and 3.5.[7] In this range, the secondary amine of this compound will be protonated (positively charged), and the residual silanol groups on a silica-based column will be largely unionized, thus minimizing peak tailing.[2]
Q: Can the choice of organic modifier (acetonitrile vs. methanol) affect the peak shape of this compound?
A: Yes. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks and better efficiency. Methanol, being a protic solvent, can engage in hydrogen bonding and may offer different selectivity. It is advisable to screen both during method development to determine the optimal organic modifier for your specific separation.
Q: I am still observing peak broadening even after optimizing the mobile phase and column. What other factors should I consider?
A: Extra-column volume can be a significant contributor to peak broadening. This includes the volume of tubing between the injector and the column, and between the column and the detector. Ensure you are using tubing with the smallest possible internal diameter and length. Also, check for any dead volumes in your fittings and connections. Column overloading, where too much sample is injected, can also lead to peak broadening and fronting.[8][9] Try reducing your injection volume or sample concentration.
Q: Are there any benefits to using superficially porous particles (core-shell) columns for this analysis?
A: Superficially porous particle columns can offer higher efficiency and generate narrower peaks compared to fully porous particle columns of the same dimension, often at a lower backpressure.[10] The shorter diffusion path for the analyte within the porous shell leads to faster mass transfer, which can significantly reduce peak broadening, especially at higher flow rates.
References
- Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. (2024). Journal of Chemical Health Risks.
- Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
- Polar Stationary Phase Modification for Basic Compounds. (2022). Phenomenex.
- Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. (2023).
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (2012).
- Preparation of Analytical Standard of Bisoprolol Impurity A. (2017). Index Copernicus.
- HPLC: What to do in case of peaks being too broad?. (2017). Lösungsfabrik.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Quantitative Determination of Bisoprolol Fumarate by HPLC. I.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.
- Improvements in reversed-phase HPLC columns designed for polar compound retention: Introducing Atlantis® T3 columns. (2005).
- Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. (2021). Macedonian Journal of Chemistry and Chemical Engineering.
- HPLC Troubleshooting Guide.
- LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
- Technical Support Center: Analytical Method Development for Aminophenyl Ketones. Benchchem.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Development and Validation of RP-HPLC Method for the Assay of Bisoprolol in Pure and Formul
- Development and Validation of a Novel Analytical Method (Ion Pair HPLC)
- Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. (2023).
- DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR ESTIMATION OF BISOPROLOL FUMARATE IN BULK AND SOLIDE DOSAGE FORM BY RP-HPLC. (2023). IJCRT.org.
- HPLC method development for aldehydes and ketones. (2013).
- Developing HPLC Methods. Sigma-Aldrich.
- Development of an HPLC method for the determination of amines in a leukemia mouse model. (2022). RSC Publishing.
- Choosing HPLC Columns for Rapid Method Development. (2013). Agilent.
Sources
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. sielc.com [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. jchr.org [jchr.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. saudijournals.com [saudijournals.com]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Column Selection for Bisoprolol Impurity Profiling
A Comparative Analysis of C18, Phenyl-Hexyl, and Cyano Stationary Phases
Abstract
The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For bisoprolol, a widely prescribed beta-blocker, a robust and selective analytical method is paramount for quantifying known and potential impurities.[1] This guide provides an in-depth comparative analysis of three distinct reversed-phase HPLC stationary phases—the conventional C18, the alternative selectivity Phenyl-Hexyl, and the polar-embedded Cyano—for the impurity profiling of bisoprolol. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers, analytical scientists, and drug development professionals aiming to develop and validate stability-indicating HPLC methods.
Introduction: The Imperative for Accurate Bisoprolol Impurity Profiling
Bisoprolol Fumarate is a cardioselective beta-1 adrenergic receptor blocker used in the management of hypertension and angina pectoris.[2][3] The manufacturing process and subsequent storage of bisoprolol can lead to the formation of related substances and degradation products.[4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict limits on these impurities.[2][5] Therefore, a highly reliable, stability-indicating analytical method capable of separating the main compound from all potential process-related and degradation impurities is not just a regulatory requirement but a critical component of quality control.
The choice of the HPLC column is the most influential factor in achieving the desired chromatographic separation. While the C18 (ODS) column is the default choice for many reversed-phase applications, its selectivity, which is primarily driven by hydrophobic interactions, may not be sufficient to resolve all critical impurity pairs in a complex sample matrix.[6] This guide explores the practical application and performance of columns that offer alternative retention mechanisms, providing a roadmap for methodical column selection in bisoprolol analysis.
The Analyte Landscape: Bisoprolol and Its Impurities
Understanding the chemical structures of bisoprolol and its impurities is fundamental to selecting an appropriate stationary phase. Bisoprolol is a molecule containing a secondary amine, ether linkages, and a phenyl ring, lending it moderate polarity and hydrophobicity.
Impurities can arise from various sources:
-
Synthesis-Related Impurities: Intermediates or by-products from the manufacturing process.[4][7]
-
Degradation Products: Formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[8][9]
Forced degradation studies are essential to generate these potential degradants and ensure the analytical method is truly "stability-indicating."[2][9] Common degradation pathways for bisoprolol include hydrolysis of the ether linkages and oxidation of the secondary amine. The European Pharmacopoeia lists several known impurities, designated as Impurities A through U, each with unique structural features that will influence their chromatographic behavior.[10]
Stationary Phase Science: Beyond Simple Hydrophobicity
The success of a separation hinges on the differential interactions between the analytes and the stationary phase. We will compare three phases with distinct chemical properties.
-
C18 (Octadecylsilane): The industry standard, a nonpolar stationary phase where retention is governed by van der Waals interactions between the C18 alkyl chains and the hydrophobic regions of the analyte.[11] It is an excellent starting point but may provide insufficient selectivity for compounds with similar hydrophobicity.
-
Phenyl-Hexyl: This phase offers a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides π-π interactions with analytes containing aromatic rings.[11][12][13] This can induce unique selectivity changes compared to a C18 column, particularly for aromatic compounds like bisoprolol and many of its impurities.[6]
-
Cyano (CN): A moderately polar phase that can be used in both reversed-phase and normal-phase modes.[14] In reversed-phase chromatography, it provides hydrophobic interactions from its alkyl chain and strong dipole-dipole interactions from the nitrile group.[14] This makes it particularly useful for separating polar molecules and can lead to significantly different elution orders and shorter run times compared to C18 phases.[14][15] It is often designated by the USP code L10.[15]
Experimental Design and Protocols
This section details the methodology for a comparative study. The protocols are designed to be self-validating, ensuring that the results are robust and reproducible.
Materials and Reagents
-
Standards: USP Bisoprolol Fumarate Reference Standard.
-
Columns:
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Cyano Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Acetate (AR Grade), Formic Acid (AR Grade), Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide.
-
Water: Milli-Q or equivalent HPLC grade water.
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below.
Caption: Experimental workflow for comparative column analysis.
Detailed Protocols
Protocol 1: Preparation of Mobile Phase and Solutions
-
Mobile Phase A: Prepare a 10 mM ammonium acetate buffer. Adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of USP Bisoprolol Fumarate RS in the diluent.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Reflux 10 mg of bisoprolol in 10 mL of 0.1 N HCl at 60°C for 2 hours.[2] Cool and neutralize with 0.1 N NaOH before diluting with diluent.
-
Base Hydrolysis: Reflux 10 mg of bisoprolol in 10 mL of 0.1 N NaOH at 60°C for 1 hour.[2] Cool and neutralize with 0.1 N HCl before diluting with diluent.
-
Oxidative Degradation: Treat 10 mg of bisoprolol with 10 mL of 3% H₂O₂ at room temperature for 24 hours.[9] Dilute with diluent.
-
Thermal Degradation: Expose solid bisoprolol powder to 105°C in a hot air oven for 48 hours.[8] Dissolve and dilute with diluent.
-
Photolytic Degradation: Expose a solution of bisoprolol to UV light (254 nm) for 48 hours.[8]
Protocol 3: Chromatographic Conditions The following gradient program was used for all columns to ensure a fair comparison.
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 227 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.00 | |
| 25.00 | |
| 30.00 | |
| 35.00 |
Results and Discussion: A Head-to-Head Comparison
The performance of each column was evaluated based on its ability to separate the main bisoprolol peak from the various degradation products generated. A mixture of stressed samples was used to create a comprehensive impurity profile.
Chromatographic Performance
(Note: The following is a qualitative description of expected results, which would be accompanied by actual chromatograms in a lab setting.)
-
C18 Column: Provided good retention for bisoprolol and separated several major impurities. However, some early eluting, more polar degradation products showed poor retention and peak shape. A critical pair of impurities with similar hydrophobicity was observed to co-elute near the main peak.
-
Phenyl-Hexyl Column: Showed a significant change in selectivity. The elution order of several impurities shifted compared to the C18 column. Notably, the co-eluting critical pair from the C18 run was baseline resolved, demonstrating the utility of the π-π interaction mechanism. Overall retention was slightly less than the C18 column.
-
Cyano Column: Exhibited the lowest retention for bisoprolol and its impurities, leading to the shortest overall run time. This column provided excellent peak shape for the very polar impurities that were poorly retained on the C18 column. While it resolved some impurity pairs, its lower hydrophobic character resulted in less separation for non-polar impurities.
Quantitative Data Summary
The following table summarizes the key system suitability parameters observed for a critical impurity pair (Impurity X and Impurity Y) on each column.
| Parameter | C18 Column | Phenyl-Hexyl Column | Cyano Column |
| Resolution (Rs) | 1.2 | 2.8 | 1.9 |
| Tailing Factor (Tf) | 1.3 | 1.1 | 1.0 |
| Theoretical Plates (N) | ~9,500 | ~10,500 | ~8,000 |
| Selectivity (α) | 1.05 | 1.15 | 1.10 |
Data is hypothetical and for illustrative purposes.
In-Depth Analysis: Explaining the "Why"
The data clearly indicates that the Phenyl-Hexyl column provided the superior separation for this specific set of impurities.
-
The C18 column's failure to resolve the critical pair (Rs < 1.5) is a direct result of its reliance solely on hydrophobic interactions. If two impurities have very similar logP values, a C18 phase will struggle to differentiate them.
-
The Phenyl-Hexyl column succeeded because of its alternative selectivity. The π-π interactions between the phenyl stationary phase and the aromatic rings of the impurities introduced a secondary retention mechanism.[13] This allowed the column to separate analytes that were chromatographically identical on the C18 phase.
-
The Cyano column, while offering the best peak shape for polar analytes due to dipole-dipole interactions, lacked the overall resolving power for the less polar impurities in this mixture.[14] Its primary advantage lies in applications requiring fast analysis times or focusing on highly polar compounds that are unretained on C18 or Phenyl phases.
The logical process for selecting a column based on these principles is illustrated below.
Sources
- 1. jchr.org [jchr.org]
- 2. pharmascholars.com [pharmascholars.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ijper.org [ijper.org]
- 5. japsonline.com [japsonline.com]
- 6. lcms.cz [lcms.cz]
- 7. CN110683941A - Bisoprolol fumarate related impurity and preparation method and application thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Bisoprolol impurities | PPTX [slideshare.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. silicycle.com [silicycle.com]
- 15. glsciences.eu [glsciences.eu]
This guide provides an in-depth, objective comparison of methodologies for assessing the genotoxicity of N-nitroso-bisoprolol (NBP), a nitrosamine drug substance-related impurity (NDSRI), and other related nitrosamine impurities. It is designed for researchers, scientists, and drug development professionals to navigate the complex regulatory and scientific landscape of nitrosamine impurity assessment. This document synthesizes technical data with field-proven insights to ensure scientific integrity and logical application.
The Regulatory Imperative: Why Nitrosamines are a "Cohort of Concern"
The discovery of nitrosamine impurities in common medications has triggered significant regulatory scrutiny.[1][2][3] These compounds are classified as probable human carcinogens based on extensive animal studies, placing them in a "cohort of concern" under the International Council for Harmonisation (ICH) M7(R2) guideline.[4][5][6] This classification necessitates rigorous risk assessment and control strategies to limit potential carcinogenic risk to patients.[7][8]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidance for the control of nitrosamine impurities in human drugs.[2][4][9][10][11] This guidance mandates that pharmaceutical manufacturers conduct comprehensive risk assessments to identify and mitigate the sources of nitrosamine formation.[11][12] Should a risk be identified, validated analytical testing is required to quantify the levels of these impurities.[13][14]
The core of the regulatory framework is the establishment of acceptable intake (AI) limits, which represent a level of exposure with a negligible cancer risk over a lifetime.[1] For many nitrosamines, these limits are derived from toxicological data. In the absence of such data, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day was historically applied, but the trend is moving towards more compound-specific assessments.[5]
A Multi-faceted Approach to Genotoxicity Assessment
A comprehensive genotoxicity assessment of nitrosamines like N-nitroso-bisoprolol involves a tiered approach, integrating computational, in vitro, and in vivo methodologies. This strategy provides a weight of evidence to characterize the mutagenic and clastogenic potential of an impurity.
In Silico Assessment: The First Tier of Evaluation
Quantitative Structure-Activity Relationship (QSAR) models are the initial step in evaluating the genotoxic potential of impurities, as recommended by ICH M7.[15] These computational models predict the mutagenicity of a chemical based on its structure and the known activity of similar compounds. For nitrosamines, QSAR models are being developed and refined to better predict their carcinogenic potency.[16][17][18][19]
In Vitro Assays: The Core of Genotoxicity Screening
A battery of in vitro tests is crucial for determining the genotoxic potential of nitrosamine impurities. These assays assess different endpoints, including gene mutations and chromosomal damage.
The bacterial reverse mutation assay, or Ames test, has long been a cornerstone of genotoxicity testing.[21] However, standard Ames test protocols have shown limitations in detecting the mutagenicity of some nitrosamines.[6][22] This has led to the development and recommendation of an Enhanced Ames Test (EAT) by regulatory agencies.[8][23][24]
The key modifications in the EAT that increase its sensitivity for nitrosamines include:
-
Use of Hamster Liver S9: Hamster liver S9 fraction is often more effective at metabolically activating nitrosamines into their mutagenic forms compared to the traditionally used rat liver S9.[6][22][25]
-
Higher S9 Concentration: Increased concentrations of the S9 fraction can enhance the metabolic conversion of nitrosamines.[23][25]
-
Pre-incubation Method: A pre-incubation step allows for more efficient interaction between the test substance, the metabolic activation system, and the bacterial cells.[6][22]
Recent studies on N-nitroso-bisoprolol have demonstrated the critical importance of the EAT. While NBP was found to be non-mutagenic in standard Ames tests using rat or uninduced hamster S9, it showed a positive mutagenic response in the EAT with 30% induced hamster S9 in Salmonella typhimurium strains TA100 and TA1535.[26][27][28]
Table 1: Comparison of Standard vs. Enhanced Ames Test for Nitrosamine Detection
| Parameter | Standard Ames Test | Enhanced Ames Test (for Nitrosamines) | Rationale for Enhancement |
| Metabolic Activation System | Primarily Rat Liver S9 | Primarily Hamster Liver S9 | Hamster S9 often exhibits higher metabolic activity towards nitrosamines.[22][25] |
| S9 Concentration | Typically up to 10% (v/v) | Often higher concentrations (e.g., 30% v/v) are used.[23] | Increases the rate of metabolic activation. |
| Exposure Method | Plate incorporation or pre-incubation | Pre-incubation method is preferred.[6][22] | Maximizes interaction between the test compound, S9, and bacteria. |
| Positive Controls | Standard mutagens (e.g., 2-nitrofluorene, sodium azide) | Nitrosamine-specific positive controls (e.g., NDMA, N-Nitroso propranolol).[23] | Ensures the test system is sensitive to the specific class of compounds. |
While the Ames test detects gene mutations in bacteria, mammalian cell assays are necessary to evaluate a broader range of genotoxic events, including chromosomal damage, in a system that more closely resembles human physiology.
-
In Vitro Micronucleus Assay: This assay is widely used to detect both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). For nitrosamines, which often require metabolic activation, the assay is performed with and without an exogenous metabolic activation system (e.g., S9).[29]
-
Assays with Metabolically Competent Cells: To overcome the limitations of using exogenous metabolic activation systems, cell lines with intrinsic metabolic capabilities, such as the human hepatoma cell line HepaRG , are increasingly being used.[30] Studies have shown that 3D spheroid cultures of HepaRG cells are more sensitive than 2D cultures in detecting the genotoxicity of nitrosamines due to their higher expression of metabolic enzymes.[30][31][32]
For N-nitroso-bisoprolol, a mammalian cell gene mutation assay (HPRT assay) in V79 cells was conducted. In this study, NBP did not induce a relevant increase in mutation frequency, in contrast to the positive control N-nitrosodiethylamine (NDEA).[27][28] This highlights the importance of a testing battery to fully characterize the genotoxic profile.
Diagram 1: Genotoxicity Assessment Workflow for Nitrosamine Impurities
Caption: A tiered approach to nitrosamine genotoxicity assessment.
In Vivo Studies: The Definitive Evidence
If in vitro assays yield positive or equivocal results, in vivo mutagenicity studies may be warranted to assess the genotoxic potential in a whole animal system. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound and its ability to reach and damage the genetic material in target tissues.
For N-nitroso-bisoprolol, a 28-day repeat-dose study in mice was conducted, and the mutagenic potential was assessed using the highly sensitive error-corrected next-generation sequencing (ecNGS) method.[26][27][28] This advanced technique can detect very low-frequency mutations across the genome. The study revealed a weak induction of mutation frequencies in the liver and bone marrow of the mice.[26][27][28]
The in vivo data, combined with benchmark dose (BMD) analysis, allowed for the derivation of a lifetime Permissible Daily Exposure (PDE) of 400 µ g/person/day and an Acceptable Intake (AI) of 64 µ g/person/day for NBP.[27] These values are significantly higher than the default AI of 1.5 µ g/day , suggesting that NBP has a low mutagenic potential.[26][27][33]
Comparative Analysis: N-nitroso-bisoprolol vs. Other Nitrosamines
The genotoxic potential of nitrosamines can vary significantly based on their chemical structure.[25] Small, simple nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are generally potent mutagens and carcinogens.[25][30] In contrast, more complex NDSRIs, like N-nitroso-bisoprolol, are often suggested to have lower mutagenic potential due to their larger size and potentially altered metabolic pathways.[34]
Table 2: Comparative Genotoxicity Profile of Selected Nitrosamines
| Nitrosamine | Structure | Enhanced Ames Test (EAT) | In Vitro Mammalian Assays | In Vivo Mutagenicity | Regulatory AI Limit (Example) |
| N-Nitrosodimethylamine (NDMA) | Small, simple alkyl nitrosamine | Positive[22] | Positive for DNA damage and micronuclei formation in HepaRG cells.[30] | Potent in vivo mutagen. | 96 ng/day (FDA) |
| N-Nitrosodiethylamine (NDEA) | Small, simple alkyl nitrosamine | Positive[22] | Positive for DNA damage and micronuclei formation in HepaRG cells.[30] | Potent in vivo mutagen. | 26.5 ng/day (FDA)[1] |
| N-nitroso-bisoprolol (NBP) | Complex NDSRI | Positive (only with 30% induced hamster S9).[26][27][28] | Negative in HPRT assay.[27][28] | Weakly mutagenic in ecNGS assay.[26][27][28] | 1500 ng/day (EMA provisional).[26] Derived AI of 64 µ g/day from in vivo data.[27] |
The data clearly indicates that N-nitroso-bisoprolol exhibits a significantly weaker genotoxic profile compared to small, potent nitrosamines like NDMA and NDEA. Its mutagenicity is only detectable under the most stringent EAT conditions, and it shows a weak response in a highly sensitive in vivo assay. This supports the argument for a compound-specific risk assessment for NDSRIs rather than relying on the default assumptions for the entire nitrosamine class.
Experimental Protocols
Enhanced Ames Test (EAT) Protocol for N-nitroso-bisoprolol
This protocol is a generalized representation based on published methodologies.[6][22][23]
-
Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101).
-
Metabolic Activation: Prepare a 30% (v/v) S9 mix using induced hamster liver S9.
-
Test Substance Preparation: Dissolve N-nitroso-bisoprolol in a suitable solvent (e.g., DMSO or water). Prepare a range of concentrations.
-
Pre-incubation: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation plates), and 0.1 mL of the test substance solution.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle shaking.
-
Plating: Add 2.0 mL of molten top agar containing a trace of histidine and biotin to the test tube, mix, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold over the solvent control is typically considered a positive result.
Diagram 2: Enhanced Ames Test Workflow
Caption: Step-by-step workflow for the Enhanced Ames Test.
In Vitro Micronucleus Assay Protocol
This is a generalized protocol.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6, or HepaRG) to a sufficient density.
-
Treatment: Expose the cells to a range of concentrations of N-nitroso-bisoprolol with and without a metabolic activation system (e.g., S9) for a short duration (e.g., 3-6 hours).
-
Recovery: Remove the test substance and allow the cells to grow in fresh medium for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific stain (e.g., propidium iodide or DAPI).
-
Analysis: Analyze the cells for the presence of micronuclei in binucleated cells using microscopy or flow cytometry.
-
Cytotoxicity Assessment: Concurrently assess cytotoxicity to ensure that the tested concentrations are not excessively toxic.
-
Data Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Conclusion and Future Directions
The genotoxicity assessment of N-nitroso-bisoprolol demonstrates a paradigm shift in the evaluation of nitrosamine impurities. The data strongly supports a move away from a one-size-fits-all approach to a more nuanced, compound-specific risk assessment. The Enhanced Ames Test has proven to be an indispensable tool for uncovering the mutagenic potential of certain NDSRIs that may be missed by standard assays.
For N-nitroso-bisoprolol, the weight of evidence from in silico, in vitro, and highly sensitive in vivo studies suggests a low genotoxic potential. This allows for the establishment of a scientifically justified Acceptable Intake limit that is significantly higher than the conservative default values, ensuring patient safety without imposing unnecessary manufacturing constraints.
Future research should continue to focus on:
-
Developing and validating in vitro models with enhanced metabolic competence to better predict in vivo outcomes.[18]
-
Expanding the use of highly sensitive in vivo mutagenicity assays like ecNGS to provide definitive data for a wider range of NDSRIs.
-
Refining QSAR models with more extensive and high-quality experimental data to improve their predictive accuracy for complex nitrosamines.[19]
By embracing these advanced methodologies and a science-led approach, the pharmaceutical industry and regulatory agencies can continue to ensure the safety and quality of medicines for patients worldwide.
References
- Control of Nitrosamine Impurities in Human Drugs - FDA. (n.d.). U.S. Food and Drug Administration.
- An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC. (n.d.). National Center for Biotechnology Information.
- Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models - FDA. (n.d.). U.S. Food and Drug Administration.
- ICH M7 for Nitrosamines: Steps for a Lifecycle Management. (2024, September 11). Zamann Pharma Support.
- FDA: Updated Guidance for Nitrosamines. (2024, September 18). ECA Academy.
- Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities. (2025, June 27). GenEvolutioN.
- FDA Updated Guidance On Nitrosamine Impurities. (2025, March 4). Starodub.
- Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). U.S. Food and Drug Administration.
- EMA revises guidance on nitrosamine impurities. (2023, July 24). European Pharmaceutical Review.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). Foley & Lardner LLP.
- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). Oxford Academic.
- N-Nitroso Bisoprolol. (n.d.). Chemicea.
- Enhanced AMES Test (EAT) for Nitrosamine Impurity Risk assessment. (n.d.). Aurigene Pharmaceutical Services.
- Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. (n.d.). Ardena.
- The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control. (2025, December 24). ResolveMass Laboratories Inc.
- N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N. (n.d.). U.S. Food and Drug Administration.
- Nitrosamine impurities. (2025, July 29). European Medicines Agency.
- Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities. (n.d.). PubMed.
- ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources. (2024, June 13). ICH.
- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2024, March 12). PubMed.
- New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. (2025, May 27). Toxys.
- EMA guidelines for the detection of nitrosamines in medicines. (2025, July 2). Netpharmalab.
- EMA Nitrosamine Guidelines. (n.d.). Zamann Pharma Support GmbH.
- Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity. (n.d.). American Chemical Society.
- Deriving safe limits for N-nitroso-bisoprolol by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis. (2025, June 14). Pharma Excipients.
- Deriving safe limits for N-nitroso-bisoprolol by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis. (2025, June 11). PubMed.
- N-nitroso-bisoprolol | C18H30N2O5 | CID 168480018. (n.d.). PubChem.
- Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. (2025, July 9). National Center for Biotechnology Information.
- Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity. (2025, February 17). PubMed.
- N-NITROSO-BISOPROLOL. (n.d.). precisionFDA.
- Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cells -Pub. (2025, July 12). New Scientific Knowledge & Development.
- Important update on N-nitrosamine impurities in substances covered by CEPs. (2023, July 21). European Directorate for the Quality of Medicines & HealthCare.
- Better models to shed light on the mutagenicity of N-nitrosamines. (2022, January 28). Fraunhofer ITEM.
- Quantum Chemical Evaluation and QSAR Modeling of N -Nitrosamine Carcinogenicity | Request PDF. (n.d.). ResearchGate.
- Chemical structures of Bisoprolol (left) and Nitroso-bisoprolol (NBP) (right). (n.d.). ResearchGate.
- (PDF) Deriving safe limits for N-nitroso-bisoprolol by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis. (2025, September 23). ResearchGate.
- N-Nitroso Bisoprolol | 2820170-76-9. (n.d.). SynZeal.
- Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC. (2022, July 26). National Center for Biotechnology Information.
- Nitrosamine-induced micronucleus formation in CYP2A6-expressing TK6... (n.d.). ResearchGate.
- A Comparative In Vitro Analysis of N-nitrosamine and N-nitramine Toxicity. (n.d.). Benchchem.
- Deriving safe limits for N-nitroso-bisoprolol by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis. (2025, June 12). Nitrosamines Exchange.
- Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety. (2025, March 19). Advent Chembio.
- N-Nitroso Bisoprolol | CAS No- 2820170-76-9. (n.d.). Simson Pharma Limited.
- N-Nitroso Bisoprolol. (n.d.). Pharmace Research Laboratory.
- N Nitroso Bisoprolol EP Impurity A. (n.d.). Veeprho.
Sources
- 1. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. netpharmalab.es [netpharmalab.es]
- 4. fda.gov [fda.gov]
- 5. ardena.com [ardena.com]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 12. starodub.nl [starodub.nl]
- 13. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]
- 15. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity. | Semantic Scholar [semanticscholar.org]
- 17. Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Better models to shed light on the mutagenicity of N-nitrosamines - Fraunhofer ITEM [item.fraunhofer.de]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities - GenEvolutioN [genevolution.fr]
- 22. academic.oup.com [academic.oup.com]
- 23. aurigeneservices.com [aurigeneservices.com]
- 24. toxys.com [toxys.com]
- 25. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. Deriving safe limits for N-nitroso-bisoprolol by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. fda.gov [fda.gov]
- 31. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cells -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 33. Deriving safe limits for N-nitroso-bisoprolol by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 34. researchgate.net [researchgate.net]
Introduction
Bisoprolol is a highly selective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension and angina pectoris. In the pharmaceutical industry, ensuring the purity, safety, and efficacy of any Active Pharmaceutical Ingredient (API) is paramount. This necessitates the rigorous identification and quantification of related substances—impurities that can originate from the manufacturing process or arise from degradation over time.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control of these impurities.[2]
For decades, High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis for this purpose. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has revolutionized separation science, offering significant improvements in speed, resolution, and sensitivity.[3][4] This guide provides an in-depth, objective comparison of UPLC and conventional HPLC for the analysis of bisoprolol and its related substances, supported by experimental protocols and performance data to inform researchers, scientists, and drug development professionals in their choice of analytical methodology.
The Analytical Imperative: Profiling Bisoprolol's Related Substances
The challenge in analyzing bisoprolol lies in developing a stability-indicating method capable of separating the main compound from a variety of potential impurities. These impurities can be process-related (from synthesis) or degradation products formed under stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[5][6] Forced degradation studies are essential to demonstrate the specificity of an analytical method and its ability to resolve these degradants from the API.[7] Common degradation products of bisoprolol, such as impurity A (from acid hydrolysis), and others like L, D, G, K, and Q, must be effectively separated and quantified to ensure the drug product meets its quality specifications.[7][8]
A robust analytical method must not only separate known impurities but also detect potential new ones that may appear in new formulations or under different storage conditions. This requires a method with high resolving power and sensitivity.
Experimental Methodologies
The protocols described below represent typical starting points for the analysis of bisoprolol related substances by HPLC and UPLC. The causality behind the selection of key parameters is explained to provide a deeper understanding of the method development process.
Protocol 1: Conventional HPLC Method
This method is based on established principles for separating moderately polar compounds and their impurities.
-
Instrumentation : A standard HPLC system, such as a Shimadzu SCL-10Avp or equivalent, equipped with a UV or Photo-Diode Array (PDA) detector.[5]
-
Column : C18 stationary phase, e.g., Oyster ODS3 (150 mm x 4.6 mm, 5 µm particle size).[5]
-
Rationale: The C18 column is a versatile, reversed-phase column that provides excellent retention and separation for a wide range of compounds, including bisoprolol and its known impurities. The 5 µm particle size is standard for conventional HPLC, balancing efficiency with manageable backpressure.
-
-
Mobile Phase :
-
A : 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[9]
-
B : Acetonitrile.
-
Gradient Elution : A gradient is necessary to resolve impurities with varying polarities from the main bisoprolol peak within a reasonable timeframe. A typical gradient might run from 10% B to 70% B over 20 minutes.
-
Rationale: A buffered mobile phase is critical to control the ionization state of bisoprolol, which is basic. Maintaining a constant pH ensures reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape and resolution.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 225 nm.[10]
-
Rationale: This wavelength provides a good response for bisoprolol and its chromophoric impurities. A PDA detector is recommended to assess peak purity.
-
-
Injection Volume : 20 µL.
-
Sample Preparation : A stock solution of bisoprolol is prepared in a diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. This is further diluted for analysis.
Protocol 2: High-Performance UPLC Method
This method leverages sub-2-µm particle technology to achieve superior performance.
-
Instrumentation : A UPLC system designed to handle high backpressures, such as a Waters ACQUITY UPLC system.[11][12]
-
Column : UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).[13][14]
-
Rationale: The sub-2 µm bridged-ethyl hybrid (BEH) particles provide significantly higher separation efficiency than traditional 5 µm particles, leading to sharper peaks and better resolution.[15] The shorter column length and smaller internal diameter reduce run time and solvent consumption.
-
-
Mobile Phase :
-
A : 0.1% Formic Acid in Water.[7]
-
B : Acetonitrile.
-
Gradient Elution : A rapid gradient, for example, from 5% B to 60% B over 3 minutes.
-
Rationale: Using formic acid instead of a non-volatile phosphate buffer makes the method compatible with mass spectrometry (MS), which is invaluable for impurity identification.[16] The higher efficiency of the UPLC column allows for a much faster gradient while maintaining or improving resolution.
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Detection : UV at 270 nm.[7]
-
Injection Volume : 2 µL.
-
Sample Preparation : Similar to HPLC, but stock solutions may be prepared at a lower concentration due to the higher sensitivity of the UPLC system.
Method Validation: A Trustworthy System
For any analytical method to be considered reliable, it must be validated according to regulatory guidelines such as ICH Q2(R1) or USP <1225>.[17][18] This process establishes through laboratory studies that the performance characteristics of the method are suitable for its intended application.[19] Key validation parameters include:
-
Specificity : The ability to unequivocally assess the analyte in the presence of other components like impurities and degradants. This is critically evaluated using forced degradation samples.[17][20]
-
Linearity & Range : Demonstrating a direct proportional relationship between concentration and response over a defined range (e.g., from the reporting threshold to 120% of the impurity specification).[18]
-
Accuracy : The closeness of the results to the true value, often assessed through recovery studies of spiked samples.[18]
-
Precision : The degree of agreement among individual tests, evaluated at levels of repeatability (same conditions, short interval) and intermediate precision (within-lab variations).[20]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.
Visualizing the Workflow
Forced Degradation Study Workflow
The following diagram outlines the typical workflow for a forced degradation study, which is essential for developing a stability-indicating method.
Caption: Workflow for a Forced Degradation Study.
UPLC vs. HPLC Comparison Workflow
This diagram illustrates the parallel workflows for analysis using the two techniques.
Caption: Comparison of HPLC and UPLC analytical workflows.
Head-to-Head Performance Comparison
The primary advantages of UPLC over HPLC stem directly from the use of smaller (sub-2 µm) stationary phase particles. According to the van Deemter equation, smaller particles enhance separation efficiency and maintain this efficiency even at higher mobile phase linear velocities.[15] This translates into significant real-world performance gains.
| Performance Metric | Conventional HPLC (5 µm) | UPLC (1.7 µm) | Advantage & Rationale |
| Resolution | Good | Excellent | UPLC provides narrower, sharper peaks, leading to superior resolution between the main peak and closely eluting impurities.[3] |
| Analysis Time | 20 - 30 minutes | < 5 minutes | The higher efficiency allows for faster flow rates and steeper gradients, reducing run time by up to 9-fold.[21] |
| Sensitivity (S/N) | Standard | High (2-3x Increase) | Narrower peaks are taller for the same mass, increasing the signal-to-noise ratio and lowering detection limits (LOD/LOQ).[4][22] |
| Solvent Consumption | High (~20-30 mL/run) | Very Low (~1.5-2 mL/run) | Shorter run times and lower flow rates dramatically reduce solvent usage, leading to significant cost savings and a greener footprint.[4] |
| System Backpressure | Low-Moderate (1000-3000 psi) | Very High (8000-15000 psi) | The small particles create high resistance to flow, necessitating specialized pumps and hardware capable of withstanding these pressures.[3][23] |
| Throughput | Standard | High | The dramatic reduction in analysis time allows for a much higher number of samples to be analyzed per day, increasing lab productivity.[4] |
| Method Development | Time-consuming | Rapid | Faster run times allow for quicker evaluation of different chromatographic conditions (e.g., columns, mobile phases), accelerating method development. |
Conclusion and Recommendation
Both HPLC and UPLC are capable of analyzing bisoprolol and its related substances. HPLC remains a robust and reliable workhorse for quality control labs, especially when legacy methods are already in place.
However, for new method development, the advantages of UPLC are compelling and decisive. The significant reduction in analysis time translates directly to higher laboratory throughput and lower operational costs.[21] The superior resolution provides greater confidence in the separation of all potential impurities, enhancing data quality and regulatory compliance.[4] Furthermore, the dramatic decrease in solvent consumption makes UPLC a more sustainable and environmentally responsible choice.[4][21]
For the analysis of bisoprolol related substances, UPLC is the superior technique . It offers a faster, more sensitive, and more efficient separation, providing higher quality data while reducing costs and environmental impact. While the initial capital investment for a UPLC system is higher, the long-term return on investment through increased productivity and reduced operational expenses is substantial for any modern pharmaceutical research or quality control laboratory.
References
- Nováková, L., Matysová, L., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918.
- Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202.
- Dharmamoorthy, G., et al. (2025). A review article of UPLC and its emerging application and challenges and opportunities. World Journal of Advanced Research and Reviews, 25(3), 1136-1144.
-
Gilar, M., et al. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 26(15), 4487. Available at: [Link]
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- Kumar, A., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology, 15(7), 3291-3295.
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. Available at: [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Semantic Scholar. Available at: [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Scite.ai. Available at: [Link]
-
Shirkhedkar, A. A., et al. (2021). Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. Journal of Applied Pharmaceutical Science, 11(12), 117-124. Available at: [Link]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2021). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. Macedonian Journal of Chemistry and Chemical Engineering, 40(2), 263-276. Available at: [Link]
- SynThink Research Chemicals. (n.d.). Bisoprolol EP Impurity and USP Related Compound.
-
Logoyda, L., et al. (2019). HPLC method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. International Journal of Applied Pharmaceutics, 11(5), 182-187. Available at: [Link]
-
Jedynak, Ł., et al. (2012). Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-μm Adsorbents. Journal of Chromatographic Science, 51(2), 166-173. Available at: [Link]
-
Sree, P. G., & Kumar, T. S. (2023). RP-HPLC Method Development and Validation for Estimation of Bisoprolol and Hydrochlorothiazide. International Journal for Multidisciplinary Research, 5(4). Available at: [Link]
-
Kumar, P. S., et al. (2023). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Journal of Drug Delivery and Therapeutics, 13(10), 108-115. Available at: [Link]
-
openPR. (2025). Bisoprolol Impurity Standards Aid Reliable Formulation Development and Regulatory-Compliant Stability Studies. Available at: [Link]
-
Hasnain, M. S., et al. (2022). Stability-Indicating UPLC Method for the Determination of Bisoprolol Fumarate and Hydrochlorothiazide: Application to Dosage Forms and Biological Sample. ResearchGate. Available at: [Link]
-
Pawar, A., et al. (2025). Analytical method validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 70-77. Available at: [Link]
-
USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]
-
USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]
-
Elumalai, S., et al. (2025). Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bisoprolol Fumarate in Pure and Pharmaceutical Dosage Forms. Advanced Journal of Chemistry A, 8(9), 1488-1507. Available at: [Link]
-
USP. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. Available at: [Link]
-
Kaddour, A., et al. (2024). Development and Validation of an UPLC-MS/MS Method for Simultaneous Quantification of Bisoprolol and Hydrochlorothiazide in Human Plasma. Journal of Mass Spectrometry. Available at: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. openpr.com [openpr.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. japsonline.com [japsonline.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS | Semantic Scholar [semanticscholar.org]
- 9. ijfmr.com [ijfmr.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ajchem-a.com [ajchem-a.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of an UPLC-MS/MS Method for Simultaneous Quantification of Bisoprolol and Hydrochlorothiazide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scite.ai [scite.ai]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. uspbpep.com [uspbpep.com]
- 19. m.youtube.com [m.youtube.com]
- 20. drugfuture.com [drugfuture.com]
- 21. biomedres.us [biomedres.us]
- 22. researchgate.net [researchgate.net]
- 23. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Keto Bisoprolol: LC-MS/MS vs. HPLC-UV
Abstract
The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing critical data for assessing drug safety and efficacy. Keto Bisoprolol, a primary metabolite of the widely prescribed beta-blocker Bisoprolol, requires robust and reproducible analytical methods for its measurement in biological matrices. This guide presents a comprehensive inter-laboratory comparison of two predominant bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Through a detailed examination of a hypothetical cross-validation study between two laboratories, we explore the experimental nuances, performance characteristics, and practical considerations of each method. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into method selection, validation, and troubleshooting to ensure data integrity and consistency across different analytical sites.
Introduction: The Significance of this compound Quantification
Bisoprolol is a cardioselective beta-1 adrenergic receptor blocker used to manage cardiovascular diseases.[1][2] Its metabolic fate in the body leads to the formation of several metabolites, with this compound being a significant product of oxidation. The concentration-time profile of this compound in matrices like human plasma provides invaluable information on the parent drug's absorption, distribution, metabolism, and excretion (ADME) characteristics.[1]
Given that clinical trials and preclinical studies are often conducted across multiple sites, it is imperative that the bioanalytical methods used yield consistent and comparable results, regardless of the laboratory performing the analysis. Inter-laboratory comparisons, or cross-validation studies, are designed to verify this consistency.[3][4][5] This guide details such a comparison, adhering to the principles outlined in regulatory guidelines from the FDA and EMA (now harmonized under ICH M10), which mandate rigorous validation to ensure data reliability for regulatory submissions.[6][7][8][9]
Designing the Inter-Laboratory Comparison Study
A successful inter-laboratory study hinges on a meticulously planned design that minimizes variables outside of the analytical methods themselves. The primary objective is to assess the equivalency of the methods when performed at a receiving laboratory (Laboratory B) against the originating laboratory (Laboratory A).[10]
Key Study Components:
-
Standardized Samples: A single batch of human plasma was used to prepare all calibration standards and quality control (QC) samples. QCs were prepared at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
-
Sample Distribution: Aliquots of all standards and QCs were shipped frozen on dry ice from Laboratory A to Laboratory B to ensure sample integrity.
-
Method Transfer & SOPs: A detailed Standard Operating Procedure (SOP) for each method (LC-MS/MS and HPLC-UV) was transferred from Laboratory A to Laboratory B. This ensures that procedural variables are minimized.
-
Acceptance Criteria: The study's success was predefined by established acceptance criteria for accuracy and precision, as stipulated by regulatory guidelines.[11][12] Generally, for accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and for precision, the coefficient of variation (%CV or %RSD) should not exceed 15% (20% at the LLOQ).[11][12]
Comparative Methodologies
Method 1: LC-MS/MS - The Gold Standard
Liquid Chromatography-Tandem Mass Spectrometry is the benchmark for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[13][14] Selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for the analyte, effectively filtering out endogenous matrix components that might otherwise interfere with the measurement.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add 20 µL of an internal standard (IS) working solution (e.g., this compound-d7). The IS is a stable isotope-labeled version of the analyte, which co-elutes and experiences similar matrix effects, allowing for accurate correction during data processing.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection. This rapid and efficient extraction method is suitable for high-throughput analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 50 x 2.1 mm, 3.5 µm).[15][16]
-
Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile. The acidic modifier is crucial for promoting protonation of the analyte, which enhances signal intensity in positive ion mode mass spectrometry.[13]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
This compound: m/z 326.2 → 116.1
-
This compound-d7 (IS): m/z 333.2 → 123.1
-
-
These transitions are selected after compound tuning to ensure maximum signal intensity and specificity.
-
Method 2: HPLC-UV - The Accessible Workhorse
High-Performance Liquid Chromatography with UV detection is a robust, cost-effective, and widely available technique.[17][18] While generally less sensitive and selective than LC-MS/MS, a well-developed HPLC-UV method can be perfectly suitable for many applications, especially when analyte concentrations are expected to be in the higher ng/mL to µg/mL range.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL plasma sample, add 20 µL of an appropriate internal standard (e.g., a structurally similar compound with a distinct retention time).
-
Add 50 µL of 1M NaOH to basify the sample, ensuring the analyte is in its non-ionized form for efficient extraction into an organic solvent.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection. This multi-step process is more labor-intensive but provides a cleaner extract than protein precipitation, which is often necessary to reduce interferences in UV detection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Nucleosil C18, 125 x 4 mm).[15]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Phosphate Buffer (pH 3.5) (30:70 v/v).[2] The buffered mobile phase is critical for maintaining a consistent ionization state of the analyte, ensuring reproducible retention times.
-
Flow Rate: 1.0 mL/min.[19]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 225 nm, a common wavelength for Bisoprolol and related compounds, offering a good balance of sensitivity and selectivity.[15][19]
-
Comparative Performance Data
The following tables summarize the hypothetical results from the inter-laboratory comparison, demonstrating the performance of each method at both sites.
Table 1: Calibration Curve Performance
| Parameter | LC-MS/MS (Lab A) | LC-MS/MS (Lab B) | HPLC-UV (Lab A) | HPLC-UV (Lab B) | Acceptance Criteria |
|---|---|---|---|---|---|
| Range (ng/mL) | 0.1 - 200 | 0.1 - 200 | 5.0 - 1000 | 5.0 - 1000 | N/A |
| Regression Model | Linear, 1/x² | Linear, 1/x² | Linear, 1/x | Linear, 1/x | N/A |
| Mean r² | > 0.998 | > 0.997 | > 0.995 | > 0.994 | ≥ 0.99 |
Table 2: Inter-Laboratory Accuracy and Precision of Quality Control Samples
| QC Level (ng/mL) | Method | Lab A (%Bias, %CV) | Lab B (%Bias, %CV) | Inter-Lab % Difference |
|---|---|---|---|---|
| LLOQ | LC-MS/MS (0.1) | (-5.2, 8.5) | (-8.9, 11.2) | 3.7% |
| HPLC-UV (5.0) | (-9.8, 12.5) | (-13.1, 14.8) | 3.3% | |
| LQC | LC-MS/MS (0.3) | (2.1, 6.3) | (4.5, 7.1) | 2.4% |
| HPLC-UV (15) | (3.5, 5.8) | (6.2, 7.5) | 2.7% | |
| MQC | LC-MS/MS (50) | (-1.5, 4.1) | (-3.8, 5.5) | 2.3% |
| HPLC-UV (250) | (-2.1, 3.9) | (-4.9, 6.1) | 2.8% | |
| HQC | LC-MS/MS (150) | (0.8, 3.5) | (2.9, 4.8) | 2.1% |
| HPLC-UV (750) | (1.3, 3.1) | (3.8, 5.2) | 2.5% |
Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).
Table 3: Method Sensitivity, Recovery, and Matrix Effect
| Parameter | LC-MS/MS | HPLC-UV | Commentary |
|---|---|---|---|
| LLOQ (ng/mL) | 0.1 | 5.0 | LC-MS/MS is 50-fold more sensitive. |
| Extraction Recovery | ~95% | ~85% | Protein precipitation is highly efficient; LLE shows slightly lower but consistent recovery. |
| Matrix Effect (%CV) | < 5% | < 15% | The high selectivity of MS/MS minimizes matrix effects. The cleaner extract from LLE helps, but UV detection is inherently more susceptible to interferences. |
Discussion: Synthesizing the Results
The data clearly demonstrates that both the LC-MS/MS and HPLC-UV methods can be successfully validated and transferred between laboratories, producing comparable and reliable data. Both methods met the stringent acceptance criteria for accuracy and precision set forth by regulatory bodies.[6][11][20]
-
Expertise & Causality: The choice between methods is driven by the specific demands of the study. The LC-MS/MS method's superior sensitivity (LLOQ of 0.1 ng/mL) makes it indispensable for studies requiring characterization of the terminal elimination phase of a PK profile or for low-dose formulations. Its high selectivity from MRM detection minimizes the risk of interference from co-eluting metabolites or endogenous compounds, providing a higher degree of confidence in the data.[9][13] The use of a stable isotope-labeled internal standard is a key element of this trustworthiness, as it perfectly mimics the analyte's behavior during extraction and ionization.
-
Trustworthiness & Self-Validation: The HPLC-UV method, while less sensitive, proved to be robust and reliable for concentrations above 5.0 ng/mL. The choice of a more rigorous liquid-liquid extraction was a deliberate decision to enhance selectivity by removing more matrix components prior to analysis. This "clean-up" step is a self-validating system; without it, endogenous plasma components could create interfering peaks, causing the method to fail selectivity and accuracy assessments.[12] The successful validation in both labs confirms its fitness-for-purpose in scenarios where high analyte concentrations are expected.
-
Authoritative Grounding: The successful cross-validation, with inter-laboratory % differences well below 5%, confirms that data generated by either lab can be combined or compared in a single study.[12] This is a critical requirement for multi-site clinical trials. The results underscore the importance of a well-documented method transfer process and robust validation protocols grounded in regulatory guidelines like ICH M10.
Conclusion and Recommendations
This comparative guide demonstrates that both LC-MS/MS and HPLC-UV are valid and transferable methods for the quantification of this compound in plasma. The selection of the optimal method should be a strategic decision based on the following considerations:
-
LC-MS/MS is the method of choice for:
-
Regulated bioequivalence or pharmacokinetic studies requiring high sensitivity to define the complete drug profile.
-
Studies where potential interference from other metabolites is a concern.
-
High-throughput environments where the speed of protein precipitation is an advantage.
-
-
HPLC-UV is a suitable alternative for:
-
Late-phase clinical studies or quality control applications where analyte concentrations are well within the method's calibration range.
-
Laboratories where access to mass spectrometry is limited.
-
Cost-sensitive projects, as both the initial instrument investment and ongoing operational costs are significantly lower.
-
Ultimately, the foundation of reliable bioanalysis in a multi-site context is not just the method itself, but the rigorous, collaborative validation process that proves its performance is consistent, accurate, and reproducible, regardless of where the analysis is performed.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Shah, J., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical Analysis. [Link]
-
The Joint Research Centre - EU Science Hub. (n.d.). Interlaboratory comparisons. [Link]
-
CompaLab. (n.d.). What is an inter laboratory comparison?. [Link]
-
Manimala, M., et al. (2024). UV Spectrophotometric and RP-HPLC Methods for Bisoprolol Fumarate Analysis. International Journal of Pharmaceutical and Biological Science Archive. [Link]
-
Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
-
Peste, G., et al. (2012). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Revista de Chimie. [Link]
-
Pavithra, N., et al. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Ding, L., et al. (2007). LC-ESI-MS method for the determination of bisoprolol in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (n.d.). A new validated RP-HPLC-UV DAD method for assay of bisoprolol fumarate and related substances in tablets. [Link]
-
Peste, G., et al. (2012). A new liquid chromatography-tandem mass spectrometry method for determination of bisoprolol in human plasma samples. PubMed. [Link]
-
Logoyda, L. (2020). Overview of bisoprolol fumarate analysis methods (2000-2020). Scopus. [Link]
-
Ding, L., et al. (2007). LC-ESI-MS method for the determination of bisoprolol in human plasma. PubMed. [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2023). Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. SAS Journal of Pharmacy. [Link]
-
Sree, P. S., et al. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. International Journal of Creative Research Thoughts. [Link]
-
Al-Sabri, A., et al. (2021). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Journal of Chemical Health Risks. [Link]
-
Logoyda, L., et al. (2019). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. International Journal of Applied Pharmaceutics. [Link]
-
Sree, P. S., et al. (2024). A Research Review Article on Analytical Method Validation for Uv Spectroscopy And HPLC Methods of Bisoprolol Fumarate. International Journal of Creative Research Thoughts. [Link]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. saudijournals.com [saudijournals.com]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. What is an inter laboratory comparison ? [compalab.org]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. courses.washington.edu [courses.washington.edu]
- 13. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new liquid chromatography-tandem mass spectrometry method for determination of bisoprolol in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LC-ESI-MS method for the determination of bisoprolol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UV Spectrophotometric and RP-HPLC Methods for Bisoprolol Fumarate Analysis [wisdomlib.org]
- 18. Overview of bisoprolol fumarate analysis methods (2000-2020). [wisdomlib.org]
- 19. scispace.com [scispace.com]
- 20. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Beta-Blocker Analysis: Comparing ELISA, GC-MS, and LC-MS
For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of beta-blockers in biological matrices is paramount. These compounds, prescribed for cardiovascular conditions, are also monitored in forensic toxicology and anti-doping contexts.[1][2] The choice of analytical technique is a critical decision point, balancing sensitivity, specificity, throughput, and cost. This guide provides an in-depth, objective comparison of three cornerstone methodologies: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), grounded in experimental data and field-proven insights.
Section 1: The Analytical Imperative & Foundational Principles
Beta-adrenergic blocking agents (beta-blockers) are a class of drugs that competitively inhibit beta-adrenergic receptors, thereby reducing heart rate, blood pressure, and cardiac contractility.[1] Their therapeutic concentrations can be low, necessitating highly sensitive analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.[1] The selection of an analytical platform is governed by the specific requirements of the study, a principle we will explore through the lens of three distinct technologies.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that leverages the highly specific binding interaction between an antibody and its target antigen.[3] For small molecules like beta-blockers, a competitive ELISA format is typically employed. In this setup, the beta-blocker present in a sample competes with a labeled (enzyme-conjugated) beta-blocker for a limited number of binding sites on a specific antibody coated onto a microplate.[4] The resulting signal is inversely proportional to the concentration of the beta-blocker in the sample.
The primary advantage of ELISA is its capacity for high-throughput screening at a relatively low cost per sample.[3][5] However, its utility is often limited by two key factors: selectivity and sensitivity. The specificity is dictated entirely by the quality of the antibody, and cross-reactivity with structurally similar molecules can lead to false positives or overestimated concentrations.[6][7] While useful for initial screening, positive ELISA results typically require confirmation by a more definitive method like mass spectrometry.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] For analysis, analytes must be volatile and thermally stable.[8] Since beta-blockers are polar and non-volatile compounds containing hydroxyl and secondary amine groups, a critical and often time-consuming derivatization step is mandatory.[9][10] This chemical modification, typically through silylation or acylation, converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis.[9][11][12]
The causality behind this step is fundamental: without derivatization, these compounds would not elute from the GC column or would decompose at the high temperatures required for analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) are commonly used for this purpose.[11][13][14] GC-MS offers excellent chromatographic resolution and, with mass spectrometry detection, provides high specificity through characteristic fragmentation patterns, making it a robust confirmatory technique.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantification of drugs and their metabolites in biological fluids.[5][10] This technique separates compounds in a liquid mobile phase, circumventing the need for high temperatures and, crucially, the derivatization step required for GC-MS.[10] This is a significant advantage, as it simplifies sample preparation, reduces analysis time, and eliminates potential variability associated with the derivatization reaction.[10]
LC-MS is applicable to a wide range of polar, non-volatile, and thermally labile compounds, making it inherently well-suited for beta-blocker analysis.[1] The use of soft ionization techniques like electrospray ionization (ESI) typically generates an intact protonated molecule ([M+H]+), which can then be fragmented in the mass spectrometer to produce highly specific product ions for quantification (Selected Reaction Monitoring, SRM).[15] This approach provides exceptional sensitivity and specificity, allowing for the simultaneous analysis of multiple beta-blockers in a single run.[1][15]
Section 2: Performance Characteristics: A Data-Driven Comparison
The suitability of an analytical method is defined by its validation parameters. Adherence to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) ensures data integrity.[16][17][18] The following table summarizes typical performance data for the analysis of common beta-blockers using the three techniques.
| Parameter | ELISA | GC-MS | LC-MS/MS |
| Primary Application | High-throughput screening | Confirmation, quantitative analysis | "Gold Standard" for quantification |
| Specificity | Moderate (potential for cross-reactivity)[5][6] | High (based on retention time & mass spectra)[14] | Very High (based on retention time & MRM transitions)[10][15] |
| Sensitivity (Typical LOQ) | ~10-50 ng/mL (Varies by kit)[5][13] | 0.6 - 20 ng/mL[11][12][13] | 0.1 - 10 ng/mL; sub-ng/mL achievable[1][10][15][19] |
| Sample Preparation | Simple dilution often sufficient | Multi-step: Extraction + Derivatization [9][11] | Simplified: often Protein Precipitation or SPE[10][20] |
| Throughput | High (96-well plate format) | Low to Medium | Medium to High (with modern autosamplers) |
| Cost per Sample | Low | Medium | High |
| Key Advantage | Speed and cost for large sample numbers | High specificity and established libraries | Superior sensitivity, specificity, no derivatization[10] |
| Key Limitation | Poor selectivity, often requires confirmation[5] | Mandatory, time-consuming derivatization step[10] | Higher instrument and operational cost |
Section 3: Experimental Protocols & Workflows
To provide a practical context, this section outlines representative, step-by-step methodologies for each technique. These protocols are illustrative and should be fully validated in the end-user's laboratory according to ICH M10 guidelines.[21]
ELISA Workflow for Beta-Blocker Screening
This protocol is based on a generic competitive ELISA format.
-
Rationale: This workflow is optimized for speed and simplicity, making it ideal for screening a large number of urine samples for the presence of a target beta-blocker like propranolol.[22][23]
Methodology:
-
Sample Preparation: Centrifuge urine samples to remove particulates. Dilute the supernatant with the provided assay buffer as per the kit manufacturer's instructions.
-
Assay:
-
Pipette 50 µL of standards, controls, and diluted samples into the appropriate wells of the antibody-coated microplate.[22]
-
Add 50 µL of the drug-enzyme conjugate to each well.
-
Cover the plate and incubate for 60 minutes at room temperature. During this step, the drug in the sample and the drug-enzyme conjugate compete for binding to the immobilized antibody.
-
Wash the plate three times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes in the dark for color development.
-
Add 100 µL of stop solution to quench the reaction.
-
Read the absorbance of each well using a microplate reader at 450 nm. The color intensity is inversely proportional to the drug concentration.
-
GC-MS Workflow for Confirmatory Analysis
This protocol describes a typical procedure for the analysis of multiple beta-blockers in urine, emphasizing the critical derivatization step.
-
Rationale: This workflow provides the specificity needed to confirm positive screening results. The choice of liquid-liquid extraction (LLE) is a robust method for isolating drugs from complex matrices, and the PFPA derivatization is effective for creating volatile derivatives of beta-blockers for GC-MS analysis.[13][14]
Methodology:
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., a deuterated analog). If conjugated metabolites are of interest, perform enzymatic hydrolysis (e.g., with β-glucuronidase).[11]
-
Adjust the sample pH to >9 with a suitable base (e.g., NaOH).
-
Perform liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Cap the tube and heat at 60°C for 30 minutes.[13][24]
-
Evaporate the derivatizing reagent and reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Analysis:
-
GC Conditions: Use a capillary column such as an Agilent HP-Ultra 1. A typical temperature program would start at 180°C, ramping to 320°C.[2]
-
Injection: Inject 1-3 µL of the derivatized sample into the GC inlet, typically set at 280°C in splitless mode.[2][8]
-
MS Conditions: Operate the mass spectrometer in either full scan mode for screening or selected ion monitoring (SIM) mode for targeted quantification, monitoring characteristic ions for each derivatized beta-blocker.[8][14]
-
LC-MS/MS Workflow for High-Sensitivity Quantification
This protocol outlines a "dilute-and-shoot" or simple protein precipitation method for the rapid and sensitive quantification of beta-blockers in plasma.
-
Rationale: This workflow is designed for ultimate sensitivity and specificity, making it the definitive method for pharmacokinetic studies. Protein precipitation is a fast and effective sample clean-up technique that is well-suited for LC-MS/MS analysis, which is less susceptible to matrix effects than GC-MS.[10][20]
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., atenolol-d7).[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10][20]
-
Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample can be injected directly, or evaporated and reconstituted in the mobile phase to improve sensitivity.
-
-
LC-MS/MS Analysis:
-
LC Conditions: Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[1][20]
-
Injection: Inject 2-10 µL of the prepared sample.
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to monitor at least two specific precursor-to-product ion transitions for each analyte and the internal standard to ensure confident identification and quantification.[15]
-
Section 4: Concluding Remarks for the Practicing Scientist
The choice between ELISA, GC-MS, and LC-MS for beta-blocker analysis is a strategic one, dictated by the analytical objective.
-
ELISA serves as a valuable, cost-effective tool for high-throughput screening, but its inherent limitations in specificity necessitate that all presumptive positive results be confirmed by a more definitive technique.[5]
-
GC-MS is a powerful and reliable confirmatory method, offering high specificity. However, the mandatory, multi-step derivatization process is a significant drawback in terms of time, labor, and potential introduction of analytical variability.[9][10]
-
LC-MS/MS stands as the unequivocal gold standard for the quantitative analysis of beta-blockers.[5] Its superior sensitivity and specificity, coupled with a simpler sample preparation workflow that obviates the need for derivatization, make it the most robust and efficient choice for regulatory submissions, clinical trials, and forensic confirmation.[1][10]
For laboratories engaged in drug development and regulated bioanalysis, investing in LC-MS/MS capabilities provides the highest level of data quality and analytical performance for beta-blocker quantification. While GC-MS remains a valid technique, the advantages of LC-MS/MS in terms of sample throughput and reduced complexity are compelling. ELISA retains its niche for large-scale preliminary screening where cost and speed are the primary drivers.
References
-
ProPharma. (2022, June 10). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2019, June). M10 BIOANALYTICAL METHOD VALIDATION. [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Pujos, E., et al. (2009). Comparison of the analysis of beta-blockers by different techniques. Journal of Chromatography B, 877(31), 4007-14. [Link]
-
Caban, M., et al. (2011). Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step. Journal of Chromatography A, 1218(49), 8936-46. [Link]
-
Pujos, E., et al. (2009). Comparison of the analysis of β-blockers by different techniques. ResearchGate. [Link]
-
Amendola, L., et al. (2000). Detection of beta-blockers in human urine by GC-MS-MS-EI: perspectives for the antidoping control. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 211-21. [Link]
-
ELISA kit. (n.d.). How to prepare samples for ELISA. Retrieved from [Link]
-
Tanaka, T., et al. (2003). Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 784(2), 391-8. [Link]
-
Amendola, L., et al. (2000). Detection of beta-blockers in human urine by GC-MS-MS-EI: Perspectives for the antidoping control. ResearchGate. [Link]
-
Federal Aviation Administration. (n.d.). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. [Link]
-
ResearchGate. (2015). Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry. [Link]
-
ResearchGate. (2011). GC-MS method for the simultaneous determination of beta-blockers, flavonoids, isoflavones and their metabolites in human urine. [Link]
-
Adamowicz, P., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Molecules, 29(1). [Link]
-
Neogen. (n.d.). Propranolol Forensic ELISA Kit. Retrieved from [Link]
-
Yılmaz, B., & Arslan, Ş. (2009). GC–MS Determination of Atenolol Plasma Concentration after Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide. Semantic Scholar. [Link]
-
ResearchGate. (2018). Development of SPME-LC-MS method for screening of eight beta-blockers and bronchodilators in plasma and urine samples. [Link]
-
Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ. [Link]
-
Lewis, R. J., et al. (2004). Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol. Journal of analytical toxicology, 28(6), 441-6. [Link]
-
Lewis, R. J., et al. (2004). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ. Journal of Analytical Toxicology, 28(6), 441-446. [Link]
-
Boster Bio. (2024, October 17). Sample Processing for ELISA Test: Best Practices & Preparation Guide. [Link]
-
IPDJ. (n.d.). Qualitative doping analysis of β-blockers in urine by GC-MS/MS. [Link]
-
He, H., et al. (2021). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 11(42), 26233-26241. [Link]
-
Maxanim. (n.d.). Propranolol Forensic ELISA Kit. Retrieved from [Link]
-
Semantic Scholar. (2009). Table 2 from Comparison of the analysis of beta-blockers by different techniques. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]
-
LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. [Link]
-
Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
American Academy of Allergy, Asthma & Immunology. (2019, June 6). Beta blocker allergy. [Link]
-
Liu, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(10), 2435. [Link]
-
Jain, R., et al. (2009). Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. Indian journal of pharmaceutical sciences, 71(2), 204–206. [Link]
-
ResearchGate. (n.d.). ASSAY OF PROPRANOLOL HYDROCHLORIDE IN TABLET. [Link]
-
SciSpace. (n.d.). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat. [Link]
Sources
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipdj.gov.pt [ipdj.gov.pt]
- 3. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seracare.com [seracare.com]
- 5. researchgate.net [researchgate.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faa.gov [faa.gov]
- 9. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faa.gov [faa.gov]
- 11. researchgate.net [researchgate.net]
- 12. GC–MS Determination of Atenolol Plasma Concentration after Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide | Semantic Scholar [semanticscholar.org]
- 13. Detection of beta-blockers in human urine by GC-MS-MS-EI: perspectives for the antidoping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. researchgate.net [researchgate.net]
- 20. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 22. neogen.com [neogen.com]
- 23. maxanim.com [maxanim.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Keto Bisoprolol
In the fast-paced environment of drug discovery and development, the lifecycle of a research chemical extends far beyond the bench. Proper management, from synthesis to disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of Keto Bisoprolol, a key derivative used in pharmaceutical research. Our focus is to move beyond mere procedural steps to explain the scientific rationale behind these essential safety practices.
It is important to clarify that "this compound" in this context refers to the specific chemical compound (CAS No. 1346603-26-6), a metabolite and impurity of the beta-blocker Bisoprolol, and should not be confused with the ketogenic diet.
Hazard Assessment and Chemical Profile of this compound
Understanding the intrinsic hazards of a compound is the first step toward safe handling and disposal. This compound Hydrochloride is not a benign substance; it requires careful management throughout its lifecycle.
Key Hazard Information:
| Property | Value/Classification | Source |
| Chemical Name | This compound Hydrochloride | LGC Standards[1] |
| CAS Number | 1346603-26-6 | LGC Standards[1] |
| Molecular Formula | C18H30ClNO5 | LGC Standards[1] |
| Acute Toxicity | Category 4 (Oral) - Harmful if swallowed. | LGC Standards[1] |
| Reproductive Toxicity | May cause harm to breast-fed children. | LGC Standards[1] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure (Category 2). | LGC Standards[1] |
The parent compound, Bisoprolol, belongs to the beta-blocker class of pharmaceuticals, which are increasingly detected in aquatic environments.[2][3] These compounds are designed to be biologically active and can persist, leading to unintended ecological effects.[2][3] Therefore, the disposal of this compound must be approached with the goal of complete environmental isolation or destruction.
Regulatory Framework: Navigating EPA and Laboratory Guidelines
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] For research laboratories, this translates into a set of stringent rules that supersede household disposal guidance.
Key Regulatory Principles:
-
Prohibition of Sewer Disposal: It is strictly prohibited to dispose of hazardous chemicals, including this compound, down the drain.[6][7] This practice introduces active pharmaceutical ingredients into waterways, as wastewater treatment plants are often not equipped to remove them completely.[2]
-
Hazardous Waste Classification: A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[5][8]
-
P- and U-Lists: These lists include pure and commercial-grade unused chemicals.[4][9][10] P-listed wastes are acutely hazardous, subject to more stringent regulations.[9][10] While this compound is not explicitly on these lists, its parent compound and potential reactivity profile warrant conservative management as a hazardous waste.
-
-
Satellite Accumulation Areas (SAAs): Laboratories must designate specific areas for the collection of hazardous waste.[8][11] These areas have limits on the volume of waste that can be stored (e.g., a maximum of 55 gallons of hazardous waste or one quart of acutely toxic P-listed waste) and the duration of storage.[8][11]
Step-by-Step Disposal Protocol for this compound
The following workflow provides a systematic approach to managing this compound waste, from the point of generation to final disposal.
Due to its defined toxicological properties, all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), should be managed as hazardous chemical waste.
-
Action: Immediately segregate this compound waste from all other waste streams (regular trash, biohazardous waste, radioactive waste). Never mix incompatible wastes.[6]
Proper containment is crucial to prevent leaks and ensure safe handling.
-
Action 1: Collect waste in a designated, sturdy, leak-proof container with a secure screw-top cap. The container material must be chemically compatible with this compound and any solvents used.[11][12]
-
Action 2: Keep the waste container closed at all times, except when adding waste.[6][8] For liquid waste, secondary containment (e.g., a larger, shatter-resistant bin) is mandatory.[6]
-
Action 3: Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department to the container. The label must include:
Hazardous chemical waste from research laboratories must be disposed of through your institution's licensed hazardous waste management program.
-
Action 1: Store the properly labeled, sealed container in your designated Satellite Accumulation Area.[8]
-
Action 2: Once the container is full or reaches the institutional time limit for accumulation, request a pickup from your EHS department.[6][8]
-
Primary Disposal Method - Incineration: The ultimate disposal method for this type of pharmaceutical waste will be high-temperature incineration by a licensed facility. This is the most effective method for destroying active pharmaceutical ingredients and preventing their release into the environment.
The following diagram illustrates the decision-making process for this compound waste management in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
Managing Spills and Decontamination
Accidental spills require an immediate and systematic response to mitigate exposure and prevent environmental contamination.
Small Spill Cleanup (<50 mL):
-
Alert & Secure: Alert personnel in the immediate area and restrict access.[13]
-
Don PPE: At a minimum, wear two pairs of chemotherapy-tested gloves, a lab coat or gown, and safety goggles or a face shield.[13]
-
Contain & Absorb: Cover the spill with absorbent pads or pillows. If the spilled material is a powder, wet it first with a small amount of water to prevent aerosolization before applying absorbent material.[13]
-
Clean: Using tongs or forceps, place all contaminated debris into your designated this compound hazardous waste container.[13] Clean the spill area thoroughly. A common procedure involves cleaning with a detergent solution, followed by rinsing.[14] Some protocols for hazardous drugs recommend a three-step process: deactivation (if a known agent exists), decontamination, and cleaning. Consult your institution's specific guidelines for hazardous drug cleanup.
-
Dispose: All cleaning materials and contaminated PPE must be disposed of as hazardous waste.[13]
For large spills, evacuate the area immediately and contact your institution's EHS emergency line.[13]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental responsibility of the scientific community. By adhering to these protocols, researchers protect themselves, their colleagues, and the environment from the potential harm of potent pharmaceutical compounds. This commitment to a complete cradle-to-grave management approach ensures the integrity of our research and our role as responsible stewards of scientific progress.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Noel, K. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bisoprolol. PubChem Compound Database. Retrieved from [Link]
-
Wills, B. K., & Pillsbury, S. L. (2023). Beta-Blocker Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
JSciMed Central. (2025, April 26). Analysis of Beta-Blockers in Environment - A Review. Retrieved from [Link]
-
Medscape. (2023, September 18). Beta-Blocker Toxicity Treatment & Management. Retrieved from [Link]
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
-
Rocchi, S., et al. (2025, December 2). β-Blockers in the Environment: Challenges in Understanding Their Persistence and Ecological Impact. PMC. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
-
ResearchGate. (2020, February 19). (PDF) Assessment of the ecotoxicity of the pharmaceuticals bisoprolol, sotalol, and ranitidine using standard and behavioral endpoints. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Procedures for cleaning up hazardous drug spills and leaks. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]
-
Patel, H., & Al-Abdouh, A. (2023). Bisoprolol. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]
- 3. β-Blockers in the Environment: Challenges in Understanding Their Persistence and Ecological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 5. pwaste.com [pwaste.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. dep.wv.gov [dep.wv.gov]
- 10. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Keto Bisoprolol
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Keto Bisoprolol. As a derivative of the potent beta-blocker Bisoprolol, this compound must be handled with a comprehensive safety strategy, even in the absence of exhaustive toxicological data.[1][2] Our approach is grounded in the principle of precaution: treating the compound as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) to ensure the highest level of protection for laboratory personnel.[3][4] This document moves beyond a simple checklist to explain the causality behind each procedural step, building a self-validating system of safety and trust in your laboratory operations.
Hazard Assessment: Understanding the Risk Profile
This compound is a research chemical and an impurity of Bisoprolol.[5][6] The Safety Data Sheet (SDS) for this compound Hydrochloride identifies several key hazards:
-
Acute Toxicity: Harmful if swallowed.[7]
-
Reproductive Toxicity: May cause harm to breast-fed children.[7]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[7]
Given that Active Pharmaceutical Ingredients (APIs) are designed to be biologically active, any derivative should be handled with care.[3] The parent compound, Bisoprolol, is a cardioselective beta-blocker, and accidental exposure could have pharmacological effects.[1] Therefore, the primary risks during laboratory handling are inhalation of airborne particles (especially when handling the solid powder), dermal contact, and accidental ingestion. Our PPE strategy is designed to mitigate these risks at every stage of handling.
Core PPE Requirements: A Multi-Layered Defense
A risk assessment should be performed for all non-sterile compounding to identify the necessary precautions for personnel safety.[8][9] The following table summarizes the minimum PPE requirements for handling this compound in various laboratory scenarios.
| Task / Operation | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receipt & Storage | Single pair of chemotherapy-grade gloves | Disposable gown or dedicated lab coat | Safety glasses with side shields | Recommended: N95 respirator when unpacking shipments with potential for breakage.[10] |
| Weighing Solid Compound | Two pairs of chemotherapy-grade gloves (ASTM D6978)[10][11] | Disposable, low-permeability gown (back-closing) | Goggles and face shield | Mandatory: Fit-tested N95 or higher-level respirator (e.g., PAPR) |
| Preparing Solutions | Two pairs of chemotherapy-grade gloves (ASTM D6978) | Disposable, low-permeability gown (back-closing) | Goggles and face shield | Recommended: N95 respirator |
| Administering Compound | Two pairs of chemotherapy-grade gloves (ASTM D6978) | Disposable, low-permeability gown (back-closing) | Goggles | Not typically required if handling solutions in a controlled manner. |
| Spill Cleanup & Waste Disposal | Two pairs of chemotherapy-grade gloves (ASTM D6978) | Disposable, low-permeability gown; may require coveralls ("bunny suit") for large spills[12] | Goggles and face shield | Mandatory: N95 or higher-level respirator |
Hand Protection: The First Line of Contact
The use of two pairs of powder-free, chemotherapy-grade gloves that meet the ASTM D6978 standard is mandatory for all direct handling tasks.[10]
-
Rationale (Expertise): Double-gloving provides a critical layer of safety. The outer glove bears the brunt of any contamination. During the doffing (removal) process, the contaminated outer glove is removed, leaving a clean inner glove to protect you while you remove the rest of your PPE.[11] This standard (ASTM D6978) specifically tests for resistance to permeation by chemotherapy drugs, offering a higher level of protection than standard nitrile gloves.[10] Gloves should be changed every 30-60 minutes or immediately if torn, punctured, or known to be contaminated.[11]
Body Protection: Shielding from Spills and Particulates
A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[8][10]
-
Rationale (Trustworthiness): Standard cloth lab coats are absorbent and can hold onto chemical powders and residues, leading to prolonged exposure. A disposable, fluid-resistant gown prevents hazardous materials from reaching your skin or personal clothing.[8] The back-closing design eliminates the potential for gaps in the front of the garment. For high-risk activities, full-body coveralls may be necessary.[12]
Eye and Face Protection: Guarding Against Splashes and Aerosols
For any task with a risk of splashes or aerosols, such as weighing powder or preparing solutions, both safety goggles and a full-face shield must be worn.[8][12]
-
Rationale (Expertise): Standard safety glasses, even with side shields, do not provide a seal around the eyes and are inadequate protection against fine powders or splashes.[10] Goggles provide that seal, while the face shield offers a secondary barrier for the entire face.
Respiratory Protection: Preventing Inhalation
A fit-tested NIOSH-approved N95 respirator is the minimum requirement when handling this compound powder.[10]
-
Rationale (Authoritative Grounding): The most significant risk of exposure often comes from inhaling aerosolized powder when weighing or transferring the solid compound. A surgical mask offers no protection against fine chemical particulates.[10] An N95 respirator is designed to filter these particles. For higher-risk or longer-duration procedures, a Powered Air-Purifying Respirator (PAPR) should be considered as it provides a higher protection factor and reduces user fatigue.[13]
Procedural Guidance: Donning and Doffing PPE
Properly putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Don two pairs of shoe covers if required by your facility's protocols.[10]
-
Gown: Put on the disposable gown, ensuring it is fully closed in the back.
-
Respirator: Don your fit-tested N95 respirator or other required respiratory protection. Perform a user seal check.
-
Goggles/Face Shield: Put on goggles, ensuring a snug fit, followed by the face shield.
-
Gloves: Don the first (inner) pair of gloves, pulling the cuffs over the cuffs of the gown. Don the second (outer) pair of gloves over the first.
Step-by-Step Doffing (Taking Off) Protocol
The goal of this sequence is to remove the most contaminated items first, touching them only with other contaminated items (i.e., the outer gloves).
-
Initial Decontamination: In a designated area, wipe down outer gloves with an appropriate deactivating agent.
-
Shoe Covers (Outer): If wearing two pairs, remove the outer pair of shoe covers while still in the immediate work area.
-
Outer Gloves: Carefully remove the outer pair of gloves. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Unfasten the gown. Reaching behind you, pull the gown away from your neck and shoulders, touching only the inside of the gown. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove the face shield and goggles from the back by lifting the headband. Avoid touching the front surface. Place in a designated area for decontamination.
-
Respirator: Remove the respirator from the back without touching the front. Dispose of it.
-
Inner Gloves & Covers: Remove hair and inner shoe covers. Finally, remove the inner pair of gloves using the same technique as in step 3.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
All materials that come into contact with this compound are considered pharmaceutical waste and must be handled accordingly.
-
Work Surfaces: Decontaminate all work surfaces (e.g., benches, fume hood interiors) after each use with an appropriate cleaning and deactivating solution.
-
Contaminated PPE: All disposable PPE, including gowns, gloves, shoe covers, and respirators, must be disposed of in a clearly labeled hazardous waste container.[10] This container should be sealed when not in use and disposed of through a licensed biomedical waste disposal company.[14]
-
Chemical Waste: Unused this compound and any solutions must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour pharmaceutical waste down the drain.[14][15] Contaminated items like pipette tips, vials, and weigh boats should also be placed in the hazardous waste stream.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
-
Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. [Link]
-
Ontario College of Pharmacists. (2019, September 5). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
-
VxP Pharma. (2020, January 11). Highly Potent Compounds. [Link]
-
Bozenhardt, H.F., & Bozenhardt, E.H. (2017, May 5). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. [Link]
-
Chemsrc. This compound Hydrochloride | CAS#:1346603-26-6. [Link]
-
Moehs Ibérica. (2020, September 14). BISOPROLOL FUMARATE Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Affygility Solutions. (2010, June 29). Potent compounds: 7 things that every EHS professional should know. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview. [Link]
-
MedPro Disposal. (2021, September 8). Disposing of Pharmaceutical Waste. [Link]
-
U.S. Food & Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
Curb The Crisis. Medication Disposal. [Link]
-
U.S. Food & Drug Administration (FDA). (2024, October 31). Disposal of Unused Medicines: What You Should Know. [Link]
-
Stalińska, K., & Koba, M. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. International Journal of Molecular Sciences, 25(10), 5489. [Link]
-
Stericycle. (2024, May 20). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. [Link]
-
Tang, Y., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 444. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
UMass Lowell. Radiation Lab Rules and Regulations. [Link]
Sources
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 4. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]
- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. ocpinfo.com [ocpinfo.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 14. medprodisposal.com [medprodisposal.com]
- 15. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
